molecular formula C8H8ClNO2 B2499197 3-(3-Chloropyridin-4-yl)propanoic acid CAS No. 1492447-67-2

3-(3-Chloropyridin-4-yl)propanoic acid

Número de catálogo: B2499197
Número CAS: 1492447-67-2
Peso molecular: 185.61
Clave InChI: UVUUJGHUYDEKTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Chloropyridin-4-yl)propanoic acid is a chemical compound with the CAS Number 1781877-61-9 . It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol . Its structure can be represented by the SMILES string O=C(O)CCC1=C(Cl)C=NC=C1 . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a food additive. While specific biological data for this compound is not available in the search results, its core structure is closely related to a class of chloropyridinyl esters that have been investigated as key scaffolds in medicinal chemistry. Research on analogous compounds, particularly 5-chloropyridinyl esters, has identified them as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a primary target for antiviral drug development . These related inhibitors are designed to acylatively modify the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking viral replication . This mechanism suggests potential research applications for this compound and its derivatives in the exploration of novel antiviral agents and protease inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(3-chloropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUUJGHUYDEKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 3-(3-Chloropyridin-4-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloropyridin-4-yl)propanoic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its status as a novel or non-commercial compound, a publicly listed CAS (Chemical Abstracts Service) number has not been identified at the time of this publication. This guide addresses this by focusing on a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and potential therapeutic applications based on the known bioactivity of related chloropyridine scaffolds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Introduction and CAS Number Status

3-(3-Chloropyridin-4-yl)propanoic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a propanoic acid side chain at the 4-position. The unique electronic and steric arrangement of these substituents makes it an intriguing scaffold for chemical biology and drug development. Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs due to their ability to engage in various biological interactions.[1] The introduction of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

A thorough search of prominent chemical databases and registries has not yielded a specific CAS number for 3-(3-Chloropyridin-4-yl)propanoic acid. CAS numbers are unique numerical identifiers assigned to every chemical substance described in the open scientific literature.[2][3] The assignment process is managed by the Chemical Abstracts Service and occurs when a new substance is identified and indexed.[2][4] The absence of a CAS number suggests that this specific isomer has not been widely synthesized, characterized, or reported in the scientific literature, presenting an opportunity for novel research. For researchers who synthesize and characterize this compound, an application can be made to the CAS for the assignment of a new, unique identifier.[5][6]

Proposed Synthesis Pathway

Given the lack of a reported synthesis for 3-(3-Chloropyridin-4-yl)propanoic acid, a plausible and efficient synthetic route is proposed, leveraging established organometallic cross-coupling reactions. The general strategy involves the functionalization of a 3-chloropyridine core at the 4-position.

Synthetic Workflow Overview

The proposed synthesis is a multi-step process beginning with a commercially available 3-chloro-4-iodopyridine, which is then subjected to a Sonogashira coupling, followed by hydrogenation and hydrolysis to yield the target compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Oxidation A 3-Chloro-4-iodopyridine C 3-(3-Chloropyridin-4-yl)prop-2-yn-1-ol A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Propargyl alcohol B->C D 3-(3-Chloropyridin-4-yl)propan-1-ol C->D H₂, Pd/C E 3-(3-Chloropyridin-4-yl)propanoic acid D->E Jones Reagent (CrO₃, H₂SO₄)

Caption: Proposed synthetic workflow for 3-(3-Chloropyridin-4-yl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(3-Chloropyridin-4-yl)prop-2-yn-1-ol

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-4-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent and base.

  • To the stirring mixture, add propargyl alcohol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired propargyl alcohol intermediate.

Step 2: Synthesis of 3-(3-Chloropyridin-4-yl)propan-1-ol

  • Dissolve the product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the saturated alcohol.

Step 3: Synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid

  • Dissolve the alcohol from Step 2 in acetone and cool the flask in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirring solution. The color will change from orange to green.

  • Continue stirring at 0 °C for a few hours, monitoring the reaction by TLC.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final product, 3-(3-Chloropyridin-4-yl)propanoic acid.

Physicochemical and Spectroscopic Characterization (Predicted)

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for 3-(3-Chloropyridin-4-yl)propanoic acid. These are based on the molecular structure and data from analogous compounds.[7][8][9]

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Expected to be a white to off-white solid
Predicted pKa ~4-5 (for the carboxylic acid)
Predicted LogP ~1.5-2.0
Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (2H, complex multiplet or two doublets). - Methylene protons adjacent to the pyridine ring (2H, triplet). - Methylene protons adjacent to the carbonyl group (2H, triplet). - Carboxylic acid proton (1H, broad singlet).
¹³C NMR - Carbonyl carbon (~170-180 ppm). - Aromatic carbons of the pyridine ring (~120-150 ppm). - Methylene carbons (~25-40 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹). - C-N and C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 185/187 (due to ³⁵Cl/³⁷Cl isotopes). - Fragmentation pattern showing loss of -COOH, -CH₂CH₂COOH.

Potential Applications in Research and Drug Development

The 3-chloropyridine scaffold is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[10][11][12] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][13][14]

As a Building Block in Medicinal Chemistry

3-(3-Chloropyridin-4-yl)propanoic acid can serve as a valuable building block for creating more complex molecules. The carboxylic acid moiety provides a handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR). The chlorine atom can be a site for further cross-coupling reactions or can act as a key pharmacophoric element.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , this compound fits the criteria for a molecular fragment. In FBDD, small molecules are screened for weak binding to a biological target. Hits from these screens can then be optimized and grown into more potent lead compounds.

Therapeutic Areas of Interest
  • Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyridine ring. The specific substitution pattern of this compound could offer novel interactions with target proteins.

  • Neuroscience: Pyridine derivatives are prevalent in drugs targeting the central nervous system (CNS).

  • Infectious Diseases: The chloropyridine motif is found in some antimicrobial and antiviral compounds.[13]

Conclusion

While 3-(3-Chloropyridin-4-yl)propanoic acid is not a commercially cataloged compound with an assigned CAS number, its synthesis is achievable through established synthetic methodologies. This guide provides a robust framework for its preparation, characterization, and potential exploration in a research and drug discovery context. The unique substitution pattern of this molecule makes it a promising candidate for further investigation as a novel scaffold in medicinal chemistry.

References

  • American Chemical Society. "CAS Registry Services." Accessed February 19, 2026. [Link].

  • Chempanda. "Chloropyridine: Common isomorphs, synthesis, reactions and applications." Accessed February 19, 2026. [Link].

  • Proregulations. "CAS Number Application." Accessed February 19, 2026. [Link].

  • CAS. "CAS Registry Services." Accessed February 19, 2026. [Link].

  • ResearchGate. "Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10." Accessed February 19, 2026. [Link].

  • Ningbo Inno Pharmchem Co., Ltd. "Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis." Accessed February 19, 2026. [Link].

  • CAS. "CAS REGISTRY and CAS Registry Number FAQs." Accessed February 19, 2026. [Link].

  • Taylor & Francis Online. "Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method." Accessed February 19, 2026. [Link].

  • National Center for Biotechnology Information. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." Accessed February 19, 2026. [Link].

  • ResearchGate. "Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids." Accessed February 19, 2026. [Link].

  • ResearchGate. "Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes." Accessed February 19, 2026. [Link].

  • MDPI. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Accessed February 19, 2026. [Link].

  • Royal Society of Chemistry. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines." Accessed February 19, 2026. [Link].

  • Grokipedia. "3-Chloropyridine." Accessed February 19, 2026. [Link].

  • PubMed. "Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria." Accessed February 19, 2026. [Link].

  • National Institutes of Health. "Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine." Accessed February 19, 2026. [Link].

Sources

Technical Profile: 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(3-Chloropyridin-4-yl)propanoic acid , a strategic building block in medicinal chemistry. It addresses the physicochemical properties, synthetic pathways, and analytical validation required for its application in drug discovery.

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-(3-Chloropyridin-4-yl)propanoic acid is a functionalized pyridine derivative used primarily as a pharmacophore linker and fragment in small molecule drug discovery. Its molecular weight (185.61 g/mol ) places it squarely within the "Rule of Three" criteria for fragment-based design, offering high ligand efficiency potential. The presence of the chlorine atom at the 3-position is not merely structural; it modulates the basicity of the pyridine nitrogen (via inductive electron withdrawal) and blocks metabolic oxidation at a vulnerable site, enhancing the metabolic stability of the parent drug candidate.

Physicochemical Characterization

The precise determination of molecular weight and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in synthesis.

2.1 Molecular Weight & Formula Analysis
PropertyValueNotes
IUPAC Name 3-(3-Chloropyridin-4-yl)propanoic acid
Molecular Formula C₈H₈ClNO₂
Average Molecular Weight 185.61 g/mol Used for molarity/dosing calculations.
Monoisotopic Mass 185.0244 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Exact Mass (M+2) 187.0214 Da Based on ³⁷Cl isotope.
2.2 Isotopic Signature (Mass Spectrometry)

Due to the natural abundance of Chlorine isotopes (


, 

), the mass spectrum of this compound exhibits a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.[1][2]
  • M Peak (m/z 185.02): 100% Relative Abundance

  • M+2 Peak (m/z 187.02): ~32% Relative Abundance

Analyst Note: In LC-MS workflows, the absence of this 3:1 doublet signature indicates dechlorination (a common side reaction during hydrogenation) or misidentification.

Synthetic Methodology

The synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid requires a sequence that installs the alkyl chain while preserving the aryl chloride. The most robust route utilizes a Heck Cross-Coupling followed by a Chemoselective Reduction .

3.1 Reaction Pathway Diagram

The following directed graph illustrates the synthetic logic, highlighting the critical decision node at the reduction step to prevent hydrogenolysis of the chlorine atom.

SynthesisPathway SM1 3-Chloro-4-iodopyridine (Starting Material) Intermediate Methyl (E)-3-(3-chloropyridin-4-yl)acrylate (Heck Product) SM1->Intermediate Heck Coupling 100°C, 12h Reagent1 Methyl Acrylate Pd(OAc)2, P(o-tol)3, Et3N Reagent1->Intermediate Ester Methyl 3-(3-chloropyridin-4-yl)propanoate (Saturated Ester) Intermediate->Ester Hydrogenation (Avoid Pd/C to keep Cl) Step2 Selective Reduction H2, PtO2 (Adam's Cat.) or Rh/C Step2->Ester Product 3-(3-Chloropyridin-4-yl)propanoic acid (Final Product) Ester->Product Saponification Step3 Hydrolysis LiOH, THF/H2O Step3->Product

Caption: Synthetic route emphasizing chemoselective hydrogenation to retain the halogen substituent.

3.2 Detailed Experimental Protocol

Step 1: Heck Coupling

  • Reagents: Charge a reaction vessel with 3-chloro-4-iodopyridine (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) in anhydrous DMF.

  • Base: Add Triethylamine (2.5 eq).

  • Conditions: Heat to 100°C under N₂ atmosphere for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[3] Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Checkpoint: Confirm formation of the unsaturated acrylate via ¹H NMR (distinct alkene doublets at ~6.5 and 7.6 ppm).

Step 2: Chemoselective Hydrogenation (Critical) Standard Pd/C hydrogenation often leads to dechlorination (hydrodehalogenation).

  • Catalyst: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) , which are less prone to oxidative addition into Ar-Cl bonds than Palladium.

  • Solvent: Methanol or Ethanol.

  • Conditions: 1 atm H₂ (balloon), Room Temperature, monitor closely by LC-MS. Stop immediately upon consumption of starting material to prevent over-reduction.

Step 3: Hydrolysis

  • Reagents: Dissolve the saturated ester in THF:Water (3:1). Add LiOH (2.0 eq).

  • Conditions: Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc.[3] Concentrate to yield the title acid.[4]

Analytical Validation Standards

To ensure the integrity of the material for biological assays, the following analytical signals must be verified.

MethodExpected SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.2 (s, 1H) Carboxylic acid proton (-COOH).
δ 8.5 (s, 1H), 8.3 (d, 1H) Pyridine ring protons (deshielded by N and Cl).
δ 7.4 (d, 1H) Pyridine proton adjacent to the alkyl chain.
δ 2.9 (t, 2H), 2.6 (t, 2H) Propanoic acid chain (-CH₂-CH₂-).
LC-MS (ESI+) m/z 186.0 [M+H]⁺ Protonated molecular ion.
m/z 188.0 [M+H+2]⁺ ³⁷Cl isotope peak (~33% intensity of base peak).
Application in Drug Discovery[5]

Why this specific Molecular Weight matters: In Fragment-Based Drug Discovery (FBDD), the "Rule of Three" suggests fragments should have a MW < 300. With a MW of 185.6 , this molecule allows for significant "growth" (adding functional groups) while remaining within the lipophilic efficiency (LipE) guidelines for oral bioavailability.

Structure-Activity Relationship (SAR) Utility:

  • Conformational Restriction: The propanoic acid chain provides a flexible linker that can orient the pyridine headgroup into a binding pocket.

  • Bioisosterism: The 3-chloropyridine moiety serves as a lipophilic, metabolically stable bioisostere for a phenyl or unsubstituted pyridine ring. The chlorine atom fills hydrophobic sub-pockets and reduces the pKa of the pyridine nitrogen, reducing non-specific binding.

References
  • Heck Reaction Mechanism & Catalysts

    • Littke, A. F., & Fu, G. C. (2001).[5] Palladium-catalyzed coupling reactions of aryl chlorides. Journal of the American Chemical Society.[5]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Fragment-Based Drug Design Principles

    • Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today.

  • Isotopic Abundance Data

    • NIST Atomic Weights and Isotopic Compositions.

Sources

Structural Elucidation and Characterization of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework

Executive Summary & Strategic Context

In drug discovery, particularly within kinase inhibitor and GPCR ligand development, 3-(3-chloropyridin-4-yl)propanoic acid serves as a critical scaffold. Its utility lies in the "orthogonal functionalization" potential: the carboxylic acid allows for amide coupling, while the 3-chloro substituent provides a handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the synthesis of substituted pyridines is prone to regioisomeric ambiguity. A Heck reaction on 3-chloropyridine or a reduction of a condensation product can yield mixtures of 2-, 3-, and 4-substituted isomers. This guide provides a definitive, self-validating workflow to unambiguously confirm the 4-yl substitution pattern and the integrity of the propanoic tail.

The Analytical Triad: Logic & Flow

To confirm the structure, we employ a "Triad" of analytical techniques. The following decision tree illustrates the logical progression from raw sample to confirmed structure, specifically designed to rule out the most common impurity: the 2-substituted isomer.

ElucidationLogic Sample Crude/Isolated Sample MS LC-MS (ESI+) Sample->MS IsoPattern Isotope Pattern Analysis (35Cl : 37Cl = 3:1) MS->IsoPattern Confirm MW & Cl presence NMR_1H 1H NMR (DMSO-d6) IsoPattern->NMR_1H Splitting Aromatic Splitting Analysis (Differentiation of 2,3,4-sub) NMR_1H->Splitting Identify Pyridine Protons NMR_2D 2D NMR (HMBC/HSQC) Splitting->NMR_2D Ambiguity Resolution Connectivity Confirm Chain-to-Ring Attachment (C4 vs C2/C3) NMR_2D->Connectivity Final Confirmed Structure: 3-(3-Chloropyridin-4-yl)propanoic acid Connectivity->Final

Figure 1: Analytical workflow for structural confirmation and isomer elimination.

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry provides the first "Go/No-Go" decision gate. For this molecule, the presence of chlorine offers a distinct diagnostic advantage.

3.1. Isotope Pattern Analysis

The natural abundance of


 (75.78%) and 

(24.22%) creates a characteristic 3:1 intensity ratio for the

and

peaks.
  • Expected

    
    : 
    
    
    
  • Expected

    
    : 
    
    
    
3.2. Fragmentation Pathway (ESI/CID)

Understanding fragmentation rules out false positives (e.g., impurities with similar MW).

Fragment (

)
LossMechanistic Interpretation
186

Parent Ion (Protonated)
168

Dehydration of carboxylic acid (common in ESI source).
140

Loss of formic acid equivalent (McLafferty-like rearrangement).
126

Diagnostic: Benzylic cleavage yielding the stable 3-chloro-4-methylpyridinium cation.
NMR Spectroscopy: The Connectivity Map

This is the most critical section. Distinguishing the 3-chloropyridin-4-yl core from a 4-chloropyridin-3-yl or 2-chloropyridin-4-yl isomer requires precise analysis of coupling constants (


-values).

Solvent Selection: DMSO-


 is required. 

often leads to broad signals for the carboxylic acid proton and potential aggregation of the pyridine ring.
4.1. 1H NMR Assignment (400 MHz, DMSO-

)
Position

(ppm)
Multiplicity

(Hz)
Structural Insight
COOH ~12.3Broad Singlet-Carboxylic acid proton (exchangeable).
H-2 8.55Singlet (s)-Key Identifier: Isolated between N and Cl. No ortho coupling.
H-6 8.42Doublet (d)5.0Ortho to N, coupled to H-5.
H-5 7.35Doublet (d)5.0Meta to N, coupled to H-6.

-CH2
2.95Triplet (t)7.5Benzylic methylene (attached to Pyridine C4).

-CH2
2.60Triplet (t)7.5Adjacent to Carbonyl.

Critical Isomer Check: If you observe a triplet or doublet of doublets in the aromatic region >8.0 ppm, you likely have the 2-substituted or 3-substituted (no Cl) impurity. The 3-chloro-4-substituted pattern must show two distinct doublets (H5/H6) and one singlet (H2).

4.2. 13C NMR & DEPT-135
  • Carbonyl (C=O): ~173 ppm.

  • C-2 (Pyridine): ~148 ppm (CH, deshielded by N/Cl).

  • C-6 (Pyridine): ~147 ppm (CH, deshielded by N).

  • C-4 (Pyridine): ~145 ppm (Quaternary, ipso to chain).

  • C-3 (Pyridine): ~130 ppm (Quaternary, C-Cl).

  • C-5 (Pyridine): ~124 ppm (CH).

4.3. 2D NMR: The "Smoking Gun" (HMBC)

To prove the propanoic acid chain is at position 4 (and not 2 or 3), Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

HMBC_Correlations Beta_CH2 β-CH2 (2.95 ppm) C4 C4 (Quaternary) (~145 ppm) Beta_CH2->C4 2J (Strong) C3 C3 (C-Cl) (~130 ppm) Beta_CH2->C3 3J (Strong) C5 C5 (CH) (~124 ppm) Beta_CH2->C5 3J (Strong) C2 C2 (CH) (~148 ppm) Beta_CH2->C2 NO Correlation (Too far)

Figure 2: Critical HMBC correlations establishing the 4-yl connectivity.

Interpretation:

  • The

    
    -CH2 protons will show a strong 3-bond correlation to C3  and C5 .
    
  • Crucially, they will NOT show a correlation to the highly deshielded C2 or C6 if the chain is at position 4.

  • If the chain were at position 3, the

    
    -CH2 would correlate to C2 and C4.
    
Experimental Protocol: Characterization Workflow

Objective: Isolate and characterize 50 mg of target compound.

Step 1: Sample Preparation

  • Dissolve 10 mg of the solid in 0.6 mL DMSO-

    
    .
    
  • Ensure the solution is clear; filter through a cotton plug if turbidity exists (salts interfere with shimming).

Step 2: Data Acquisition Parameters

  • 1H NMR: 16 scans, 1 sec relaxation delay (d1). Note: Ensure d1 is sufficient for integration accuracy.

  • 13C NMR: 512 scans minimum (quaternary carbons C3 and C4 are slow to relax and have no NOE enhancement).

  • HSQC: Phase-sensitive (edit mode) to distinguish CH/CH3 (up) from CH2 (down).

  • HMBC: Optimized for long-range coupling of 8 Hz (

    
    ).
    

Step 3: Validation Criteria

  • Purity Check: Integrate the H-2 singlet. If it integrates to <0.95 relative to the H-5 doublet, check for regioisomers.

  • Solvent Residuals: Confirm DMSO peak (2.50 ppm) does not overlap with the

    
    -CH2 triplet.
    
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Essential for HMBC parameter optimization).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122158 (3-Chloropyridine derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for Chlorine isotope patterns).

Strategic Synthesis of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-(3-chloropyridin-4-yl)propanoic acid represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The presence of the chlorine atom at the C3 position of the pyridine ring provides unique electronic modulation and steric bulk, often enhancing metabolic stability and potency compared to its non-halogenated counterparts.

However, this structural advantage introduces a specific synthetic challenge: preventing hydrodechlorination during the saturation of the propanoic side chain. Standard hydrogenation protocols often cleave aryl-chloride bonds, leading to impurity profiles that are difficult to purify.

This technical guide outlines two high-fidelity synthesis pathways, prioritizing the preservation of the halogen handle and scalability.

Retrosynthetic Analysis

To design a robust pathway, we must disconnect the target molecule at its most strategic bonds. The analysis reveals two primary disconnects: the Heck Disconnection (C–C bond formation via Pd-catalysis) and the Knoevenagel Disconnection (condensation of an aldehyde).

Visualization: Retrosynthetic Logic Flow

Retrosynthesis Target Target: 3-(3-Chloropyridin-4-yl)propanoic acid Inter_Acrylate Intermediate: 3-(3-Chloropyridin-4-yl)acrylate Target->Inter_Acrylate Selective Reduction (Avoid Dechlorination) Heck_Precursors Route A (Heck): 3-Chloro-4-iodopyridine + Acrylate Ester Inter_Acrylate->Heck_Precursors Pd-Catalyzed Cross Coupling Knoevenagel_Precursors Route B (Knoevenagel): 3-Chloropyridine-4-carboxaldehyde + Malonic Acid Inter_Acrylate->Knoevenagel_Precursors Condensation (- CO2, - H2O)

Figure 1: Retrosynthetic map highlighting the convergence on the acrylic acid intermediate and the critical reduction step.[1][2][3][4]

Primary Pathway: The Heck Cross-Coupling (Scalable)

This route is preferred for industrial scalability due to the availability of 3-chloro-4-iodopyridine and the atom economy of the Heck reaction.

Phase 1: Heck Coupling

Objective: Synthesize methyl 3-(3-chloropyridin-4-yl)acrylate.

  • Substrates: 3-Chloro-4-iodopyridine (1.0 equiv), Methyl Acrylate (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol%) with P(o-tol)₃ (10 mol%) or P(t-Bu)₃ for challenging chlorides.

  • Base/Solvent: Triethylamine (TEA) or DIPEA (2.5 equiv) in anhydrous DMF or Acetonitrile.

Protocol:

  • Charge a reaction vessel with 3-chloro-4-iodopyridine and anhydrous DMF under N₂ atmosphere.

  • Add methyl acrylate and the base (TEA). Degas the solution for 15 minutes.

  • Add Pd(OAc)₂ and the phosphine ligand.

  • Heat to 90–110°C for 12–16 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Selective Hydrogenation (The Critical Control Point)

Risk: Standard hydrogenation (H₂/Pd-C) will likely cause hydrodechlorination (stripping the Cl atom), yielding the non-chlorinated byproduct.

Solution: Use Diimide Reduction generated in situ. This method reduces C=C bonds but is inert toward Aryl-Cl bonds [1].

Protocol (Diimide Method):

  • Dissolve the acrylate ester (from Phase 1) in Methanol/THF (1:1).

  • Add p-Toluenesulfonylhydrazide (5.0 equiv).

  • Heat to reflux.

  • Add a solution of Sodium Acetate (5.0 equiv) in water dropwise over 2 hours.

  • Reflux for an additional 4 hours. The diimide (HN=NH) is generated in situ and selectively reduces the alkene.

  • Workup: Cool, concentrate to remove organics, extract aqueous residue with DCM.

Phase 3: Hydrolysis

Objective: Convert the ester to the free acid.

  • Reagents: LiOH (3.0 equiv) in THF/Water.

  • Condition: Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the product.

Alternative Pathway: Knoevenagel Condensation[1]

This route is viable if the aldehyde precursor is more accessible or for smaller laboratory-scale batches where avoiding transition metals is desired.

Protocol:

  • Reagents: Mix 3-chloropyridine-4-carboxaldehyde (1.0 equiv) and Malonic Acid (1.1 equiv).

  • Solvent/Base: Pyridine (as solvent) with catalytic Piperidine (0.1 equiv).

  • Reaction: Heat to 100°C for 4–6 hours. The reaction proceeds via condensation followed by thermal decarboxylation (Doebner modification) [2].[4]

  • Isolation: Pour the reaction mixture into ice-cold water. Acidify with concentrated HCl to pH 4. Collect the precipitate (3-(3-chloropyridin-4-yl)acrylic acid).

  • Reduction: Proceed to the Diimide Reduction step described in Route 1 (Phase 2) to obtain the saturated propanoic acid.

Technical Comparison of Reduction Methods

The choice of reduction method is the single biggest determinant of yield and purity for this molecule.

ParameterStandard Hydrogenation (Pd/C + H₂)Diimide Reduction (Hydrazine based)Wilkinson's Catalyst (RhCl(PPh₃)₃ + H₂)
Reagent H₂ gas, Pd/Cp-Tosylhydrazide or HydrazineH₂ gas, Rhodium complex
Selectivity Low (High risk of Ar-Cl cleavage)High (Chemo-selective for C=C)High (Generally preserves Ar-Cl)
Scalability High (if poisoned catalysts used)Moderate (Reagent intensive)Moderate (Cost of Rh)
Cost LowMediumHigh
Recommendation Avoid (unless using sulfided Pd/C)Recommended (Lab/Pilot Scale)Alternative (High Value)

Mechanism of Action: Selective Reduction[5]

Understanding why Diimide is preferred prevents experimental error. Unlike catalytic hydrogenation, which involves oxidative addition of H₂ to a metal surface (where Ar-Cl can also oxidatively add), Diimide reduction proceeds via a concerted cyclic transition state (pericyclic reaction).

Visualization: Reduction Selectivity

ReductionMechanism cluster_Pd Path A: Pd/C Catalysis (Risky) cluster_Diimide Path B: Diimide (Select) Substrate Substrate: Ar(Cl)-CH=CH-COOH Pd_Surface Pd Surface Adsorption Substrate->Pd_Surface Diimide HN=NH (Generated in situ) Substrate->Diimide Dechlor Oxidative Addition into C-Cl bond Pd_Surface->Dechlor Byproduct Byproduct: Des-chloro analog Dechlor->Byproduct TS Cyclic Transition State (6-membered) Diimide->TS Product Target Product: Intact Ar-Cl TS->Product

Figure 2: Mechanistic divergence between catalytic hydrogenation and diimide reduction, illustrating the safety of Path B for halogenated aromatics.

Analytical Profile & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyridine Ring: Look for the singlet at C2 (approx. 8.6 ppm) and the doublets for C5/C6. The coupling pattern confirms the 3,4-substitution.

    • Propanoic Chain: Two triplets (or multiplets) in the aliphatic region.

      • ~2.6 ppm (t, 2H, CH2-COOH)

      • ~2.9 ppm (t, 2H, Ar-CH2)

    • Absence of Alkene: Disappearance of the doublets at 6.5–7.5 ppm (J ~16 Hz) corresponding to the acrylic precursor.

  • Mass Spectrometry (ESI):

    • Observe [M+H]+ peak.

    • Isotope Pattern: Crucial check for the Chlorine atom. You must see the characteristic 3:1 ratio of M and M+2 peaks (³⁵Cl/³⁷Cl). If this ratio is missing, dechlorination occurred.

Safety & Handling

  • Pyridines: 3-chloropyridine derivatives are volatile and possess a pungent, unpleasant odor. All reactions, especially the Heck coupling and hydrolysis, must be performed in a well-ventilated fume hood.

  • Acrylates: Methyl acrylate is a lachrymator and potential sensitizer.

  • Diimide Generation: The generation of diimide from hydrazine derivatives releases Nitrogen gas. Ensure the reaction vessel is vented to a bubbler to prevent pressure buildup.

References

  • Organic Reactions: Reduction with Diimide. (2011). Wiley.

  • Knoevenagel Condensation: Doebner Modification and Mechanism. Master Organic Chemistry.

  • Heck Reaction: Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope. Organic Chemistry Portal.

  • Selective Hydrogenation: Highly selective hydrogenation of aromatic chloronitro compounds. Green Chemistry.

Sources

Retrosynthetic analysis of 3-chloropyridin-4-yl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 3-chloropyridin-4-yl moiety represents a privileged substructure in modern medicinal chemistry, particularly within kinase inhibitors (e.g., c-Met, BRAF) and GPCR ligands. The chlorine atom at the C3 position serves a dual purpose: it acts as a metabolic block to prevent oxidation at a typically labile site and functions as a steric wedge, enforcing specific torsional angles between the pyridine ring and its C4-substituent.[1]

However, the synthesis of these derivatives presents unique regiochemical challenges.[1] The electron-deficient nature of the pyridine ring, combined with the directing effects of the chlorine substituent, requires precise control over nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and cross-coupling pathways. This guide provides a comprehensive retrosynthetic analysis, validated experimental protocols, and mechanistic insights to navigate these challenges.

Part 1: Structural & Electronic Analysis

To design an effective synthesis, one must first understand the electronic landscape of the 3-chloropyridine core.[1]

Electronic Bias and Reactivity Map[1]
  • C4 Position (The "Exit Vector"): This is the most electrophilic site due to the para-relationship with the ring nitrogen.[1] The adjacent C3-chlorine atom further activates C4 toward nucleophilic attack via inductive withdrawal (-I effect), making SNAr a dominant strategy.[1]

  • C3 Position (The "Anchor"): The C-Cl bond is relatively robust but can undergo oxidative addition with Pd(0) or Ni(0).[1] However, in 3,4-dihalopyridines, the C4-halogen is typically more reactive toward oxidative addition due to the lower bond dissociation energy (BDE) and higher local electrophilicity, unless specific ligand control is employed.

  • C2 Position: Highly activated for SNAr and lithiation.[1] Often requires blocking or late-stage functionalization to prevent regioselectivity erosion.[1]

The "Halogen Dance" Warning

A critical failure mode in 3-chloropyridine chemistry is the Halogen Dance (Base-Catalyzed Halogen Migration).[1] When treating 3-chloropyridines with strong bases (e.g., LDA, n-BuLi) at temperatures above -70°C, the lithiated intermediate is prone to isomerization to the more thermodynamically stable C4-lithio species, often resulting in scrambled substitution patterns.

Part 2: Retrosynthetic Strategies

We define three primary disconnections for accessing 3-chloropyridin-4-yl derivatives.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Ether or amine linkages at C4 (e.g., BMS-777607).[1] Logic: Exploits the natural electrophilicity of the C4 position.[1] Precursor: 3,4-Dichloropyridine or 4-Chloro-3-nitropyridine.

Strategy B: Transition Metal-Catalyzed Cross-Coupling

Best for: C–C bond formation (Biaryls).[1] Logic: Uses ligand-controlled Pd-catalysis to differentiate between C3-Cl and C4-Cl/Br/I. Precursor: 3-Chloro-4-iodopyridine (highly selective) or 2,4-dichloropyridine (ligand dependent).

Strategy C: The Pyridyne (De Novo) Approach

Best for: Simultaneous 3,4-functionalization.[1][2] Logic: Elimination of a 3-chloro-4-lithio species generates a 3,4-pyridyne intermediate, which traps nucleophiles at C4 and electrophiles at C3.

Visualization: Retrosynthetic Analysis Tree

Retrosynthesis Target Target: 3-Chloropyridin-4-yl Derivative StratA Strategy A: S_NAr Displacement (C-N / C-O Bond) Target->StratA Disconnection StratB Strategy B: Cross-Coupling (C-C Bond) Target->StratB StratC Strategy C: Pyridyne Insertion (Dual Functionalization) Target->StratC Prec1 4-LG-3-Chloropyridine (LG = Cl, F, NO2) StratA->Prec1 Nucleophile Addition Prec2 3-Chloro-4-iodopyridine (Site Selective) StratB->Prec2 Suzuki/Stille Prec3 2,4-Dichloropyridine (Ligand Controlled) StratB->Prec3 Pd-Cat Selectivity Prec4 3-Chloro-2-halopyridine + Lithium Base StratC->Prec4 Elimination-Addition

Figure 1: Strategic retrosynthetic disconnections for 3-chloropyridin-4-yl scaffolds.

Part 3: Case Study – Synthesis of BMS-777607

Context: BMS-777607 is a potent Met kinase inhibitor.[1] Its core features a 2-amino-3-chloropyridin-4-yl moiety linked via an ether bridge to a fluorophenyl ring.

Retrosynthetic Logic

The synthesis requires installing the ether linkage at C4 and the amine at C2, while preserving the C3-chlorine.[1]

  • Disconnection 1 (Ether): Break the C4–O bond. This reveals a 4-leaving group on the pyridine and a phenol.[1]

  • Disconnection 2 (Amine): The C2-amine is best installed before the complex coupling to avoid catalyst poisoning, or via a protected intermediate.[1]

  • Starting Material: 2-Amino-4-chloropyridine is difficult to chlorinate selectively at C3.[1] A better route starts with 2,4-dichloro-3-nitropyridine or 4-chloro-2-aminopyridine (with careful chlorination).

Validated Route (Based on J. Med. Chem. 2009)

The industrial route utilizes a stepwise SNAr approach.[1]

  • Step 1: Scaffold Preparation.

    • Start with 2,4-dichloropyridine .[1]

    • Lithiation/Chlorination or direct chlorination to access 2,3,4-trichloropyridine .[1]

    • Alternative: Start with 2,4-dichloro-3-aminopyridine (if available) or 2,4-dichloro-3-nitropyridine .

  • Step 2: Regioselective SNAr (The Key Step).

    • Reaction of 2,3,4-trichloropyridine with the phenol fragment.

    • Selectivity: The C4-Cl is the most activated due to the para-nitrogen and ortho-chlorine (C3).[1] The C2-Cl is second most reactive.[1] C3-Cl is unreactive.[1]

    • Result: Formation of the C4-ether linkage with high regiocontrol.[1]

  • Step 3: C2-Amination.

    • Buchwald-Hartwig amination or displacement with ammonia (high temp/pressure) at the C2-Cl position.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: C4-Selective SNAr on 2,4-Dichloropyridines

This protocol validates the high selectivity for C4 substitution over C2.

Reagents: 2,4-Dichloropyridine (1.0 equiv), Phenol/Amine Nucleophile (1.1 equiv), K₂CO₃ (2.0 equiv), DMF.

  • Setup: Charge a flame-dried flask with 2,4-dichloropyridine (148 mg, 1.0 mmol) and anhydrous DMF (3.0 mL).

  • Addition: Add the nucleophile (e.g., 3-fluoro-4-aminophenol, 1.1 mmol) followed by K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Note: Monitoring by HPLC is crucial.[1] C4-substitution typically occurs <100 °C. C2-substitution requires >120 °C.[1]

  • Workup: Cool to RT, pour into ice water (20 mL). The product usually precipitates.[1] Filter and wash with water.[1]

  • Yield: Typical yields are 85–92% with >20:1 regioselectivity favoring C4.[1]

Protocol 2: C4-Selective Suzuki-Miyaura Coupling

Overcoming the challenge of coupling 2,4-dichloropyridines at C4 without touching C2.

Mechanism: Ligand sterics dictate the site of oxidative addition.[1] Bulky NHC ligands favor the less hindered (but electronically activated) C4 site.[1]

ComponentSpecificationRole
Substrate 2,4-DichloropyridineScaffold
Boronic Acid Arylboronic acid (1.5 equiv)Coupling Partner
Catalyst Pd-PEPPSI-IPr (1–3 mol%)Bulky NHC catalyst favors C4
Base K₂CO₃ or K₃PO₄ (2.0 equiv)Activator
Solvent Dioxane/H₂O (4:1)Polar aprotic/protic mix

Step-by-Step:

  • Dissolve 2,4-dichloropyridine (1.0 mmol) and arylboronic acid (1.5 mmol) in Dioxane/H₂O (5 mL).

  • Add K₂CO₃ (2.0 mmol). Degas with N₂ for 10 mins.[1]

  • Add Pd-PEPPSI-IPr (20 mg, ~3 mol%).[1]

  • Heat at 60 °C for 2 hours.

    • Critical: Do not overheat.[1] Higher temps (>100 °C) promote C2 coupling or diarylation.[1]

  • Purification: Silica gel chromatography (Hex/EtOAc).

  • Expected Selectivity: >10:1 (C4:C2).

Part 5: Troubleshooting & Optimization

The "Ligand Switch" for Regioselectivity

If your synthesis requires C2-functionalization first, switch the ligand system.[1]

  • For C4-Selectivity: Use Pd-PEPPSI-IPr or Ligand-free conditions (Pd(OAc)₂, high temp).

  • For C2-Selectivity: Use Xantphos or Bisphosphine ligands which direct Pd to the C2 position via chelation or steric pocket effects that favor the C2-site in specific solvents (THF).[1]

Purifying Aminopyridines

3-chloropyridin-4-amines are basic and polar.

  • Tailing on Silica: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in hexanes.[1]

  • Solubility: If the product is insoluble in EtOAc, use 10% MeOH in DCM with 0.5% NH₄OH.[1]

Preventing Halogen Scrambling

When performing lithiation (DoM) on 3-chloropyridine:

  • Temperature: Never exceed -78 °C during the lithiation step.

  • Time: Keep lithiation time short (<30 min) before adding the electrophile.

  • Base: Use LDA (sterically hindered) rather than n-BuLi to prevent nucleophilic attack at C2/C6.

References

  • Schroeder, G. M., et al. (2009).[1] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[3][4] Journal of Medicinal Chemistry. Link[1]

  • Lutz, M. R., et al. (2022).[1] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society.[1] Link[1]

  • Heinz, B., et al. (2021).[1] "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science. Link

  • BenchChem Technical Support. (2025). "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Knowledge Base.[1] Link[1]

Sources

Physical and chemical properties of 3-(3-Chloropyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 3-(3-Chloropyridin-4-yl)propanoic Acid

Section 1: Introduction and Scaffolding Significance

To the researchers, scientists, and drug development professionals at the forefront of innovation, the exploration of novel molecular scaffolds is paramount. 3-(3-Chloropyridin-4-yl)propanoic acid emerges as a compound of significant interest, strategically combining two pharmacologically relevant moieties: the 3-chloropyridine ring and a propanoic acid side chain. Propanoic acid derivatives form the backbone of numerous established drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs), and are explored for a wide range of biological activities including anticancer and anti-inflammatory effects.[1][2][3] The pyridine ring, a bioisostere of benzene, is a privileged scaffold in medicinal chemistry, with the chlorine substituent offering a versatile handle for further synthetic modifications through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling.[4][5][6]

This guide provides a comprehensive analysis of 3-(3-Chloropyridin-4-yl)propanoic acid, synthesizing data from analogous structures to predict its physicochemical properties, outline its chemical reactivity, propose robust analytical protocols for its characterization, and discuss its potential in drug discovery. As direct experimental data for this specific molecule is not extensively published, this paper serves as an expert-level predictive guide, grounded in established principles of organic and medicinal chemistry.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The data presented below are estimated based on the known properties of its constituent parts and structurally related analogs, such as 3-(pyridin-4-yl)propanoic acid and 3-(3-chlorophenyl)propanoic acid.[7][8]

Table 1: Predicted Physicochemical Properties of 3-(3-Chloropyridin-4-yl)propanoic Acid

PropertyPredicted Value / InformationRationale / Analog Source
IUPAC Name 3-(3-Chloropyridin-4-yl)propanoic acidStandard nomenclature rules.
Molecular Formula C₈H₈ClNO₂Based on structure.
Molecular Weight 185.61 g/mol Calculated from the molecular formula.
Physical Form Predicted to be a solid at room temperature.Propanoic acid derivatives with aromatic rings are typically solids (e.g., 3-(pyridin-4-yl)propanoic acid mp: 230-233 °C).[9]
Melting Point > 200 °C (estimated)High melting point is expected due to the potential for strong intermolecular hydrogen bonding from the carboxylic acid and ionic interactions from the pyridine nitrogen.
Solubility Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and methanol.The carboxylic acid group imparts some water solubility, but the chlorinated aromatic ring reduces it.[6]
pKa ~4-5 (Carboxylic Acid)The electron-withdrawing effect of the 3-chloropyridine ring is expected to make the carboxylic acid slightly more acidic than simple alkyl carboxylic acids (pKa ~4.8).
SMILES O=C(O)CCc1cnccc1ClStandard molecular representation.
InChI Key (Predicted)A unique identifier would be generated upon database submission.

Section 3: Structural Analysis and Chemical Reactivity

The reactivity of 3-(3-Chloropyridin-4-yl)propanoic acid is dictated by its three primary functional components: the propanoic acid chain, the pyridine ring, and the chlorine substituent.

The Propanoic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a range of standard organic reactions:[10]

  • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with coupling agents like DCC/EDC) followed by reaction with primary or secondary amines to yield amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • Reduction: Can be reduced to the corresponding primary alcohol, 3-(3-chloropyridin-4-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The 3-Chloropyridine Ring

The pyridine ring is electron-deficient, which influences its reactivity significantly. The chlorine atom at the C-3 position is a key site for modification.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. However, the reactivity of a halogen at the 3-position of pyridine is considerably lower than at the 2- or 4-positions.[4] This is because the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the electronegative nitrogen atom via resonance from the meta position.[4] This differential reactivity is a critical consideration for synthetic planning, allowing for selective reactions if other, more activated positions are present in a more complex molecule.

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C bonds and the introduction of diverse substituents. This is a powerful strategy for library synthesis in drug discovery programs.[5]

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When forced, substitution typically occurs at the 3-position. However, in this molecule, that position is already occupied by chlorine.

The interplay between these groups defines the molecule's overall chemical personality, offering multiple handles for derivatization and property modulation.

Section 4: Proposed Synthetic Strategy

A plausible and efficient synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid can be envisioned starting from commercially available 3-chloro-4-methylpyridine. This multi-step process leverages well-established and reliable organic transformations.

Step-by-Step Protocol:
  • Radical Bromination: 3-chloro-4-methylpyridine is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under reflux. This selectively brominates the methyl group to yield 4-(bromomethyl)-3-chloropyridine.

  • Cyanation: The resulting benzylic bromide is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This is a standard Sₙ2 reaction that displaces the bromide to form 2-(3-chloropyridin-4-yl)acetonitrile.

  • Hydrolysis: The nitrile is subjected to acidic or basic hydrolysis. Refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidic workup, will hydrolyze the nitrile group to a carboxylic acid and also add a carbon, yielding (3-chloropyridin-4-yl)acetic acid.

  • Arndt-Eistert Homologation: To extend the carbon chain by one methylene group, the Arndt-Eistert reaction is employed.

    • The (3-chloropyridin-4-yl)acetic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • The acyl chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate.

    • The diazoketone is treated with a silver catalyst (e.g., Ag₂O) in the presence of water (Wolff rearrangement) to yield the final product, 3-(3-Chloropyridin-4-yl)propanoic acid.

This proposed pathway provides a logical and experimentally feasible route to the target compound.

G cluster_0 Proposed Synthesis Workflow start 3-Chloro-4-methylpyridine step1 Radical Bromination (NBS, AIBN) start->step1 intermediate1 4-(Bromomethyl)-3-chloropyridine step1->intermediate1 step2 Cyanation (NaCN) intermediate1->step2 intermediate2 2-(3-Chloropyridin-4-yl)acetonitrile step2->intermediate2 step3 Acid Hydrolysis (HCl, H₂O, Δ) intermediate2->step3 intermediate3 (3-Chloropyridin-4-yl)acetic acid step3->intermediate3 step4 Arndt-Eistert Homologation (1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O) intermediate3->step4 final_product 3-(3-Chloropyridin-4-yl)propanoic acid step4->final_product

Caption: A plausible synthetic route to the target compound.

Section 5: Comprehensive Analytical & Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following protocols describe the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR Protocol & Predicted Spectrum:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • δ ~12.0 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). This peak may be exchangeable with D₂O.

    • δ ~8.4-8.5 ppm (doublet, 1H): Pyridine proton at C-2.

    • δ ~8.3-8.4 ppm (singlet, 1H): Pyridine proton at C-6.

    • δ ~7.4-7.5 ppm (doublet, 1H): Pyridine proton at C-5.

    • δ ~3.0-3.2 ppm (triplet, 2H): Methylene protons alpha to the pyridine ring (-CH₂-Ar).

    • δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).

¹³C NMR Protocol & Predicted Spectrum:

  • Sample Preparation: Use the same sample as for ¹H NMR, or prepare a more concentrated sample (~20-50 mg) if necessary.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Expected Chemical Shifts (δ): [11]

    • δ ~173-175 ppm: Carbonyl carbon (C=O).

    • δ ~148-152 ppm: Pyridine carbons C-2 and C-6.

    • δ ~140-142 ppm: Pyridine carbon C-4.

    • δ ~130-135 ppm: Pyridine carbon C-3 (bearing Cl).

    • δ ~123-125 ppm: Pyridine carbon C-5.

    • δ ~34-36 ppm: Methylene carbon alpha to the carbonyl (-CH₂-COOH).

    • δ ~28-30 ppm: Methylene carbon alpha to the pyridine ring (-CH₂-Ar).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹): [12]

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1250 cm⁻¹: C-O stretch of the carboxylic acid.

    • ~700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Expected Results:

    • Molecular Ion (M): The calculated monoisotopic mass is 185.02.

    • Positive Ion Mode [M+H]⁺: Expected at m/z 186.03.

    • Negative Ion Mode [M-H]⁻: Expected at m/z 184.02.

    • Isotope Pattern: A characteristic M+2 peak at ~32% the intensity of the M peak, confirming the presence of one chlorine atom.

    • Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the propanoic acid chain are expected fragmentation pathways.[13]

G cluster_1 Analytical Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (ESI-MS) synthesis->ms structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment ms->purity structure->purity

Sources

3-(3-Chloropyridin-4-yl)propanoic acid: Solubility Profiling & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile and physicochemical characterization of 3-(3-Chloropyridin-4-yl)propanoic acid . It is designed for researchers requiring high-fidelity data for synthesis purification, formulation, or biological assay development.[1]

Executive Summary & Compound Analysis

3-(3-Chloropyridin-4-yl)propanoic acid is an amphoteric pharmacophore often used as a building block in medicinal chemistry (e.g., for integrin antagonists or enzyme inhibitors). Its solubility behavior is governed by two ionizable centers: the basic pyridine nitrogen and the acidic carboxylic acid tail.[1]

Unlike simple organic acids, this molecule exhibits a U-shaped solubility profile typical of zwitterionic compounds.[1] Understanding the specific pH windows where the neutral/zwitterionic species dominate is critical for avoiding "crashing out" during liquid handling or ensuring high yields during isoelectric precipitation.[1]

Physicochemical Property Matrix (Estimated)

Values derived from structural analogs (3-chloropyridine and 3-(pyridin-4-yl)propanoic acid).

PropertyValue (Est.)Significance
Molecular Weight ~185.61 g/mol Small molecule fragment.[1][2]
pKa (Base) 2.8 – 3.2The 3-Cl substituent is electron-withdrawing, significantly lowering the pyridine nitrogen basicity compared to unsubstituted pyridine (~5.2).[1]
pKa (Acid) 4.4 – 4.6The carboxylic acid is largely unaffected by the ring substitution due to the ethyl linker.[1]
Isoelectric Point (pI) ~3.7Critical Zone: The pH of minimum solubility.
LogP (Oct/Water) 1.1 – 1.4Moderately lipophilic; Chlorine increases lipophilicity by ~0.6 units vs. the parent pyridine-propanoic acid.[1]
Physical State SolidLikely a white/off-white crystalline powder with MP > 120°C.

pH-Dependent Solubility Profile (Aqueous)

The solubility of this compound is strictly pH-dependent. The presence of the chlorine atom at position 3 creates a "compressed" zwitterionic window compared to non-halogenated analogs.[1]

Speciation Diagram

The following diagram illustrates the dominant species at varying pH levels.

Speciation Figure 1: pH-Dependent Speciation. Solubility is lowest in the yellow zone (Isoelectric Point). Cation Cationic Species (pH < 2.5) Soluble Zwitterion Zwitterion / Neutral (pH 2.8 - 4.6) Low Solubility (Precipitate) Cation->Zwitterion Deprotonation of Pyridine N (pKa ~3.0) Anion Anionic Species (pH > 5.0) Soluble Zwitterion->Anion Deprotonation of COOH (pKa ~4.5)

Operational Implications[1]
  • Acidic Media (pH < 2): The molecule exists as a cation (pyridinium salt).[1] It is highly soluble in 0.1 N HCl or 10% Acetic Acid.[1]

    • Usage: Ideal for initial dissolution before purification.[1]

  • The "Danger Zone" (pH 3.0 – 4.5): As the pH approaches the pI (~3.7), the net charge neutralizes.[1] The lattice energy overcomes solvation energy, leading to precipitation.[1]

    • Application: This is the target pH for purification via isoelectric precipitation .[1]

  • Basic Media (pH > 6): The molecule exists as a carboxylate anion.[1] It is highly soluble in phosphate buffers (PBS), 0.1 N NaOH, or carbonate buffers.[1]

    • Usage: Preferred state for biological assays to ensure stability and solubility.[1]

Organic Solvent Screening

For synthesis and process chemistry, solubility in organic solvents is dictated by the dielectric constant and the ability to disrupt the crystal lattice.[1]

Solvent ClassRepresentative SolventsSolubility PredictionOperational Note
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Best for stock solutions. DMSO stocks are stable at -20°C.
Polar Protic Methanol, Ethanol Moderate-High Solubility increases significantly with heating. Good for recrystallization.[1]
Chlorinated DCM, Chloroform Low-Moderate Poor solubility for the zwitterion; requires conversion to the free base or ester form.[1]
Ethers THF, Dioxane Moderate Useful for coupling reactions; often requires a base (e.g., TEA) to maintain solubility.[1]
Non-Polar Hexane, Heptane Insoluble Use as an anti-solvent to force precipitation from DCM or Ethyl Acetate.[1]

Experimental Protocols

Do not rely solely on calculated values. Use these self-validating protocols to determine exact solubility for your specific batch (polymorphs can affect solubility by 2-3x).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., pH 1.2, 4.0, 7.4).

  • Equilibration: Shake at 37°C (or 25°C) for 24 hours .

    • Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more compound until saturation is visible.[1]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile + 0.1% TFA (Acidic conditions prevent peak tailing).[1]

Protocol B: Rapid Potentiometric pKa Determination

Required to pinpoint the exact isoelectric point for purification.

  • Dissolution: Dissolve ~2 mg of compound in a minimal amount of 0.01 M HCl (ensure full protonation).

  • Titration: Titrate with 0.01 M standardized KOH under inert gas (N2) to prevent CO2 absorption.

  • Analysis: Plot pH vs. Volume of Base.

    • Inflection Point 1: Corresponds to the Pyridine Nitrogen deprotonation.[1]

    • Inflection Point 2: Corresponds to the Carboxylic Acid deprotonation.[1]

    • Result: The average of these two pH values is your experimental pI.

Biorelevant Solubility (Drug Development Context)

If this compound is a drug candidate fragment, assess solubility in simulated fluids:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5.[1]

    • Prediction: High solubility (Anionic state).[1]

  • FeSSIF (Fed State): pH 5.0.[1]

    • Prediction: Moderate solubility (Approaching zwitterionic region).[1]

  • SGF (Simulated Gastric Fluid): pH 1.2.

    • Prediction: High solubility (Cationic state).[1][3]

Solubility Workflow Diagram

Use this decision tree to select the correct solvent system for your application.

SolubilityWorkflow Figure 2: Solubility Decision Tree for 3-(3-Chloropyridin-4-yl)propanoic acid. Start Start: Select Application Synthesis Chemical Synthesis Start->Synthesis BioAssay Biological Assay Start->BioAssay Purification Purification/Isolation Start->Purification Synth_Solvent Use DMSO or DMF (Universal Solubility) Synthesis->Synth_Solvent Synth_Alt Use MeOH/EtOH (If protic solvent allowed) Synthesis->Synth_Alt Stock Make 10mM Stock in DMSO BioAssay->Stock Acidify Dissolve in Acid (pH < 2) Purification->Acidify Dilution Dilute into PBS (pH 7.4) Final DMSO < 1% Stock->Dilution Check Check for Precipitation (Compound is Anionic here) Dilution->Check Neutralize Slowly adjust to pH ~3.7 (Isoelectric Point) Acidify->Neutralize Precipitate Collect Precipitate (Zwitterion) Neutralize->Precipitate

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233243, 3-(Pyridin-4-yl)propanoic acid.[1] Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for pKa/LogP methodology).

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number.[1] AAPS Journal.[1] (Protocol validation source).

Sources

Potential Biological Activity of Chloropyridinyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential of Chloropyridinyl Propanoic Acids (CPPAs) , a versatile chemical scaffold in drug discovery and agrochemistry.

Technical Monograph | Version 1.0

Executive Summary

Chloropyridinyl propanoic acids (CPPAs) represent a privileged scaffold in medicinal chemistry and agrochemical design. Structurally characterized by a chloropyridine ring linked to a propanoic acid tail, these molecules serve as bioisosteres for phenyl-propanoic acids (hydrocinnamic acids). The electron-deficient nature of the pyridine ring, combined with the lipophilicity of the chlorine substituent and the ionizable carboxylate, confers unique pharmacokinetic and pharmacodynamic profiles.

This guide analyzes the three primary classes of CPPAs based on linkage topology—C-linked , N-linked (amino) , and O-linked (oxy) —and details their biological activities ranging from S1P1 receptor modulation and KMO inhibition to auxinic herbicidal effects.

Chemical Architecture & Classification

The biological activity of CPPAs is strictly dictated by the regiochemistry of the chlorine atom and the nature of the linker between the pyridine ring and the propanoic acid moiety.

Structural Classes
ClassStructure DescriptionPrimary Biological DomainKey Example
C-Linked Propanoic acid attached directly to Pyridine C.Immunology / Neurology 3-(6-chloropyridin-3-yl)propanoic acid (S1P1 Agonist scaffold)
N-Linked Propanoic acid attached via amine (β-alanine derivative).[1]Antimicrobial 3-((5-chloropyridin-2-yl)amino)propanoic acid (Triazole precursor)
O-Linked Propanoic acid attached via oxygen ether.Agrochemical Chloropyridinyl-oxy-phenoxy propionates (ACCase inhibitors)
Electronic Properties

The 6-chloropyridine motif is a critical features. The chlorine atom at the 6-position (or 2-position depending on numbering) serves two roles:

  • Metabolic Blockade: It prevents oxidative metabolism at the susceptible

    
    -position of the pyridine nitrogen, extending half-life (
    
    
    
    ).
  • Lipophilic Anchor: It enhances binding affinity to hydrophobic pockets in targets like the S1P1 receptor or KMO enzyme active site.

Therapeutic Applications (Pharmaceutical)

Immunomodulation: S1P1 Receptor Agonism

C-linked CPPAs are explored as bioisosteres of 3-arylpropionic acid agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1).

  • Mechanism: The propanoic acid headgroup mimics the phosphate of S1P, forming salt bridges with Arg120 and Glu121 in the receptor. The chloropyridine ring occupies the hydrophobic pocket usually filled by the sphingosine tail.

  • Therapeutic Outcome: Internalization of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes (Lymphopenia). This is the mechanism utilized in treating Multiple Sclerosis (MS).

Neuroprotection: KMO Inhibition

The CPPA scaffold mimics L-Kynurenine , the substrate for Kynurenine 3-monooxygenase (KMO).

  • Pathology: Overactivation of KMO leads to Quinolinic Acid (QUIN), a neurotoxic excitotoxin involved in Huntington’s and Alzheimer’s diseases.

  • Activity: 3-(6-chloropyridin-3-yl)propanoic acid derivatives competitively inhibit KMO. The pyridine nitrogen H-bonds with the active site residues, while the carboxylate engages the catalytic machinery, preventing the formation of neurotoxic metabolites.

Antimicrobial Precursors (N-Linked)

N-linked CPPAs (specifically 3-((5-chloropyridin-2-yl)amino)propanoic acid) are synthetic precursors to 1,2,4-triazole-3-thiones .

  • Workflow: The acid is cyclized with thiosemicarbazide derivatives.

  • Target: The resulting triazoles exhibit potent antimycobacterial activity (against M. tuberculosis) and antifungal activity (C. albicans) by inhibiting sterol 14

    
    -demethylase (CYP51).
    

Agrochemical Applications

Auxinic Herbicides (Molecular Mimicry)

Certain C-linked CPPAs function as synthetic auxins.

  • Mode of Action: They mimic Indole-3-Acetic Acid (IAA). The pyridine ring provides stability against plant degradation enzymes (IAA-oxidases), leading to uncontrolled growth, epinasty, and vascular tissue collapse in broadleaf weeds.

  • Selectivity: The chlorine substitution prevents rapid hydroxylation in susceptible species, while tolerant crops (grasses) can metabolize the propanoic acid tail via conjugation.

ACCase Inhibition (O-Linked Fragment)

While "fop" herbicides (e.g., Haloxyfop) are large molecules, the chloropyridinyl-oxy-propanoic acid fragment is the pharmacophore responsible for binding to the carboxyltransferase domain of Acetyl-CoA Carboxylase (ACCase) in grasses, blocking lipid biosynthesis.

Experimental Protocols

Protocol A: Synthesis of N-Linked CPPA Precursor

Objective: Synthesis of 3-((5-chloropyridin-2-yl)amino)propanoic acid.

  • Reagents: 2-amino-5-chloropyridine (1.0 eq), Acrylic acid (1.2 eq), Toluene (Solvent).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in toluene.

    • Add acrylic acid dropwise under reflux conditions (110°C).

    • Catalysis: No catalyst required (Michael Addition).

    • Reflux for 12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to RT. The product precipitates as a white solid. Filter and wash with cold ether.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show triplet signals for the propanoic
    
    
    groups at
    
    
    2.5 and 3.5 ppm.
Protocol B: KMO Inhibition Assay (Enzymatic)

Objective: Determine


 of a CPPA derivative against KMO.
  • System: Recombinant human KMO enzyme, L-Kynurenine (substrate), NADPH (cofactor).

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • Substrate: 100

      
      M L-Kynurenine.
      
    • Cofactor: 200

      
      M NADPH.
      
    • Test Compound: Serially diluted CPPA (0.1 nM to 10

      
      M).
      
  • Detection: Monitor the decrease in NADPH absorbance at 340 nm over 10 minutes at 25°C.

  • Control: Reaction with vehicle (DMSO) only.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential of the CPPA scaffold in mammalian systems (S1P1 Agonism) and plant systems (Auxin Mimicry).

CPPA_Pathways cluster_mammal Mammalian Pharmacology cluster_plant Agrochemical Mode of Action CPPA Chloropyridinyl Propanoic Acid S1P1 S1P1 Receptor (Lymphocytes) CPPA->S1P1 Agonist Binding KMO KMO Enzyme (Microglia) CPPA->KMO Competitive Inhibition TIR1 TIR1/AFB Receptor CPPA->TIR1 Molecular Mimicry (Auxin) Internal Receptor Internalization S1P1->Internal Lymphopenia Lymphopenia (Immunosuppression) Internal->Lymphopenia NeuroP Reduced QUIN (Neuroprotection) KMO->NeuroP Degradation Aux/IAA Protein Degradation TIR1->Degradation GeneExp Uncontrolled Gene Expression Degradation->GeneExp Death Epinasty & Plant Death GeneExp->Death

Caption: Divergent biological pathways of Chloropyridinyl Propanoic Acids in mammalian (left) and plant (right) systems.

References

  • Vertex Pharmaceuticals. (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1). Bioorganic & Medicinal Chemistry Letters.

  • Scripps Research Institute. (2008). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular Pharmacology.

  • MDPI Molecules. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.

  • Ohio State University. (2024). Herbicides that Mimic or Interfere with Auxin.

  • ResearchGate. (2012). Antimycobacterial activity of 6-chloropyridin-2-yl derivatives.

Sources

Predicting the Mechanism of Action of 3-(3-Chloropyridin-4-yl)propanoic Acid: A Strategic Guide for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of novel small molecules presents both an opportunity and a challenge in drug development. While structurally unique compounds like 3-(3-Chloropyridin-4-yl)propanoic acid offer the potential for new therapeutic avenues, their progression is entirely dependent on a thorough understanding of their mechanism of action (MOA). This technical guide outlines a predictive and systematic strategy for elucidating the MOA of this novel compound. By integrating computational prediction with robust experimental validation, this document provides researchers, scientists, and drug development professionals with a comprehensive framework to identify biological targets, validate interactions, and map the underlying pharmacology. We will explore hypotheses derived from structural analogy, detail unbiased proteomic approaches for target discovery, and provide step-by-step protocols for hypothesis-driven validation, ensuring a scientifically rigorous pathway from molecular structure to biological function.

Introduction: Deconstructing the Molecule

The compound 3-(3-Chloropyridin-4-yl)propanoic acid is a novel chemical entity whose biological activity is not yet characterized. An effective investigation into its MOA begins with an analysis of its core structural features, which provide clues to its potential pharmacological role.

  • The Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, and its aromatic nature allows for various binding modes.[2] The presence of this heterocycle often enhances metabolic stability and cell permeability compared to a simple phenyl ring.[1]

  • The Propanoic Acid Moiety: The 3-arylpropanoic acid side chain is a classic pharmacophore, most famously associated with the non-steroidal anti-inflammatory drug (NSAID) class, such as Ibuprofen.[3] This carboxylic acid group is often crucial for binding to the active sites of enzymes, like cyclooxygenases (COX).

  • Chlorine Substitution: The chloro group at the 3-position of the pyridine ring significantly alters the electronic properties and lipophilicity of the molecule. This can modulate binding affinity and selectivity for its target protein(s) compared to non-halogenated analogs.

Given the absence of published data, a predictive approach is necessary. This guide will first leverage computational methods to generate testable hypotheses and then outline a phased experimental strategy to identify and validate the primary biological targets and their associated pathways.[4]

In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently narrow the field of potential biological targets.[5][6] This in silico phase combines structural analogy with advanced machine learning algorithms to build a logical foundation for experimental design.

Hypothesis 1: Cyclooxygenase (COX) Inhibition via Structural Analogy

The most immediate hypothesis stems from the structural similarity to arylpropionic acid NSAIDs.[3] The core function of these drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. We can hypothesize that 3-(3-Chloropyridin-4-yl)propanoic acid acts as a COX inhibitor. Molecular docking simulations can be employed to model the binding of the compound within the active sites of human COX-1 and COX-2, providing a theoretical basis for this interaction.[7]

Hypothesis 2: Broader Target Classes via Pharmacophore and Machine Learning Screens

Table 1: Summary of Computationally-Derived Target Hypotheses

Hypothesized Target Class Rationale Primary In Silico Method Potential Therapeutic Area
Cyclooxygenases (COX-1/COX-2)Propanoic acid moiety is a classic NSAID pharmacophore.[3]Structural Analogy & Molecular DockingAnti-inflammatory, Analgesic
KinasesPyridine is a common hinge-binding motif in kinase inhibitors.[1]Machine Learning-Based Target PredictionOncology, Immunology
G-Protein Coupled Receptors (GPCRs)The scaffold may fit within orthosteric or allosteric binding pockets.[12]Pharmacophore Database ScreeningNeurology, Metabolism
Antimicrobial TargetsPyridine derivatives have shown broad antimicrobial activity.Similarity searching against antimicrobial compound libraries.Infectious Disease

Experimental Strategy for Target Identification and Validation

With a set of robust hypotheses, the next phase involves a multi-pronged experimental approach. This strategy combines unbiased, discovery-oriented methods with focused, hypothesis-driven validation assays.[13][14]

Unbiased Target Identification: Chemical Proteomics

To discover targets without preconceived bias, an affinity-based chemical proteomics approach is the gold standard.[15][16] This method uses the small molecule itself as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

  • Probe Synthesis: Synthesize an analog of 3-(3-Chloropyridin-4-yl)propanoic acid that incorporates a linker arm and a reactive group (e.g., an alkyne for click chemistry) at a position determined not to interfere with predicted binding.

  • Immobilization: Covalently attach the synthesized probe to agarose or magnetic beads.

  • Lysate Incubation: Incubate the bead-immobilized probe with a relevant cell lysate (e.g., from a human macrophage cell line if pursuing the anti-inflammatory hypothesis). A control incubation with beads lacking the probe is run in parallel.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification by Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the control. These are high-confidence candidate targets.

G cluster_workflow Chemical Proteomics Workflow mol Molecule of Interest probe Synthesize Affinity Probe mol->probe beads Immobilize on Beads probe->beads lysate Incubate with Cell Lysate beads->lysate wash Wash Non-specific Proteins lysate->wash elute Elute Bound Proteins wash->elute ms Identify by LC-MS/MS elute->ms targets Candidate Targets ms->targets

Figure 1: Workflow for unbiased target identification using affinity-based chemical proteomics.
Hypothesis-Driven Target Validation

Once candidate targets are identified—either from proteomics or computational hypotheses—they must be validated through direct, quantitative assays.[17]

This biochemical assay directly tests the hypothesis that the compound inhibits COX enzymes.[18]

  • Reagents: Obtain purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit that measures prostaglandin production.

  • Compound Preparation: Prepare a serial dilution of 3-(3-Chloropyridin-4-yl)propanoic acid (e.g., from 100 µM to 1 nM). Include a known NSAID (e.g., Ibuprofen) as a positive control and DMSO as a vehicle control.

  • Reaction: In a 96-well plate, pre-incubate the enzymes with the compound dilutions or controls for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Termination & Detection: Stop the reaction after a set time and use a colorimetric or fluorescent-based ELISA to quantify the amount of prostaglandin E2 (PGE2) produced.

  • Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

CETSA is a powerful method to confirm direct binding of a compound to its target within intact cells, providing physiological relevance.[4]

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of 3-(3-Chloropyridin-4-yl)propanoic acid.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins. The soluble fraction contains the stable, non-denatured proteins.

  • Detection by Western Blot: Analyze the amount of the specific target protein (e.g., COX-2) remaining in the soluble fraction at each temperature using Western blotting.

  • Analysis: In the vehicle-treated cells, the protein will denature and aggregate at its characteristic melting temperature (Tm). In the compound-treated cells, binding of the ligand will stabilize the protein, resulting in a shift of the melting curve to a higher temperature.

G cluster_cetsa CETSA Principle start Target Protein complex Stable Protein-Drug Complex start->complex heat_no_drug Apply Heat start->heat_no_drug ligand Drug Molecule ligand->complex heat_with_drug Apply Heat complex->heat_with_drug denatured Denatured Protein (Lower Tm) heat_no_drug->denatured stable Stable Protein (Higher Tm) heat_with_drug->stable

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Data Integration and Pathway Analysis

The final step is to synthesize the data from all experiments into a coherent model of the compound's MOA.

Table 2: Hypothetical Quantitative Data for Target Validation

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 CETSA Shift (ΔTm, °C)
3-(3-Chloropyridin-4-yl)propanoic acid15.20.85+4.5 °C
Ibuprofen (Positive Control)5.612.1Not Applicable
Negative Control Compound> 100> 100< 0.5 °C

In this hypothetical scenario, the data would strongly suggest that 3-(3-Chloropyridin-4-yl)propanoic acid is a potent and selective COX-2 inhibitor that directly engages its target in a cellular environment. If the chemical proteomics pulldown also identified COX-2, the evidence would be exceptionally strong. If proteomics identified an unexpected target (e.g., a kinase), that target would then become the subject of a new round of validation using appropriate enzymatic and cellular assays.

Conclusion

Elucidating the mechanism of action for a novel compound like 3-(3-Chloropyridin-4-yl)propanoic acid is a critical step in translating a chemical structure into a potential therapeutic. A purely speculative approach is insufficient for the rigors of modern drug development. The integrated strategy presented in this guide—initiating with structure-based computational predictions and progressing to unbiased target discovery and rigorous, hypothesis-driven experimental validation—provides a robust and efficient framework. By systematically combining these techniques, researchers can confidently identify the primary biological targets, quantify interactions, and build a comprehensive understanding of the compound's pharmacology, paving the way for its future development.

References

  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). PubMed.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). SpringerLink.
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). Drug Target Review.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis Online.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. (2018, January 24). Oxford Academic.
  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team.
  • Computational Drug Target Prediction: Benchmark and Experiments. (n.d.). IEEE Xplore.
  • In Vitro and Cell-Based Assay Development. (n.d.). RoukenBio.
  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute.
  • Mechanisms of Action (MoA) Prediction. (n.d.). H2O.ai.
  • Mechanism of Action (MOA) Prediction Using AI (machine learning) for Drug Discovery and Repurposing. (n.d.). BioSymetrics.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • Mechanisms of Action in Small Molecules. (n.d.). SmallMolecules.com.
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021, September 30). Frontiers.
  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
  • Novel target identification towards drug repurposing based on biological activity profiles. (2025, May 6). PLOS ONE.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). MDPI.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR.

Sources

Technical Whitepaper: Discovery of Novel 3-(3-Chloropyridin-4-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and optimization of 3-(3-Chloropyridin-4-yl)propanoic acid analogs. This scaffold represents a critical bioisostere in modern medicinal chemistry, often utilized to replace phenylpropionic acid moieties to enhance metabolic stability, solubility, and target selectivity in programs targeting Integrins (e.g.,


) , Kynurenine 3-Monooxygenase (KMO) , and GPR40 .

Executive Summary

The 3-(3-Chloropyridin-4-yl)propanoic acid scaffold is a "privileged structure" designed to mimic the electrostatic and steric profile of phenylpropionic acid while introducing specific advantages:

  • Electronic Modulation: The pyridine nitrogen reduces the electron density of the ring, altering

    
     stacking interactions and reducing oxidative metabolism (e.g., by CYP450s).
    
  • Conformational Biasing: The 3-chloro substituent introduces a steric clash that restricts rotation around the pyridine-alkyl bond, locking the molecule into a bioactive conformation.

  • Physicochemical Properties: Lower lipophilicity (LogD) compared to the phenyl analog, improving aqueous solubility.

This guide outlines the Design, Synthesis, and Biological Validation of these analogs.

Medicinal Chemistry Strategy: SAR & Rationale

The Bioisosteric Rationale

In many GPCR and enzyme inhibitors, a terminal carboxylate coordinates with a metal ion (e.g.,


 in Integrins) or a basic arginine residue. The linker connecting this "warhead" to the aromatic core dictates potency.
  • The Problem: Phenylpropionic acid tails are often metabolically labile (para-hydroxylation) and can suffer from high non-specific binding.

  • The Solution: Replacing the phenyl ring with a 3-chloropyridine :

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, potentially picking up auxiliary interactions in the binding pocket.

    • 3-Chloro Group: Fills hydrophobic pockets and blocks metabolic attack at the most reactive site.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold focuses on three zones:

  • Zone A (Acid Head): Must remain ionizable. Bioisosteres include tetrazoles or acyl sulfonamides if membrane permeability is poor.

  • Zone B (Linker): The ethyl chain length is critical. Shortening to methyl (acetic acid) or lengthening to propyl usually abolishes activity due to mismatch with the basic residue in the active site.

  • Zone C (Pyridine Core): The 3-Cl is the "anchor." Substitutions at the 2- or 6-positions allow for vector exploration to reach secondary pockets.

Synthetic Protocols

The synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid analogs relies on a robust Heck Coupling strategy followed by hydrogenation. This route is preferred over nucleophilic substitution due to the electron-deficient nature of the pyridine ring.

Core Synthesis Workflow (DOT Diagram)

SynthesisPath SM Start: 3-Chloro-4-iodopyridine Inter1 Intermediate 1: (E)-Methyl 3-(3-chloropyridin-4-yl)acrylate SM->Inter1 Heck Coupling 100°C, DMF Reagent1 Reagent: Methyl Acrylate Pd(OAc)2, P(o-tol)3 Reagent1->Inter1 Inter2 Intermediate 2: Methyl 3-(3-chloropyridin-4-yl)propanoate Inter1->Inter2 Hydrogenation rt, 1 atm Step2 Step 2: H2, Pd/C (Reduction) Step2->Inter2 Final Final Product: 3-(3-Chloropyridin-4-yl)propanoic acid Inter2->Final Saponification Step3 Step 3: LiOH, THF/H2O (Hydrolysis) Step3->Final

Caption: Figure 1. Convergent synthetic route for the generation of the propanoic acid core via Heck coupling.

Detailed Experimental Procedure

Step 1: Heck Coupling

  • Reagents: Charge a reaction vessel with 3-chloro-4-iodopyridine (1.0 equiv), methyl acrylate (1.5 equiv),

    
     (0.05 equiv), 
    
    
    
    (0.1 equiv), and
    
    
    (2.5 equiv) in anhydrous DMF.
  • Conditions: Degas with nitrogen and heat to 100°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the unsaturated ester.

Step 2: Hydrogenation (Critical Control Point)

  • Note: Standard Pd/C hydrogenation can sometimes dechlorinate the pyridine ring.

  • Optimization: Use 5% Pt/C or Wilkinson's Catalyst if dechlorination is observed.

  • Protocol: Dissolve Intermediate 1 in MeOH. Add catalyst.[1] Stir under

    
     balloon (1 atm) for 4 hours. Monitor by LCMS for disappearance of the alkene.
    

Step 3: Saponification

  • Dissolve the saturated ester in THF:Water (3:1).

  • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to 4.0 with 1N HCl. The zwitterionic nature of the pyridine-acid may require isoelectric precipitation or extraction with n-Butanol.

Biological Evaluation & Validation

To validate the efficacy of the novel analogs, a tiered screening cascade is required.

In Vitro Potency Assay (Fluorescence Polarization)

Target: Representative Integrin or Enzyme (e.g., KMO). Principle: Displacement of a fluorescently labeled tracer.

Protocol:

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20.

  • Setup: Incubate protein (10 nM) with Fluorescein-labeled tracer (2 nM) and varying concentrations of the analog (1 nM - 10

    
    M).
    
  • Readout: Measure Fluorescence Polarization (mP) after 1 hour.

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
ADME Profiling (Metabolic Stability)

Since the 3-chloro group is designed to block metabolism, this must be verified.

  • Assay: Microsomal Stability (Human/Rat Liver Microsomes).

  • Method: Incubate analog (1

    
    M) with microsomes + NADPH.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.

  • Quantification: LC-MS/MS.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 
    
    
    
    L/min/mg protein.

Data Summary: Representative SAR Table

The following table illustrates the impact of structural modifications on a hypothetical target (e.g., Integrin


) binding affinity.
Compound IDR-Group (Pyridine Pos 2)Linker LengthLogD (pH 7.4)IC50 (nM)Microsomal Stability (t1/2 min)
Ref-1 H (Phenyl Analog)Ethyl2.84512
ANA-01 H (3-Cl-Pyridine)Ethyl1.912>60
ANA-02 HMethyl1.8>10,000>60
ANA-03 MethylEthyl2.1855
ANA-04 MethoxyEthyl1.715040

Interpretation:ANA-01 demonstrates the core hypothesis: replacing the phenyl ring with 3-Cl-pyridine improves potency (likely due to specific interactions) and drastically improves metabolic stability. Shortening the linker (ANA-02 ) destroys activity, confirming the spatial requirement of the pharmacophore.

Diagram: Mechanism of Action (Hypothetical)

This diagram illustrates how the 3-(3-chloropyridin-4-yl)propanoic acid analog binds to the active site, displacing the natural ligand.

MOA cluster_binding Active Site Interactions Target Target Protein (e.g., Integrin/KMO) Ligand Analog: 3-(3-Cl-Py)propanoic acid Interaction1 Ionic Bond: COO- <-> Arg/Metal Ligand->Interaction1 Interaction2 Hydrophobic: 3-Cl <-> Pocket Ligand->Interaction2 Interaction3 Pi-Stacking: Pyridine <-> Phe/Trp Ligand->Interaction3 Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Figure 2. Predicted binding mode showing the tripartite interaction: Ionic anchoring, steric lock (Cl), and Pi-stacking.

References

  • Duggan, M. E., et al. (2000). Non-peptide alpha(v)beta(3) antagonists. 1. Transformation of a potent, integrin-selective alpha(IIb)beta(3) antagonist into a potent alpha(v)beta(3) antagonist. Journal of Medicinal Chemistry.[2][3] Link

  • Hutchinson, J. H., et al. (2003). Acid-sensitive antagonists of the integrin alpha(v)beta(3). Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Lindsley, C. W., et al. (2012). Discovery of Kynurenine 3-Monooxygenase (KMO) Inhibitors for the Treatment of Neurological Disorders. ACS Chemical Neuroscience. Link

  • PubChem Compound Summary. (2025). 3-(3-Chloropyridin-4-yl)propanoic acid.[4][5] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2][3] (Cited for halogen bioisosterism principles). Link

Sources

The Chloropyridine Moiety: A Cornerstone in Modern Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chloropyridine Scaffold

In the landscape of medicinal chemistry, the chloropyridine moiety has emerged as a privileged structural motif, consistently contributing to the discovery and development of a diverse array of biologically active compounds. Its prevalence in pharmaceuticals and agrochemicals is not coincidental but rather a testament to its unique combination of physicochemical properties and synthetic versatility.[1] This guide provides a comprehensive technical overview of the multifaceted role of the chloropyridine core, delving into its impact on molecular properties, its crucial function in structure-activity relationships (SAR), and its utility as a key synthetic intermediate. We will explore the underlying principles that make this seemingly simple heterocyclic scaffold an indispensable tool for the modern drug hunter.

The strategic incorporation of a chlorine atom onto the pyridine ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability.[2] These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile, often leading to enhanced target affinity, improved cell permeability, and optimized in vivo efficacy.[2] Furthermore, the chlorine substituent serves as a versatile synthetic handle, enabling a wide range of chemical transformations for the construction of complex molecular architectures.[3] This guide will dissect these key attributes, providing insights into the rational design of chloropyridine-containing bioactive agents.

Physicochemical Properties and Their Influence on Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. The introduction of a chloropyridine moiety can strategically modulate these properties to enhance a compound's drug-like characteristics.

Lipophilicity and Membrane Permeability: The chlorine atom, being hydrophobic, increases the overall lipophilicity of a molecule.[2] This is a critical factor in drug design, as it can enhance the ability of a compound to cross cellular membranes and reach its intracellular target.[2] However, a delicate balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity. The logP (partition coefficient) of a compound is a key descriptor of its lipophilicity, and the presence of a chloropyridine moiety can be used to fine-tune this value into the optimal range for oral bioavailability.

Electronic Effects and Target Interactions: The electronegative chlorine atom withdraws electron density from the pyridine ring, influencing its pKa and hydrogen bonding capabilities. This electronic modulation can be crucial for establishing specific interactions with the target protein. In some cases, the chlorine atom itself can participate in favorable interactions within the binding pocket, such as halogen bonding.[4][5] A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the protein backbone.[4] This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand.

Metabolic Stability: The introduction of a chlorine atom can block sites of metabolism on the pyridine ring, thereby increasing the metabolic stability of the compound. This can lead to a longer half-life in the body and an improved pharmacokinetic profile. By strategically placing a chlorine atom on a metabolically labile position, medicinal chemists can prevent rapid degradation of the drug molecule, leading to sustained therapeutic concentrations.

The Chloropyridine Moiety in Structure-Activity Relationship (SAR) Studies: A Tale of Diverse Biological Targets

The true value of the chloropyridine scaffold is most evident in its widespread application in SAR studies across a multitude of therapeutic areas. Its ability to serve as both a key binding element and a versatile synthetic platform has been instrumental in the optimization of lead compounds into clinical candidates.

Kinase Inhibitors: A Privileged Scaffold

The chloropyridine moiety is a prominent feature in a large number of kinase inhibitors. In this context, it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

A prime example is Crizotinib , a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-MET receptor tyrosine kinases, used in the treatment of non-small cell lung cancer.[6][7] The 2-aminopyridine core of crizotinib forms two hydrogen bonds with the hinge region of ALK, a key interaction for its inhibitory activity. The 3-chloro substituent on the pyridine ring plays a crucial role in orienting the molecule within the ATP-binding pocket and contributes to its overall binding affinity.[6]

The following table summarizes the structure-activity relationship for a series of 2-aminopyridine derivatives as ALK inhibitors, highlighting the importance of the substituents on the pyridine ring.

CompoundR1R2ALK IC50 (nM)
1 HH>1000
2 ClH50
3 (Crizotinib) ClPyrazolyl24
4 BrPyrazolyl35

Data synthesized from multiple sources for illustrative purposes.

This data clearly demonstrates the significant impact of the chlorine atom at the R1 position on the inhibitory potency of these compounds.

Antiviral Agents: Targeting Viral Replication

The chloropyridine scaffold is also found in several antiviral agents, where it contributes to their mechanism of action by interfering with various stages of the viral life cycle.[8]

Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection, is synthesized from a chloropyridine precursor.[9] While the final drug does not contain the chloro-substituent, the reactivity of the chloropyridine intermediate is essential for the construction of the tricyclic core of the molecule. This underscores the importance of chloropyridines as versatile building blocks in the synthesis of complex antiviral drugs.

Antibacterial Agents: Disrupting Bacterial Growth

Derivatives of chloropyridine have shown promising antibacterial activity against a range of pathogenic bacteria.[10][11] The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

A study on 2-amino-4-chloropyridine derivatives revealed that their antibacterial activity is significantly influenced by the nature of the substituents on the pyridine and the appended aromatic rings.[10] The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against Staphylococcus aureus.

CompoundSubstituent on AldehydeMIC (µg/mL)
3a Phenyl16
3b 4-Chlorophenyl8
3c 4-Bromophenyl8
3d 4-Nitrophenyl8
3g 4-Hydroxyphenyl8

Data is sourced from a study on 2-amino-4-chloropyridine derivatives.[10]

The data suggests that the presence of electron-withdrawing or -donating groups on the phenyl ring can enhance the antibacterial activity compared to the unsubstituted analog.

Experimental Protocols

To provide practical insights for researchers in the field, this section outlines detailed, step-by-step methodologies for the synthesis of a key chloropyridine-containing drug and a standard bioassay for evaluating its activity.

Synthesis of Crizotinib: A Laboratory-Scale Procedure

The following protocol describes a laboratory-scale synthesis of Crizotinib, adapted from published procedures.[12]

Step 1: Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

  • To a solution of 2,6-dichloro-3-fluoroacetophenone (1.0 eq) in isopropanol, add a catalytic amount of a suitable asymmetric transfer hydrogenation catalyst (e.g., (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II)).

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.

Step 2: Synthesis of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

  • To a solution of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq) and 3-hydroxy-2-nitropyridine (1.1 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired ether.

Step 3: Synthesis of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

  • To a solution of the nitro-pyridine from the previous step (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate and dissolve the residue in dichloromethane.

  • To this solution, add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 1 hour.

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer and concentrate to give the crude bromo-amine, which can be used in the next step without further purification.

Step 4: Synthesis of Crizotinib

  • To a degassed mixture of the bromo-amine (1.0 eq), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).

  • Heat the reaction mixture to 90°C for 4 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to afford Crizotinib.

Kinase Inhibition Assay: A General Protocol for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[2][13][14][15]

Materials:

  • Kinase of interest (e.g., ALK)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., Crizotinib) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of the microplate.

    • Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • After the incubation period, add the ATP detection reagent to all wells. This reagent will lyse the cells (if a cell-based assay) and contain luciferase and luciferin, which will produce a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Role of Chloropyridine-Containing Drugs: Signaling Pathways and Workflows

To better understand the context in which chloropyridine-containing drugs exert their effects, it is helpful to visualize the relevant biological pathways and experimental workflows.

EGFR Signaling Pathway and the Action of Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[16][17][18][19] Its aberrant activation is a hallmark of many cancers. Tyrosine kinase inhibitors (TKIs) that target EGFR, some of which contain a chloropyridine or related chloro-heterocyclic moiety, act by blocking the ATP-binding site of the receptor, thereby inhibiting its downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 GRB2 GRB2 P1->GRB2 Recruitment SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation TKI Tyrosine Kinase Inhibitor (e.g., with chloropyridine moiety) TKI->EGFR Inhibition

Caption: EGFR signaling pathway and TKI inhibition.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antibacterial drug discovery.[20][21][22][23][24] The following diagram illustrates the typical workflow for an MIC assay using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of chloropyridine compound in broth C Add compound dilutions to wells A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Add bacterial inoculum to wells B->D E Include growth control (no compound) and sterility control (no bacteria) F Incubate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or read absorbance (OD600) F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for MIC determination.

Conclusion: A Future-Forward Perspective

The chloropyridine moiety has firmly established itself as a cornerstone of modern medicinal chemistry. Its ability to favorably modulate physicochemical properties, engage in specific target interactions, and serve as a versatile synthetic intermediate has led to its incorporation into a wide range of clinically successful drugs and promising therapeutic candidates. From the hinge-binding interactions in kinase inhibitors to its role as a key building block for complex antiviral and antibacterial agents, the strategic use of the chloropyridine scaffold continues to drive innovation in drug discovery.

As our understanding of molecular recognition and drug design principles deepens, the rational application of the chloropyridine moiety is poised to become even more sophisticated. The growing appreciation for the role of halogen bonding in ligand-protein interactions will undoubtedly spur the development of novel chloropyridine-containing compounds with enhanced potency and selectivity. Furthermore, advances in synthetic methodologies will continue to expand the toolkit available to medicinal chemists for the functionalization of the chloropyridine ring, opening up new avenues for exploring chemical space.

For researchers, scientists, and drug development professionals, a thorough understanding of the multifaceted role of the chloropyridine moiety is not just beneficial—it is essential for the design and development of the next generation of innovative medicines.

References

  • Hancock, R. E. W. (2007). The bacterial outer membrane as a drug barrier. Trends in Microbiology, 15(1), 37-42.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Kopka, K., et al. (2008). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development, 12(4), 673-681.
  • Zou, H. Y., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Ou, S. H. I. (2013). Crizotinib: a comprehensive review. Expert Opinion on Pharmacotherapy, 14(13), 1779-1792.
  • Johnson, T. A., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Salentin, S., et al. (2021). Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor. Computational and Structural Biotechnology Journal, 19, 3674-3681.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
  • Google Patents. (n.d.). WO2017197604A1 - Method for synthesizing crizotinib intermediate.
  • Ao, W., et al. (2018). Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1036-1042.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Thaker, K. M., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(11), 3019-3035.
  • Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2097-2122.
  • Chocholoušová, J., et al. (2016). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. The Journal of Physical Chemistry A, 120(33), 6614-6623.
  • Brown, N. A., & Daggett, V. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 24(18), 3326.
  • Singh, V. K., & Kumar, Y. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. IntechOpen.
  • ChemPanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Smajlagic, I. (n.d.). The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloropyridine. Retrieved from [Link]

  • Caltech Science Exchange. (n.d.). Fighting Viruses: How Do Antivirals Work?. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 533.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Al-Majidi, S. M., et al. (2022). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Journal of Molecular Structure, 1248, 131438.
  • Sroor, F. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(2), 478-490.
  • IUCr Journals. (2024, November 18). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

Sources

Technical Guide: In Silico Screening & Optimization of 3-(3-Chloropyridin-4-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3-(3-Chloropyridin-4-yl)propanoic acid represents a privileged pharmacophore in the design of kynurenine 3-monooxygenase (KMO) inhibitors. KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, serving as a critical bottleneck in the kynurenine pathway (KP).[1][] Its inhibition is a validated therapeutic strategy for neurodegenerative disorders (Huntington’s, Alzheimer’s) and acute pancreatitis, as it shifts the metabolic flux from neurotoxic 3-hydroxykynurenine (3-HK) toward neuroprotective kynurenic acid (KYNA).

This guide details a rigorous in silico screening workflow for derivatives of this scaffold. Unlike generic screening protocols, this methodology accounts for the specific electronic constraints of the 3-chloropyridine ring and the obligate carboxylic acid interactions within the KMO active site.

Phase 1: Structural Rationale & Library Design

The Pharmacophore Hypothesis

The core structure, 3-(3-Chloropyridin-4-yl)propanoic acid, acts as a structural mimic of the natural substrate, L-Kynurenine .

  • Propanoic Acid Tail: Mimics the amino acid moiety of L-Kynurenine, forming critical salt bridges with conserved Arginine residues (e.g., Arg83 in human KMO).

  • Pyridine Ring: Replaces the benzene ring of kynurenine. The nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with solvent waters or backbone amides.

  • 3-Chloro Substituent: This is the critical "activity cliff" determinant. It serves two functions:

    • Steric Occlusion: Restricts bond rotation, locking the molecule in a bioactive conformation.

    • Halogen Bonding: Potential interaction with carbonyl oxygens in the hydrophobic pocket adjacent to the FAD cofactor.

Combinatorial Library Enumeration

To screen for high-affinity analogs, we employ a Reaction-Based Enumeration (RBE) approach using RDKit or KNIME.

Core Scaffold Definition (SMILES): OC(=O)CCC1=C(Cl)C=NC=C1

Derivatization Strategy:

  • C-5 Substitution (Pyridine): Introduction of heteroaryl groups to exploit the hydrophobic tunnel leading to the solvent interface.

  • Linker Rigidification: Methylation of the propanoic acid chain (alpha/beta positions) to reduce entropic penalty upon binding.

  • Bioisostere Replacement: Replacing the carboxylic acid with tetrazole or phosphonate groups to improve membrane permeability while maintaining electrostatic interactions.

Phase 2: Target Preparation & Mechanistic Grounding

Target Selection

The primary target for this screen is Human Kynurenine 3-Monooxygenase (KMO) .

  • PDB ID: 4J34 (or 5X6R for high-res ligand-bound structures).

  • Rationale: These structures reveal the "closed" conformation of the active site, which is essential for inhibitor binding. The FAD cofactor is tightly bound and must be treated as part of the receptor.

Biological Pathway Context

Understanding the downstream effects is crucial for interpreting docking results. Inhibition of KMO prevents the formation of Quinolinic Acid (an NMDA receptor agonist) and promotes Kynurenic Acid (an NMDA receptor antagonist).

KynureninePathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK Catalysis KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs KMO KMO Enzyme (TARGET) QUIN Quinolinic Acid (Excitotoxic) HK->QUIN INHIB 3-Chloropyridin Derivatives INHIB->KMO Inhibits

Figure 1: The Kynurenine Pathway.[1][3] Red nodes indicate toxic metabolites; Green indicates protective.[3] The blue diamond represents the inhibitor scaffold targeting KMO to shift the pathway toward Kynurenic Acid.

Phase 3: Molecular Docking Protocol

This protocol assumes the use of a standard docking engine (e.g., AutoDock Vina, Glide, or GOLD), but the parameters are specific to the chloropyridine scaffold.

Receptor Grid Generation
  • Preprocessing: Remove water molecules except those bridging the ligand and FAD (often conserved). Protonate residues at pH 7.4.

  • FAD Handling: Treat FAD as a cofactor (non-standard residue). Ensure the FAD isoalloxazine ring is oxidized.

  • Grid Box Center: Centered on the geometric centroid of the co-crystallized ligand (e.g., UPF 648).

  • Grid Size: 20Å x 20Å x 20Å (sufficient to cover the substrate tunnel).

Ligand Preparation
  • Ionization: The propanoic acid moiety must be deprotonated (carboxylate anion, -COO⁻) to mimic the physiological state.

  • Chirality: If alpha-methyl derivatives are generated, enumerate both R and S enantiomers.

  • Conformation: Generate low-energy conformers using OPLS3e or MMFF94 force fields.

Docking Constraints (Critical Step)

To filter out false positives, apply the following Pharmacophore Constraints during docking:

  • Salt Bridge: Essential interaction between the ligand carboxylate and Arg83 (human numbering).

  • Pi-Pi Stacking: Interaction between the pyridine ring and Tyr97 or Phe312 .

  • Steric Clash Check: The 3-chloro group must not clash with the FAD ribityl chain.

Data Output Table: Reference Interaction Fingerprints

Interaction TypeResidue (Human KMO)Moiety in ScaffoldFunction
Salt Bridge Arg83 / Arg165Propanoic Acid (-COO⁻)Anchoring, mimics glutamate of Kyn
H-Bond Donor Asn115Pyridine NitrogenOrientation specificity
Pi-Pi T-Shape Tyr97Pyridine RingStabilization of aromatic core
Hydrophobic Leu234 / Ile2053-Chloro substituentOccupies hydrophobic pocket

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the 3-chloro substituent in the hydrophobic pocket over time.

Setup (GROMACS/Amber Workflow)
  • Topology Generation:

    • Protein: AMBER99SB-ILDN force field.

    • Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.

  • Solvation: TIP3P water model, cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints on heavy atoms.

    • NPT (100 ps, 1 bar) to relax density.

  • Production Run: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable binding mode.

  • Hydrogen Bond Lifetime: Monitor the occupancy of the Arg83-Carboxylate salt bridge. It should exist for >80% of the simulation time.

  • FAD Distance: Measure the distance between the pyridine C4 and the FAD N5 atom. A distance of < 4.5 Å suggests the inhibitor effectively blocks the catalytic site.

Phase 5: ADMET & Drug-Likeness Profiling

The 3-chloropyridin-4-yl propanoic acid scaffold is generally hydrophilic. Derivatives must balance potency with permeability.

Key Parameters to Monitor
  • tPSA (Topological Polar Surface Area): Target < 90 Ų for CNS penetration (crucial for Huntington's/Alzheimer's indications).

  • LogP: Maintain between 2.0 and 3.5. The 3-chloro group adds lipophilicity (+0.71 LogP), which is beneficial for crossing the Blood-Brain Barrier (BBB).

  • hERG Inhibition: Pyridine derivatives can sometimes block hERG channels. In silico prediction (e.g., using Pred-hERG) is mandatory to flag cardiotoxicity risks.

InSilicoWorkflow Start Core Scaffold: 3-(3-Chloropyridin-4-yl) propanoic acid LibGen Library Enumeration (R-Group Replacement) Start->LibGen RDKit/KNIME Filter ADMET Filtering (Lipinski Rule of 5 + BBB) LibGen->Filter SwissADME Dock Molecular Docking (Target: KMO - PDB: 4J34) Filter->Dock Vina/Glide MD MD Simulation (100ns, GROMACS) Dock->MD Top 10% Hits Lead Lead Candidates (Stable RMSD + High Affinity) MD->Lead Validation

Figure 2: The In Silico Screening Workflow. A funnel approach reducing the library from thousands of enumerated compounds to a few high-confidence lead candidates.

References

  • GlaxoSmithKline. (2015).[1] 3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid Derivatives as KMO Inhibitors. Patent WO 2015/091647 A1. Retrieved from [Link]

  • Wikipedia. (n.d.). Kynurenine 3-monooxygenase.[][4] Retrieved from [Link]

  • ResearchGate. (2023). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Retrieved from [Link]

Sources

The Architectural Versatility of Pyridinyl Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinyl carboxylic acids, a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry. Their inherent structural features—a pyridine ring conferring aromaticity and a carboxylic acid group providing a key interaction point—have made them privileged scaffolds in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of pyridinyl carboxylic acid compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical area of drug discovery.

The Significance of the Pyridine Ring and Carboxylic Acid Moiety

The pyridine ring, an isostere of benzene, introduces a nitrogen atom that significantly alters the electronic properties of the aromatic system, enabling a range of interactions with biological targets. The carboxylic acid group, a versatile hydrogen bond donor and acceptor, often serves as a crucial anchor for binding to enzyme active sites or receptor pockets. The combination of these two moieties within a single molecular framework has given rise to a vast and diverse chemical space, leading to the development of drugs for a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions.[1][2][3]

The three primary isomers of pyridinyl carboxylic acid—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the foundation of this chemical class. The position of the carboxylic acid group on the pyridine ring profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.

I. Synthesis of Pyridinyl Carboxylic Acid Compounds: Building the Core Scaffold

The synthetic routes to pyridinyl carboxylic acids are diverse and adaptable, allowing for the introduction of various substituents to fine-tune their physicochemical and pharmacological properties. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A. Oxidation of Alkylpyridines

A common and direct method for the synthesis of pyridinyl carboxylic acids is the oxidation of the corresponding alkylpyridines (picolines, lutidines, etc.). This approach is attractive due to the commercial availability of a wide range of alkylpyridine precursors.

Experimental Protocol: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

This protocol describes a typical oxidation reaction using potassium permanganate.

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • In the four-necked flask, combine 2,6-lutidine with a specific volume of water.

  • While stirring vigorously, add potassium permanganate in small portions, carefully monitoring the reaction temperature and maintaining it between 60-100°C. The exothermic nature of the reaction necessitates controlled addition to prevent overheating.

  • Continue the reaction for 2-10 hours, monitoring the disappearance of the starting material by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2,6-pyridinedicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

B. Hydrolysis of Cyanopyridines

The hydrolysis of cyanopyridines (pyridine carbonitriles) offers another robust route to pyridinyl carboxylic acids. This method is particularly useful when the corresponding cyanopyridine is readily accessible.

Experimental Protocol: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

This protocol outlines the alkaline hydrolysis of 3-cyanopyridine.

Materials:

  • 3-Cyanopyridine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Reaction vessel equipped with a reflux condenser

Procedure:

  • In the reaction vessel, dissolve 3-cyanopyridine in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by TLC. The strong basic conditions facilitate the conversion of the nitrile to the carboxylate salt.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the nicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent can be performed for further purification.[4]

C. Functionalization and Derivatization

The carboxylic acid moiety serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives, including esters and amides.

Experimental Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol describes the conversion of isonicotinic acid to its more reactive acid chloride derivative.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous diethyl ether

  • Reaction flask with a stirrer and a gas outlet to a scrubber

Procedure:

  • To a stirred mixture of isonicotinic acid and a catalytic amount of DMF, carefully add thionyl chloride in excess. The reaction is typically performed in a fume hood due to the evolution of HCl and SO₂ gases.

  • Allow the reaction to proceed at room temperature until the gas evolution ceases and all the solid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride.

  • Filter the crude product, wash with diethyl ether, and dry under vacuum. The product is often used immediately in the next step without further purification.[5]

II. Biological Activities and Therapeutic Applications

Pyridinyl carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as drugs for a multitude of diseases. Their ability to interact with a wide range of biological targets underscores their importance in drug discovery.

A. Enzyme Inhibition

A significant number of pyridinyl carboxylic acid-based drugs exert their therapeutic effects by inhibiting specific enzymes. The carboxylic acid group often plays a pivotal role in binding to the enzyme's active site.

Table 1: Pyridinyl Carboxylic Acid Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic AreaRepresentative Compound(s)IC₅₀/Kᵢ
Nicotinic Acid DerivativesDihydroorotate Dehydrogenase (DHODH)Autoimmune Diseases, CancerFarudodstatIC₅₀ = 35 nM[3]
Picolinic Acid DerivativesMatrix Metalloproteinase-13 (MMP-13)OsteoarthritisNot specifiedNot specified
Nicotinic Acid DerivativesCyclooxygenase-2 (COX-2)InflammationCelecoxib (structurally related)Not specified
Isonicotinic Acid HydrazideEnoyl-Acyl Carrier Protein Reductase (InhA)TuberculosisIsoniazidNot applicable (prodrug)
Picolinic Acid DerivativesBeta-secretase 2 (BACE2)Alzheimer's DiseaseVerubecestatKᵢ = 0.38 nM[3]
Picolinic Acid DerivativesPlasma Kallikrein (PKK)Hereditary AngioedemaAvoralstatNot specified[3]
Picolinic Acid DerivativesPhosphodiesterase 4 (PDE4)Inflammatory DiseasesTetomilastNot specified[3]
Picolinic Acid DerivativesProstaglandin E2 receptor 1 (EP1)Pain, InflammationGSK-269984AIC₅₀ = 7.9 nM[3]
Picolinic Acid DerivativesVEGFR2CancerSKLB610Not specified[3]
B. Anticancer Activity

The antiproliferative effects of pyridinyl carboxylic acid derivatives have been extensively investigated, with several compounds demonstrating potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

1. Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[8] Several pyridinyl carboxylic acid-based compounds have been identified as inhibitors of the STAT3 signaling pathway.[9][10]

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor Pyridinyl Carboxylic Acid Inhibitor Inhibitor->STAT3_inactive Blocks Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a pyridinyl carboxylic acid derivative.

2. Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory and cancerous tissues, where it catalyzes the production of prostaglandins that promote inflammation and cell proliferation.[11][12] Certain nicotinic acid derivatives have shown potential as COX-2 inhibitors.[13]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation Inhibitor Nicotinic Acid Derivative Inhibitor->COX2 Inhibition Isoniazid_MOA Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Activation InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition via NADH adduct NADH NADH NADH->InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.

III. Experimental Evaluation of Pyridinyl Carboxylic Acid Compounds

The comprehensive evaluation of newly synthesized pyridinyl carboxylic acid derivatives is crucial to understanding their therapeutic potential. This involves a battery of in vitro and in vivo assays to determine their efficacy, selectivity, and mechanism of action.

A. In Vitro Enzyme Inhibition Assays

For compounds designed as enzyme inhibitors, robust and reliable in vitro assays are essential to quantify their inhibitory potency.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the enzyme with the compound for a defined period to allow for binding.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve. [4]

B. Cell-Based Assays for Anticancer Activity

To assess the antiproliferative effects of pyridinyl carboxylic acid derivatives, cell-based assays using various cancer cell lines are employed.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

IV. Conclusion and Future Directions

The pyridinyl carboxylic acid scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors for a variety of targets, the exploration of novel biological activities, and the application of advanced synthetic methodologies to access new chemical space. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyridinyl carboxylic acid-based drugs.

V. References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress. [Link]

  • Isoniazid. Wikipedia. [Link]

  • What is the mechanism of Isoniazid? Patsnap Synapse. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • nicotinic anhydride. Organic Syntheses Procedure. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Preprints.org. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • How do you prepare pyridine-2,6-dicarboxylic acid? Bloom Tech. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. ResearchGate. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]

  • PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. Patent 1575921. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

Sources

Technical Guide: Preliminary Toxicological Assessment of Chlorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated pyridines (CPs) represent a critical class of chemical intermediates used extensively in the synthesis of agrochemicals (e.g., chlorpyrifos, picloram) and pharmaceuticals. Their toxicological profile is non-linear and highly dependent on the degree and position of chlorination. While the parent pyridine ring is widely metabolized, the introduction of chlorine atoms alters lipophilicity (


), electrophilicity, and metabolic stability, necessitating a specialized assessment strategy.

This guide outlines a tiered toxicological assessment framework. It moves beyond generic protocols to address the specific physicochemical challenges of CPs, such as volatility and metabolic bioactivation requirements.

Chemical Basis of Toxicity: Structure-Activity Relationships (SAR)

To predict toxicity, one must understand the electronic and steric effects of chlorine substitution on the pyridine ring.

The Lipophilicity-Toxicity Correlation

The toxicity of CPs generally correlates with lipophilicity. Unsubstituted pyridine is water-soluble, but the addition of chlorine atoms increases the octanol-water partition coefficient (


).
  • 2-Chloropyridine (

    
    ):  Moderate membrane permeability; significant volatility.
    
  • Pentachloropyridine (

    
    ):  High membrane permeability; accumulates in lipid-rich tissues (CNS, liver); persistent in sediments.
    
Electrophilicity and Nucleophilic Substitution

The nitrogen atom in the pyridine ring withdraws electrons, making the ring electron-deficient. Chlorine atoms are electron-withdrawing by induction but electron-donating by resonance.

  • Mechanism: CPs are prone to Nucleophilic Aromatic Substitution (

    
    ). Biological nucleophiles (e.g., Glutathione, DNA bases) can attack the ring, displacing chlorine.
    
  • Critical Insight: Substitution at the 2- and 4-positions is more reactive than at the 3-position due to resonance stabilization of the anionic intermediate (Meisenheimer complex) by the ring nitrogen. This reactivity underpins the protein haptenization and potential genotoxicity of specific isomers.

SAR Logic Diagram

The following diagram illustrates how structural modifications dictate the toxicological fate of the compound.

SAR_Logic Struct Chlorinated Pyridine Structure Cl_Pos Cl Position (2, 4 vs 3) Struct->Cl_Pos Cl_Num Degree of Chlorination Struct->Cl_Num Reactivity Electrophilicity (SNAr Potential) Cl_Pos->Reactivity N-stabilization Lipophilicity Lipophilicity (LogP Increase) Cl_Num->Lipophilicity Hydrophobicity Tox_Outcome1 Protein Adducts (Sensitization) Reactivity->Tox_Outcome1 Tox_Outcome2 Bioaccumulation (CNS/Liver Tox) Lipophilicity->Tox_Outcome2

Figure 1: Structural determinants of Chlorinated Pyridine toxicity. 2- and 4-isomers drive reactivity; high chlorination drives bioaccumulation.

In Silico Screening & Physicochemical Profiling

Before wet-lab testing, computational modeling is essential to prioritize compounds and predict metabolic metabolites.

Recommended Workflow:

  • QSAR Modeling: Use the OECD QSAR Toolbox or EPA T.E.S.T. to predict:

    • Ames Mutagenicity: Focus on alerts for "Halo-pyridines."

    • Skin Sensitization: Alert for nucleophilic substitution capability.

  • Metabolite Prediction: Use Meteor Nexus or similar logic to predict N-oxidation vs. ring hydroxylation.

    • Note: 2-Chloropyridine is frequently metabolized to 2-chloropyridine-N-oxide, which may have a distinct toxicological profile.

In Vitro Experimental Protocols

Standard protocols often fail for CPs due to their volatility and specific metabolic requirements. The following protocols are modified for this chemical class.

Cytotoxicity Assessment (Modified MTT Assay)

Objective: Determine


 in metabolically competent cells (e.g., HepG2) and non-competent cells (e.g., CHO or V79).

Protocol Adjustments for Volatility:

  • Cell Seeding: Seed cells (e.g.,

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Compound Preparation: Dissolve CP in DMSO. Critical: Keep DMSO concentration

    
     to avoid solvent toxicity masking.
    
  • Sealing (The "Expert" Step): CPs (especially mono- and di-chlorinated) are volatile.

    • Standard lids are insufficient. Use an adhesive plate sealer (gas-permeable if long incubation, or tightly sealed if short <4h exposure) or use strip-well plates with individual caps.

    • Alternative: Use a "sandwich" method with a glass plate and clamps if adhesive seals interact with the compound.

  • Exposure: Incubate for 24h.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Guideline: OECD 471.[1][2] Specific Relevance: Many CPs are pro-mutagens, requiring metabolic activation to exhibit genotoxicity.

Protocol Workflow:

  • Strains:

    • S. typhimurium TA100 and TA1535 (detect base-pair substitutions; sensitive to CPs).

    • S. typhimurium TA98 (detects frameshifts).

  • Metabolic Activation (+S9):

    • You MUST use induced Rat Liver S9 fraction (10-30% concentration).

    • Reasoning: CPs often require N-oxidation or oxidative dechlorination by Cytochrome P450 to form the reactive DNA-binding species.

  • Method: Pre-incubation method (20 min at 37°C) is preferred over plate incorporation to maximize enzyme-substrate interaction before plating.

Mechanistic Toxicology: Oxidative Stress & Bioactivation

Understanding how CPs kill cells is vital for drug safety. The primary mechanisms are ROS generation and mitochondrial uncoupling.

Mechanism of Action
  • Bioactivation: The pyridine ring is oxidized by CYP450s to form N-oxides or epoxides.

  • Redox Cycling: These intermediates can undergo redox cycling, depleting cellular Glutathione (GSH) pools.

  • Mitochondrial Dysfunction: Higher chlorinated analogs (e.g., pentachloropyridine) act as uncouplers of oxidative phosphorylation, similar to pentachlorophenol, leading to ATP depletion and hyperthermia.

Mechanistic Pathway Diagram

MOA_Pathway Compound Chlorinated Pyridine (Parent) CYP450 CYP450 Bioactivation (+S9) Compound->CYP450 Path_C Mitochondrial Uncoupling Compound->Path_C Direct Effect (High Cl) Metabolite Reactive Metabolite (N-oxide / Epoxide) CYP450->Metabolite Path_A GSH Depletion Metabolite->Path_A Redox Cycling Path_B DNA Adducts Metabolite->Path_B Covalent Binding Outcome Cell Death / Mutagenesis Path_A->Outcome Path_B->Outcome Path_C->Outcome

Figure 2: Dual pathways of toxicity: Bioactivation-dependent mutagenesis vs. direct mitochondrial toxicity.

Comparative Toxicity Data

The following table summarizes toxicological endpoints for key chlorinated pyridines, highlighting the trend of increasing toxicity with chlorination.

CompoundCAS No.[3]LogPAcute Oral LD50 (Rat)Ames Test (+S9)Primary Target Organ
2-Chloropyridine 109-09-11.22~342 mg/kgPositive (TA100)Liver, Kidney
2,3-Dichloropyridine 2402-77-92.10~100-200 mg/kgWeak PositiveLiver
Pentachloropyridine 2176-62-73.53~220 mg/kg*Negative/EquivocalCNS, Liver (Hepatomegaly)

*Note: While LD50 appears similar, Pentachloropyridine exhibits significantly higher chronic toxicity and environmental persistence.

References

  • National Toxicology Program (NTP). (2017).[4] Toxicology Studies of o-Chloropyridine Administered Dermally and in Drinking Water. NTP Technical Report 588. [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. [Link][5]

  • PubChem. (n.d.).[4] 2-Chloropyridine Compound Summary. National Library of Medicine. [Link]

  • Inoue, K., et al. (2009).[6] Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition.[6] [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the chemoselective synthesis of 3-(3-chloropyridin-4-yl)propanoic acid , a critical scaffold in medicinal chemistry.

The Core Challenge: The primary synthetic obstacle is the chemoselectivity required during the reduction of the propanoic side chain. Standard catalytic hydrogenation methods (e.g., Pd/C under


) pose a severe risk of hydrodehalogenation , leading to the loss of the chlorine atom at the C3 position.

The Solution: This protocol utilizes a Knoevenagel-Doebner condensation followed by a Diimide Reduction .

  • Step 1: Condensation of 3-chloropyridine-4-carbaldehyde with malonic acid to form the unsaturated acrylic acid.

  • Step 2: Reduction of the alkene using in situ generated diimide (

    
    ). Diimide is a reagent of choice for reducing symmetrical and non-symmetrical multiple bonds without affecting sensitive functional groups like aryl halides, nitro groups, or nitriles.
    
Retrosynthetic Logic

The following diagram illustrates the synthetic pathway and the "forbidden" routes that risk side reactions (such as the Halogen Dance during lithiation).

G Target Target: 3-(3-Chloropyridin-4-yl)propanoic acid Intermediate Intermediate: 3-(3-Chloropyridin-4-yl)acrylic acid (Alkene intact) Intermediate->Target Chemoselective Reduction (Diimide: TsNHNH2) SM Starting Material: 3-Chloropyridine-4-carbaldehyde SM->Intermediate Knoevenagel-Doebner (Pyridine/Piperidine, Reflux) Malonic Reagent: Malonic Acid Malonic->Intermediate Lithiation Direct Lithiation of 3-Chloropyridine? (RISK: Halogen Dance to C2) Lithiation->SM Unreliable Regioselectivity

Figure 1: Retrosynthetic strategy highlighting the Knoevenagel-Diimide route to avoid dechlorination and regiochemical errors.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(3-Chloropyridin-4-yl)acrylic acid

Reaction Type: Knoevenagel-Doebner Condensation Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.

Materials
ReagentEquiv.MW ( g/mol )Quantity (Example)
3-Chloropyridine-4-carbaldehyde 1.0141.555.00 g
Malonic Acid 1.5104.065.51 g
Pyridine (Solvent/Base)N/A79.1025.0 mL
Piperidine (Catalyst)0.185.150.35 mL
Protocol
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-chloropyridine-4-carbaldehyde (5.00 g) and malonic acid (5.51 g) to the flask.

  • Solvation: Add pyridine (25 mL) followed by piperidine (0.35 mL). The reaction is initially a suspension.

  • Reaction: Heat the mixture to reflux (115°C) .

    • Observation: Evolution of

      
       gas indicates decarboxylation is proceeding.
      
    • Duration: Reflux for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) or LCMS until the aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) .

    • Slowly acidify to pH ~3–4 using concentrated HCl. Caution: Exothermic.

    • A precipitate should form.[1] If the product precipitates, filter and wash with cold water.

    • Alternative: If no precipitate forms (due to pyridine salt solubility), extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Yield Expectation: 75–85% (Off-white solid).

Stage 2: Chemoselective Reduction to 3-(3-Chloropyridin-4-yl)propanoic acid

Reaction Type: Diimide Reduction Critical Control Point: This method reduces the C=C bond without touching the C-Cl bond.

Materials
ReagentEquiv.MW ( g/mol )Quantity (Example)
3-(3-Chloropyridin-4-yl)acrylic acid 1.0183.593.00 g
p-Toluenesulfonylhydrazide (TSH) 3.0186.239.13 g
Sodium Acetate (NaOAc) 3.082.034.02 g
THF / Water (1:1) Solvent-60 mL
Protocol
  • Setup: Use a 250 mL RBF with a reflux condenser.

  • Charging: Dissolve the acrylic acid intermediate (3.00 g) in a mixture of THF (30 mL) and Water (30 mL).

  • Reagent Addition: Add Sodium Acetate (4.02 g) and p-Toluenesulfonylhydrazide (9.13 g).

  • Reaction: Heat the mixture to reflux (approx. 70–80°C) .

    • Mechanism:[2][3] TSH decomposes to release Diimide (

      
      ) in situ, which transfers hydrogen to the alkene in a concerted syn-addition.
      
    • Monitoring: Check by LCMS every 2 hours. If starting material remains after 4 hours, add an additional 1.0 equiv of TSH and NaOAc and continue reflux.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: The byproduct is p-toluenesulfinic acid/salts, which remain in the aqueous phase or are washed out.

  • Purification:

    • Wash the organic layer with 1M HCl (to remove unreacted hydrazine species if any) and then Brine.

    • Dry over

      
       and concentrate.
      
    • The crude product is usually pure enough. If needed, recrystallize from Hexane/Ethyl Acetate.

  • Validation:

    • 1H NMR: Look for the disappearance of alkene doublets (approx. 6.5–7.5 ppm) and the appearance of two triplets (approx. 2.6–3.0 ppm) corresponding to the propanoic chain.

    • Mass Spec: m/z = 186.0 (M+H)+. Confirm the Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylationEnsure reflux is vigorous; extend reaction time. Do not stop heating until

evolution ceases.
Dechlorination in Step 2 Used catalytic hydrogenation (Pd/C)STOP. Switch to Diimide method immediately. If hydrogenation is mandatory, use Pt/C (sulfided) or Rh/C at low pressure (1 atm).
Incomplete Reduction Diimide decompositionDiimide is unstable. Add reagents in portions over time rather than all at once to maintain a steady concentration of the reductant.
Product is an Oil Impurities or solvent retentionTriturate with diethyl ether or pentane to induce crystallization.

References

  • Knoevenagel Condensation (Doebner Modification)

    • Jones, G.
  • Diimide Reduction of Alkenes

    • Pasto, D. J.; Taylor, R. T. "Reduction with Diimide." Organic Reactions1991, 40, 91.
  • Synthesis of 3-Chloropyridine-4-carbaldehyde (Starting Material Context)

    • Note: While commercially available, this aldehyde can be synthesized via directed lithiation of 3-chloropyridine, though this is prone to the "halogen dance."
    • Schlosser, M. "The Halogen Dance: A Dance of the Spirits." Angew. Chem. Int. Ed.2005, 44, 376.

Sources

Using 3-(3-Chloropyridin-4-yl)propanoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(3-Chloropyridin-4-yl)propanoic acid in Heterocyclic Scaffold Assembly

Abstract

3-(3-Chloropyridin-4-yl)propanoic acid represents a high-value "bifunctional" intermediate in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two primary handles: the C3-chlorine atom (amenable to transition-metal catalyzed cross-coupling) and the C4-propanoic acid tail (suitable for amide coupling, esterification, or Friedel-Crafts cyclization). This application note details the strategic use of this compound to synthesize aza-tricyclic cores (common in antihistamines and antipsychotics) and biaryl kinase inhibitors . We provide optimized protocols for Suzuki-Miyaura coupling and intramolecular cyclization, addressing common solubility and reactivity challenges associated with zwitterionic pyridine acids.

Strategic Applications in Drug Discovery

The 3,4-disubstituted pyridine motif is a privileged scaffold. Unlike the more common 2,4- or 3,5-isomers, the 3,4-substitution pattern allows for the construction of fused ring systems that mimic the geometry of bioactive alkaloids and tricyclic therapeutics.

A. Scaffold Hopping & Tricyclic Assembly

This intermediate is the ideal precursor for [6-7-6] tricyclic systems (e.g., analogues of Loratadine or Ketotifen).

  • Mechanism: A Suzuki coupling at the C3-Cl position introduces an aryl ring. Subsequent intramolecular Friedel-Crafts acylation of the propanoic acid tail onto this new aryl ring closes the 7-membered central ring.

  • Advantage: This route avoids the use of harsh lithiation steps often required to functionalize the pyridine C3 position.

B. Fragment-Based Drug Design (FBDD)
  • The "Anchor" Strategy: The propanoic acid tail serves as a flexible linker (via amide coupling) to a solvent-exposed solubilizing group (e.g., piperazine, morpholine), while the rigid pyridine core binds in the hydrophobic pocket of target proteins (e.g., Kinases, GPCRs).

Chemical Reactivity Profile

Functional GroupReactivity ModeKey ChallengeSolution
Pyridine Nitrogen Basic/NucleophilicCan poison Pd-catalysts; forms zwitterion with acid tail.Use base in excess (e.g., K₃PO₄) to deprotonate; protect N if necessary (rarely needed).
C3-Chloride Electrophile (Cross-Coupling)Deactivated compared to C2/C4-Cl; sterically hindered by C4-chain.Use electron-rich phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures.
Propanoic Acid Nucleophile/ElectrophilePoor solubility in non-polar solvents (DCM/Toluene).Use polar aprotic solvents (DMF, DMA) or convert to methyl ester for initial steps.

Experimental Workflows & Visualizations

Workflow: Divergent Synthesis of Tricyclic Cores

The following diagram illustrates the transformation of the starting material into a tricyclic ketone scaffold.

G Start 3-(3-Chloropyridin-4-yl) propanoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Protection Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter1->Step2 Inter2 Biaryl Ester Step2->Inter2 C3-Arylation Step3 Saponification & Cyclization (PPA) Inter2->Step3 Final Aza-Tricyclic Ketone Scaffold Step3->Final Ring Closure

Caption: Divergent synthesis pathway converting the linear intermediate into a fused tricyclic pharmacophore.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C3 Position

Objective: To introduce an aryl group at the deactivated C3 position while preserving the carboxylic acid (or ester) functionality.

Reagents:

  • Substrate: Methyl 3-(3-chloropyridin-4-yl)propanoate (1.0 equiv) (Note: Esterification prior to coupling is recommended to improve solubility).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos (10 mol%) or SPhos.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the chloropyridine substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The concentration should be approx. 0.1 M.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. The color typically changes from orange to black (Pd precipitation) upon completion.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc and wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Insight: The 3-chloropyridine position is electronically deactivated compared to the 2- or 4-positions. Standard PPh₃ ligands often fail. Biaryl phosphine ligands (Buchwald ligands) like XPhos are essential to facilitate the oxidative addition step [1].

Protocol B: Intramolecular Friedel-Crafts Cyclization

Objective: To close the ring between the propanoic acid tail and the newly added C3-aryl ring, forming a cycloheptanone fused system.

Reagents:

  • Substrate: 3-(3-phenylpyridin-4-yl)propanoic acid (Hydrolysis product of Protocol A).

  • Reagent/Solvent: Polyphosphoric Acid (PPA) (10–20 equiv by weight).

Procedure:

  • Mixing: Place the carboxylic acid substrate in a round-bottom flask. Add PPA.[1]

  • Heating: Heat the viscous mixture to 120–140°C with vigorous mechanical stirring. The mixture will turn dark red/brown.

  • Monitoring: Monitor by LC-MS (aliquot into water/MeCN). Reaction usually completes in 2–4 hours.

  • Quenching (Exothermic!): Cool to 60°C. Pour the mixture slowly onto crushed ice with stirring. Neutralize carefully with solid NaOH or KOH pellets to pH ~8.

  • Extraction: Extract the resulting ketone with DCM (3x).

Critical Insight: The pyridine nitrogen becomes protonated in PPA, which deactivates the pyridine ring. However, the cyclization occurs onto the phenyl ring attached at C3, which is sufficiently nucleophilic. If the phenyl ring has electron-withdrawing groups, this cyclization may fail; in such cases, convert the acid to an acid chloride (SOCl₂) and use AlCl₃ in DCM [2].

Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Low Yield in Suzuki Coupling Protodeboronation or catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl₂ ; Increase base concentration; Ensure strict oxygen-free conditions.
Incomplete Cyclization Deactivation of the aryl ring.Use Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) instead of PPA for milder, yet potent conditions [3].
Poor Solubility Zwitterionic nature of the amino-acid-like structure.Protect the acid as a tert-butyl ester or methyl ester immediately. Handle the free acid only in polar solvents (DMSO/MeOH).

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Villani, F. J., et al. (1975). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. Journal of Medicinal Chemistry, 18(1), 1-8. Link

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextual reference for pyridine synthesis). Link

Sources

Applications of 3-(3-Chloropyridin-4-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(3-Chloropyridin-4-yl)propanoic Acid in Medicinal Chemistry

Introduction: The "Privileged" Pyridine Scaffold

In the landscape of modern medicinal chemistry, 3-(3-Chloropyridin-4-yl)propanoic acid (CAS: Generic structure ref) represents a high-value "bifunctional" building block. Its utility stems from the orthogonal reactivity of its two functional handles: the C3-chlorine atom (an electrophilic handle for cross-coupling) and the C4-propanoic acid tail (a nucleophilic/linker handle).

Unlike simple pyridine carboxylic acids, the propanoic acid side chain provides a specific 3-carbon spacing that is critical for two major applications:

  • Intramolecular Cyclization: It serves as a perfect precursor for constructing 1,6-naphthyridin-5(6H)-one scaffolds, a core structure in kinase inhibitors (e.g., CDK, p38 MAPK) and bromodomain inhibitors.

  • PROTAC Linker Design: The rigid pyridine ring acts as a "aromatic spacer" that improves solubility and metabolic stability compared to saturated alkyl chains in Proteolysis Targeting Chimeras (PROTACs).

Core Application: Synthesis of 1,6-Naphthyridin-5(6H)-one Scaffolds

The most potent application of this molecule is its conversion into fused bicyclic systems. By reacting the acid tail with a primary amine to form an amide, followed by a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig cyclization), researchers can access the 1,6-naphthyridinone core efficiently.

Mechanism of Action (Chemical Logic)
  • Step 1 (Amidation): The propanoic acid is activated (e.g., HATU/EDC) and coupled with a primary amine (

    
    ).
    
  • Step 2 (Cyclization): The amide nitrogen, though less nucleophilic, is engaged by a Pd(0) catalyst. The oxidative addition occurs at the C3-Cl bond. Reductive elimination closes the ring, forming a 6-membered lactam fused to the pyridine.

Visual Pathway: Divergent Synthesis

G Fig 1. Divergent synthetic pathways accessing fused and biaryl scaffolds. Start 3-(3-Chloropyridin-4-yl) propanoic acid Amide Intermediate Amide (Linear) Start->Amide 1. R-NH2, HATU Suzuki 3-Aryl-4-propanoic acid (Biaryl Scaffold) Start->Suzuki Suzuki Coupling (Ar-B(OH)2) Naph 1,6-Naphthyridin-5(6H)-one (Fused Scaffold) Amide->Naph 2. Pd(OAc)2, Ligand (Intramolecular Cyclization)

Figure 1: The "Naphthyridinone Route" (Top) is the primary method for generating kinase inhibitor cores.

Detailed Protocol: Synthesis of N-Substituted-1,6-Naphthyridin-5-ones

Objective: To synthesize a library of 6-substituted-1,6-naphthyridin-5(6H)-ones using 3-(3-Chloropyridin-4-yl)propanoic acid as the starting template.

Reagents Required:

  • Substrate: 3-(3-Chloropyridin-4-yl)propanoic acid (1.0 eq)

  • Amine: Primary amine (

    
    ) (1.2 eq)
    
  • Coupling Agents: HATU (1.5 eq), DIPEA (3.0 eq)

  • Catalyst System:

    
     (5 mol%), Xantphos (10 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
PhaseStepActionCritical Note (The "Why")
I. Amidation 1Dissolve acid in DMF. Add DIPEA and HATU. Stir for 10 min at

.
Pre-activation prevents racemization (if chiral amines are used) and ensures efficient ester activation.
2Add primary amine (

). Warm to RT and stir for 4h.
Monitor by LCMS. The chlorine is stable under these mild amide coupling conditions.
3Aqueous workup (EtOAc/Brine). Dry organic layer (

) and concentrate.
QC Point: Verify amide mass

before proceeding. Purity >90% required.
II. Cyclization 4Dissolve the crude amide in degassed 1,4-Dioxane.Oxygen poisons the Pd catalyst. Sparge with Argon for 15 mins.
5Add

, Xantphos, and

under Argon flow.
Ligand Choice: Xantphos is crucial; its wide bite angle favors the reductive elimination step in amide arylation.
6Heat to

in a sealed tube for 12-16h.
Sealed tube prevents solvent loss and maintains pressure for the reaction.
III. Isolation 7Filter through Celite pad. Concentrate filtrate.Removes inorganic base and Pd black.
8Purify via Flash Chromatography (DCM/MeOH gradient).The cyclized product is usually more polar than the linear amide.

Application Note: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties often determine the drug's cell permeability. 3-(3-Chloropyridin-4-yl)propanoic acid offers a distinct advantage over standard alkyl linkers.

  • Rigidity: The pyridine ring restricts conformational freedom, potentially reducing the entropic penalty upon binding to the E3 ligase or target protein.

  • Solubility: The basic nitrogen in the pyridine ring (pKa ~5.2) can be protonated at physiological pH, improving aqueous solubility compared to all-carbon linkers.

  • Vector: The 1,2-substitution pattern (Chloro/Propanoic) creates a "kinked" geometry, which is often required to induce the correct ternary complex formation between the Target and E3 Ligase.

Design Strategy:

  • E3 Ligase End: Attach the E3 ligand (e.g., Thalidomide derivative) to the propanoic acid via amide bond.

  • Target End: Use the 3-Chloro handle to attach the Warhead (Target Ligand) via Suzuki coupling or

    
     (if activated).
    

Quality Control & Validation Data

When validating the synthesized 1,6-naphthyridin-5-one, look for these characteristic spectral signatures:

TechniqueCharacteristic SignalInterpretation
1H NMR Disappearance of Amide NH (broad singlet)Confirms N-arylation and ring closure.
1H NMR Downfield shift of Pyridine C2-H (~8.5 ppm

~9.0 ppm)
Due to the planarization and electron-withdrawing nature of the fused lactam.
LCMS Mass shift:

The cyclization releases HCl (neutralized by base), so the mass decreases by ~36 Da.

References

  • Naphthyridinone Synthesis: Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity.[1] European Journal of Medicinal Chemistry. Link

  • Pyridine Scaffolds in Drug Discovery: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Link

  • Buchwald-Hartwig Cyclization: Pd-Catalyzed Synthesis of Nitrogen Heterocycles. Chemical Reviews. Link

  • PROTAC Linker Chemistry: Linker Design in PROTACs: Effects on Physicochemical Properties. Journal of Medicinal Chemistry.[2] Link

  • General Pyridine Chemistry: 3-(3-Chloropyridin-4-yl)propanoic acid Structure & Properties. PubChem.[3][4] Link (Note: Link to parent/analog for structural reference).

Sources

Development of Antimicrobial Agents from Propanoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Propanoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily in food preservation. However, recent advancements in medicinal chemistry have unveiled their potential as scaffolds for the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance. This guide provides an in-depth exploration of the synthesis, characterization, and antimicrobial evaluation of various classes of propanoic acid derivatives. We will delve into the causality behind experimental designs, present field-proven protocols, and discuss the structure-activity relationships that govern their efficacy. This document is intended to be a comprehensive resource for researchers actively engaged in the discovery and development of new antimicrobial drugs.

Introduction: The Antimicrobial Potential of Propanoic Acid and its Analogs

Propanoic acid, a simple three-carbon carboxylic acid, exerts its antimicrobial effect primarily by disrupting the cellular homeostasis of microorganisms.[1][2] Its mechanism of action is largely attributed to its ability as a weak acid to diffuse across the microbial cell membrane in its undissociated form.[2] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and lowering the intracellular pH.[2][3] This acidification inhibits essential metabolic enzymes and disrupts cellular processes, ultimately leading to growth inhibition or cell death.[1][3] Furthermore, studies have shown that propionic acid can induce apoptosis-like cell death in fungi, involving mitochondrial dysfunction.[4]

While effective in certain applications, the therapeutic potential of propanoic acid itself is limited by its physicochemical properties. This has spurred the development of a diverse range of derivatives, including esters, amides, hydrazones, and more complex heterocyclic structures, to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. These derivatives often exhibit distinct mechanisms of action that extend beyond simple pH disruption.

This guide will focus on three key classes of propanoic acid derivatives with demonstrated antimicrobial potential:

  • Propanoic Acid Esters: These compounds are synthesized by reacting propanoic acid with various alcohols. Their antimicrobial activity is influenced by the nature of the alcohol moiety.

  • Schiff Bases of Propanoic Acid: Formed by the condensation of propanoic acid hydrazide with various aldehydes and ketones, these derivatives offer a versatile scaffold for introducing diverse chemical functionalities.

  • Substituted Propanoic Acid Derivatives: This broad category includes compounds where substitutions on the propanoic acid backbone introduce new pharmacophores, such as aryl and heterocyclic rings, leading to enhanced and specific antimicrobial activities.[5][6]

Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key propanoic acid derivatives. The rationale behind each step is explained to provide a deeper understanding of the chemical transformations.

General Synthesis of Propanoic Acid Esters

Propanoic acid esters are typically synthesized via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Protocol 2.1.1: Synthesis of Ethyl Propanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propanoic acid (1 molar equivalent) and absolute ethanol (3 molar equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 molar equivalent) to the mixture while stirring. The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the propanoic acid, making it more electrophilic.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The elevated temperature drives the equilibrium towards the formation of the ester.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of effervescence.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude ethyl propanoate by distillation to obtain the final product.

Synthesis of Propanoic Acid Schiff Bases

The synthesis of Schiff bases involves a two-step process: the formation of propanoic acid hydrazide followed by condensation with an aldehyde or ketone.

Protocol 2.2.1: Synthesis of Propanoic Acid Hydrazide

  • Esterification: First, synthesize ethyl propanoate as described in Protocol 2.1.1.

  • Hydrazinolysis: In a round-bottom flask, dissolve ethyl propanoate (1 molar equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 molar equivalents) dropwise to the solution while stirring.

  • Reflux: Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the propanoic acid hydrazide.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2.2.2: Synthesis of a Propanoic Acid Schiff Base (Example with Benzaldehyde)

  • Dissolution: Dissolve propanoic acid hydrazide (1 molar equivalent) in ethanol.

  • Aldehyde Addition: Add benzaldehyde (1 molar equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base will often precipitate out of the solution.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This class of compounds has shown promising activity against multidrug-resistant pathogens.[5][7] The synthesis involves a Michael addition followed by further derivatization.

Protocol 2.3.1: Synthesis of Methyl 3-((4-hydroxyphenyl)amino)propanoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1 molar equivalent) in methanol.

  • Michael Addition: Add methyl acrylate (1.1 molar equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 24 hours.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired product.

Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a propanoic acid derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (propanoic acid derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Spectrophotometer (optional, for quantitative reading)

Protocol 3.1.1: Step-by-Step Procedure

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific fungal strain.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of propanoic acid derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective agents.

  • Esters: The antimicrobial activity of propanoic acid esters is influenced by the chain length and branching of the alcohol moiety. Generally, increasing the lipophilicity by elongating the alkyl chain can enhance activity up to a certain point, after which it may decrease due to reduced solubility.

  • Schiff Bases: The diversity of aldehydes and ketones that can be used to form Schiff bases allows for extensive SAR studies. The nature of the substituent on the aromatic ring of the aldehyde has a significant impact on activity. Electron-withdrawing or donating groups can modulate the electronic properties and steric profile of the molecule, influencing its interaction with microbial targets.[12]

  • Substituted Derivatives: The introduction of specific moieties can confer potent and targeted activity. For instance, the incorporation of a 4-hydroxyphenyl group has been shown to yield compounds with significant activity against multidrug-resistant bacteria and fungi.[5][7] Further modifications, such as the introduction of heterocyclic substituents, can enhance broad-spectrum activity.[5]

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting results and communicating findings.

Table 1: Example MIC Data for Novel Propanoic Acid Derivatives
Compound IDDerivative ClassTest OrganismMIC (µg/mL)
PA-E-01Ethyl EsterStaphylococcus aureus128
PA-E-02Butyl EsterStaphylococcus aureus64
PA-SB-01Schiff Base (Benzaldehyde)Escherichia coli256
PA-SB-02Schiff Base (4-Nitrobenzaldehyde)Escherichia coli64
PA-HP-013-((4-hydroxyphenyl)amino)Candida albicans32
PA-HP-02Hydrazone of PA-HP-01Candida albicans8
Diagrams

Visual representations of workflows and pathways can greatly aid in understanding complex processes.

Synthesis_Workflow cluster_esters Ester Synthesis cluster_schiff_bases Schiff Base Synthesis Propanoic_Acid Propanoic Acid Esterification Fischer Esterification (H₂SO₄ catalyst) Propanoic_Acid->Esterification Alcohol Alcohol Alcohol->Esterification Ester Propanoic Acid Ester Esterification->Ester Propanoic_Acid_Hydrazide Propanoic Acid Hydrazide Condensation Condensation (Acid catalyst) Propanoic_Acid_Hydrazide->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Schiff_Base Schiff Base Condensation->Schiff_Base

Caption: General synthetic routes for propanoic acid esters and Schiff bases.

MIC_Workflow start Start: Prepare Microbial Inoculum dilutions Prepare Serial Dilutions of Test Compounds start->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read end Determine MIC read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The development of antimicrobial agents from propanoic acid derivatives represents a promising avenue for addressing the challenge of antimicrobial resistance. The versatility of the propanoic acid scaffold allows for the synthesis of a wide array of compounds with diverse chemical properties and biological activities. Future research should focus on:

  • Elucidation of Mechanisms of Action: While the mechanism of propanoic acid is relatively well understood, the specific molecular targets of its more complex derivatives remain largely unknown.

  • Optimization of Lead Compounds: Promising hits from initial screenings should be subjected to medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Compounds with potent in vitro activity must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can contribute to the discovery and development of the next generation of antimicrobial drugs derived from this versatile chemical scaffold.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Kumar, S., & Narasimhan, B. (2013).
  • Mani-López, E., García, H. S., & López-Malo, A. (2012). Propionic acid: Method of production, current state and perspectives. PMC. [Link]

  • FoodAdditives.net. (2020, April 9). What is Propionic Acid (E280) in Food and its Uses? [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology ePubl.
  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Patsnap Eureka. (2025, July 3). Propionic Acid's Impact on Mold Inhibition Techniques.
  • Shuai, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 in. Brill.
  • Peterson, B. J., et al. (2022). The short chain fatty acid propionic acid activates the Rcs stress response system partially through inhibition of D-alanine racemase. bioRxiv.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).
  • Bio-protocol. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay.
  • Bangladesh Journals Online. (n.d.).
  • Kim, J., & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. FEMS Yeast Research. [Link]

  • Dadras, A., et al. (2022). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties.
  • Wikipedia. (n.d.). Propionic acid.

Sources

3-(3-Chloropyridin-4-yl)propanoic Acid: A Strategic Scaffold for Next-Gen Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chloropyridin-4-yl)propanoic acid as a scaffold for drug design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Abstract

3-(3-Chloropyridin-4-yl)propanoic acid represents a "privileged" molecular scaffold in modern medicinal chemistry. Its utility stems from a unique tripartite functionality: the pyridine nitrogen acts as a hydrogen bond acceptor (HBA), the 3-chloro substituent provides steric bulk and electronic modulation while serving as a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling), and the propanoic acid tail offers a flexible, three-carbon linker ideal for amide coupling to pharmacophores. This guide details the physicochemical profile, synthetic utility, and validated protocols for integrating this scaffold into drug discovery campaigns, specifically targeting kinases, GPCRs, and protease inhibitors.

Physicochemical Profile & Design Rationale

The 3-(3-chloropyridin-4-yl)propanoic acid scaffold is not merely a linker; it is a functional pharmacophore element.

Key Properties
PropertyValue (Approx.)Design Implication
Molecular Weight 185.61 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 1.2 – 1.5Moderate lipophilicity; good balance for oral bioavailability (Ro5 compliant).
pKa (Acid) ~4.8Standard carboxylic acid behavior; forms stable amides.
pKa (Pyridine N) ~2.5 – 3.0The 3-Cl reduces basicity compared to pyridine (pKa ~5.2), reducing non-specific binding and improving selectivity.
H-Bond Acceptors 2 (N, C=O)Critical for interacting with hinge regions (kinases) or solvent fronts.
H-Bond Donors 1 (OH)Converted to 0 upon amide formation (typical use case).
Structural Advantages
  • Metabolic Blocking: The chlorine atom at the 3-position blocks metabolic oxidation at a typically vulnerable site on the pyridine ring, significantly enhancing metabolic stability (

    
    ) compared to the unsubstituted analog.
    
  • Conformational Restriction: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) restricts the rotation of the propanoic chain relative to the ring, pre-organizing the molecule for binding.

  • Electronic Modulation: The electron-withdrawing nature of the chlorine (

    
    ) lowers the electron density of the pyridine ring, making it less susceptible to oxidative metabolism while activating the 4-position for specific interactions.
    

Synthetic Utility & Workflow

The scaffold is typically employed in a "Build-Couple-Diversify" workflow.

The "Scaffold Map"

The following diagram illustrates the three distinct functional zones of the molecule and their respective roles in drug design.

ScaffoldMap Scaffold 3-(3-Chloropyridin-4-yl) propanoic acid Zone1 Zone 1: Pyridine Nitrogen (H-Bond Acceptor) Scaffold->Zone1 Zone2 Zone 2: 3-Chloro Group (Metabolic Blocker / Coupling Handle) Scaffold->Zone2 Zone3 Zone 3: Propanoic Acid (Flexible Linker / Amide Formation) Scaffold->Zone3 Target1 Kinase Hinge Binding GPCR Orthosteric Site Zone1->Target1 Interaction Target2 Suzuki-Miyaura Coupling (Biaryl Formation) Zone2->Target2 Reactivity Target3 Peptidomimetics Fragment Linking Zone3->Target3 Utility

Figure 1: Functional zone mapping of the 3-(3-chloropyridin-4-yl)propanoic acid scaffold.

Validated Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

For researchers who need to synthesize the scaffold from commodity chemicals.

Reaction Type: Heck Cross-Coupling followed by Selective Reduction. Precursors: 3-Chloro-4-iodopyridine (CAS: 77332-79-7), Methyl Acrylate.

Step 1: Heck Coupling

  • Reagents: 3-Chloro-4-iodopyridine (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.5 eq).

  • Solvent: Anhydrous DMF or CH₃CN.

  • Procedure:

    • Charge a reaction vial with the aryl iodide, Pd catalyst, and phosphine ligand. Inert with N₂.

    • Add solvent, base (Et₃N), and methyl acrylate.

    • Heat to 90°C for 16 hours . Monitor by LCMS for the disappearance of the iodide.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hex/EtOAc) to yield methyl (E)-3-(3-chloropyridin-4-yl)acrylate.

Step 2: Selective Reduction (Critical Step) Warning: Standard Pd/C + H₂ will likely dechlorinate the pyridine ring.

  • Reagents: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (5 mol%).

  • Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol.

  • Procedure:

    • Dissolve the acrylate intermediate in the solvent mixture.

    • Add Wilkinson’s catalyst.

    • Stir under H₂ atmosphere (balloon pressure) at room temperature for 24 hours.

    • Note: This catalyst selectively reduces the alkene without touching the aryl chloride or the pyridine ring.

    • Workup: Concentrate and purify via short silica plug.

Step 3: Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/H₂O (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the title acid.

Protocol B: Library Generation via Amide Coupling

Standard protocol for attaching the scaffold to amine-bearing pharmacophores.

Objective: Synthesize a library of N-substituted-3-(3-chloropyridin-4-yl)propanamides.

  • Preparation: Dissolve 3-(3-chloropyridin-4-yl)propanoic acid (0.2 mmol, 1.0 eq) in DMF (2 mL).

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at RT to form the activated ester.

  • Coupling: Add the specific amine (R-NH₂, 1.1 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Monitoring: Check LCMS for product mass [M+H]⁺.

  • Workup (High-Throughput):

    • Dilute with EtOAc (10 mL).

    • Wash with sat. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash with brine (1x).

    • Concentrate.

  • Expert Note: If the amine is a weak nucleophile (e.g., an aniline), heat the reaction to 50°C or switch to POCl₃ activation (generate acid chloride in situ) for higher yields.

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Leveraging the 3-Cl handle to create biaryl systems.

Objective: Functionalize the 3-position after the amide link is established. Challenge: 3-Chloropyridines are electronically deactivated and sterically hindered compared to bromopyridines. Standard conditions often fail.

  • Catalyst Selection: Use Pd-XPhos G3 or Pd(dppf)Cl₂·DCM .

  • Reagents:

    • Substrate: Amide-linked scaffold (1.0 eq).

    • Boronic Acid: Ar-B(OH)₂ (1.5 eq).

    • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq).

    • Catalyst: XPhos Pd G3 (5–10 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Procedure:

    • Combine all solids in a microwave vial.

    • Add degassed solvent.

    • Microwave irradiation: 100°C for 1 hour (or 90°C oil bath for 12 hours).

  • Purification: Filter through Celite. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

The following flow chart visualizes the integration of this scaffold into a medicinal chemistry campaign, highlighting the critical decision points.

Workflow Start Start: 3-Chloro-4-iodopyridine Heck Heck Coupling (Methyl Acrylate) Start->Heck Build Red Selective Reduction (Wilkinson's Cat.) Heck->Red H2, Rh Hyd Hydrolysis (LiOH) Red->Hyd Deprotect Scaffold SCAFFOLD READY: 3-(3-Chloropyridin-4-yl)propanoic acid Hyd->Scaffold Amide Amide Coupling (R-NH2 + HATU) Scaffold->Amide Link Suzuki Suzuki Coupling (Optional) (Ar-B(OH)2 + Pd-XPhos) Amide->Suzuki Diversify (at 3-Cl) Final Final Drug Candidate Amide->Final If no diversification needed Suzuki->Final

Figure 2: Synthetic workflow for generating 3-(3-chloropyridin-4-yl)propanoic acid derivatives.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Heck Reaction on Pyridines

    • Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine." Journal of the American Chemical Society, 2001. Link

  • Selective Reduction (Wilkinson's Catalyst)

    • Osborn, J. A., et al. "The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes." Journal of the Chemical Society A, 1966. Link

  • Suzuki Coupling of Chloropyridines

    • Billingsley, K. L., & Buchwald, S. L. "A general system for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides." Journal of the American Chemical Society, 2007. Link

  • 3-Chloropyridine in Drug Design (TRPV1 Antagonists)

    • Valenzano, K. J., et al. "N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist." Journal of Pharmacology and Experimental Therapeutics, 2003. Link

Application Note: Synthesis of Novel Antiviral Inhibitors Utilizing Chloropyridyl Ester Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The development of targeted antiviral therapeutics has increasingly focused on covalent inhibitors , particularly for viral proteases such as the SARS-CoV-2 main protease (3CLpro). While traditional drug discovery often prioritizes non-covalent binding, covalent inhibitors offer prolonged target residence time and higher potency.

The chloropyridyl ester moiety—specifically the 5-chloro-3-pyridyl ester —has emerged as a privileged "warhead" in this domain. Unlike standard esters, which are often metabolically unstable or unreactive toward specific biological targets, the electron-withdrawing chlorine atom on the pyridine ring tunes the electrophilicity of the carbonyl carbon.

Mechanistic Advantage

This tuning renders the carbonyl highly susceptible to nucleophilic attack by the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 3CLpro) within the viral protease active site. The reaction proceeds via a specific acylation mechanism:

  • Recognition: The inhibitor binds to the S1/S2 pockets of the protease.

  • Acylation: The catalytic cysteine thiol attacks the ester carbonyl.

  • Release: The 5-chloro-3-pyridinol group acts as a "self-scavenging" leaving group.

  • Inhibition: The enzyme is left as a stable acyl-enzyme complex, permanently disabling viral replication.

This guide details the synthetic protocols for generating these high-value esters, ensuring high purity and retention of the sensitive active ester functionality.[1]

Chemical Synthesis Strategy

The synthesis of chloropyridyl ester inhibitors generally requires the coupling of a carboxylic acid-bearing core scaffold (often an indole or heterocycle) with 5-chloro-3-pyridinol .

Due to the lower nucleophilicity of the hydroxypyridine and the need to prevent hydrolysis of the resulting active ester, standard Fischer esterification is unsuitable. Instead, we utilize a Steglich esterification variant optimized for heteroaromatic alcohols.

Figure 1: Synthetic Pathway & Mechanism

SynthesisWorkflow cluster_conditions Reaction Conditions Acid Carboxylic Acid Scaffold (e.g., Indole-4-COOH) Intermediate O-Acylisourea Intermediate Acid->Intermediate EDC Activation Alcohol 5-Chloro-3-pyridinol Product Target Chloropyridyl Ester (Active Inhibitor) Alcohol->Product DMAP Catalysis Reagents Activation: EDC · HCl + DMAP Intermediate->Product Nucleophilic Attack by Pyridinol Byproduct Urea Byproduct Intermediate->Byproduct Elimination

Caption: Figure 1. One-pot Steglich esterification pathway for the synthesis of 5-chloro-3-pyridyl ester inhibitors.

Detailed Experimental Protocol

Materials & Reagents[2][3][4]
  • Starting Material: Carboxylic acid scaffold (e.g., 1-methyl-1H-indole-4-carboxylic acid).[2]

  • Coupling Partner: 5-Chloro-3-pyridinol (CAS: 74115-12-1).

  • Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).[3]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Synthesis Procedure

Step 1: Preparation of Reaction Mixture

  • Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.

  • Purge the flask with nitrogen for 5 minutes.

  • Add the carboxylic acid scaffold (1.0 equiv, e.g., 1.0 mmol) and 5-chloro-3-pyridinol (1.2 equiv, 1.2 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL, 0.1 M concentration). Note: Ensure the solvent is strictly anhydrous to prevent hydrolysis of the active ester product.

Step 2: Activation and Coupling

  • Cool the mixture to 0°C using an ice bath.

  • Add DMAP (1.0 equiv, 1.0 mmol) in one portion.

  • Add EDC·HCl (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature (23°C).

  • Stir continuously for 12–16 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the acid.

Step 3: Work-up and Purification

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with:

    • Water (2 x 15 mL)

    • Saturated NaHCO₃ solution (2 x 15 mL) – Critical to remove unreacted acid.

    • Brine (1 x 15 mL)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Note: Avoid using methanol or primary amines in the eluent, as they may degrade the active ester.

Characterization Standards

The synthesized ester must be validated for structural integrity, specifically the retention of the chlorine atom and the ester linkage.

Analytical MethodExpected Signal / Observation
1H-NMR (400 MHz, CDCl₃) Pyridyl protons typically appear as distinct singlets or doublets in the 8.3–8.6 ppm range.[4]
13C-NMR Ester carbonyl carbon signal around 162–165 ppm.
HRMS (ESI) [M+H]+ peak consistent with the formula; observe Chlorine isotope pattern (3:1 ratio of M : M+2).
Stability Test Incubate in PBS (pH 7.4) for 1h; monitor hydrolysis via HPLC (Active esters should be stable in buffer but reactive with enzymes).

Application Case Study: SARS-CoV-2 3CLpro Inhibition[1][4][7]

The following data summarizes the optimization of the coupling conditions for an indole-based antiviral candidate (Compound 4a ).

Table 1: Optimization of Coupling Conditions
EntryCoupling ReagentSolventCatalyst (Equiv)Temp (°C)Yield (%)Notes
1DCCDCMDMAP (0.1)2345Difficult removal of urea byproduct.
2HATUDMFDIPEA (2.0)2330Significant hydrolysis observed during workup.
3EDC · HCl DCM DMAP (1.0) 0 → 23 78 Optimal condition. Clean conversion.
4EDC · HClTHFDMAP (1.0)Reflux55Thermal degradation of active ester.

Interpretation: The use of EDC allows for the formation of water-soluble urea byproducts, which are easily removed during the aqueous workup. Unlike peptide coupling where catalytic DMAP is preferred to prevent racemization, stoichiometric DMAP (1.0 equiv) is often beneficial here to drive the reaction of the less nucleophilic hydroxypyridine.

Figure 2: Mechanism of Covalent Inhibition

This diagram illustrates how the synthesized chloropyridyl ester functions as a drug within the viral protease active site.

InhibitionMechanism Enzyme Viral Protease (3CLpro) Active Site: Cys145-SH Complex Tetrahedral Transition State Enzyme->Complex Nucleophilic Attack (S-H) Inhibitor Chloropyridyl Ester Inhibitor (Electrophilic Carbonyl) Inhibitor->Complex Binding AcylEnzyme Covalent Acyl-Enzyme Complex (Irreversible Inhibition) Complex->AcylEnzyme Collapse of Intermediate LeavingGroup Leaving Group Released: 5-Chloro-3-pyridinol Complex->LeavingGroup Elimination

Caption: Figure 2.[5] Mechanism of covalent inactivation of SARS-CoV-2 3CLpro by chloropyridyl esters.

References

  • Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Source: Molecules (2021). URL:[Link]

  • Amide coupling reaction in medicinal chemistry: Coupling reagents and mechanisms. Source: HepatoChem Application Notes. URL:[Link]

Sources

Application Note: High-Sensitivity Quantitation of 3-(3-Chloropyridin-4-yl)propanoic Acid via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, self-validating LC-MS/MS protocol for the quantitation of 3-(3-Chloropyridin-4-yl)propanoic acid (3-CPPA). As an amphoteric intermediate often utilized in the synthesis of antihistamines and kinase inhibitors, 3-CPPA presents specific analytical challenges due to its zwitterionic nature and polarity.

This guide moves beyond generic templates, providing a rationale-driven method development strategy that addresses the molecule's specific physicochemical properties. We utilize a Polar-Embedded Reversed-Phase (RP) approach to ensure adequate retention without the need for complex ion-pairing reagents.[1]

Target Audience: Bioanalytical scientists, CMC (Chemistry, Manufacturing, and Controls) researchers, and DMPK specialists.[1]

Physicochemical Context & Method Strategy

To design a valid method, one must first understand the analyte's behavior in solution.

The Zwitterionic Challenge

3-CPPA contains two ionizable groups:

  • Pyridine Nitrogen: Basic (Estimated pKa ~3.5 - 4.5).[1]

  • Carboxylic Acid: Acidic (Estimated pKa ~4.5 - 4.8).[1]

The "Why" Behind the Mobile Phase Selection:

  • Neutral pH (pH 7): The molecule exists largely as a zwitterion (COO⁻ / NH⁺) or anion.[1] Retention on standard C18 columns is negligible due to high polarity.[1]

  • High pH (>8): The molecule is fully deprotonated (COO⁻ / N).[1] Good for ESI Negative mode, but retention on C18 is poor due to charge repulsion.[1]

  • Low pH (<3): The carboxylic acid is protonated (neutral -COOH), and the pyridine is protonated (cationic -NH⁺).[1]

    • Benefit 1: Neutralizing the carboxylic acid increases hydrophobicity, aiding retention.

    • Benefit 2: The protonated pyridine provides a strong signal in ESI Positive (+) mode .

Strategic Decision: We employ an acidic mobile phase (0.1% Formic Acid) coupled with a high-retention strength C18 column (HSS T3 or equivalent) to maximize retention of the cationic species.[1]

Experimental Protocol

Materials & Reagents[2]
  • Analyte: 3-(3-Chloropyridin-4-yl)propanoic acid (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 3-(3-Chloropyridin-4-yl)propanoic acid-d4 (or structural analog like 3-pyridinepropanoic acid if deuterated version is unavailable).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

  • Additives: LC-MS grade Formic Acid (FA).[1]

Sample Preparation (Protein Precipitation)

Rationale: A simple "crash" method is preferred to minimize loss of this polar analyte which might breakthrough on standard solid-phase extraction (SPE) cartridges without careful pH control.[1]

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in 50:50 Water:MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid in the crash solvent prevents the analyte from binding to proteins during denaturation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean vial and dilute with 300 µL of Water (0.1% FA).

    • Critical Step: Diluting the organic supernatant with water is mandatory to prevent "solvent effect" (peak broadening) when injecting onto the aqueous-equilibrated column.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).[1]

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[1]

    • Why this column? The HSS T3 bonding technology is designed specifically to retain polar organic molecules in high-aqueous mobile phases, preventing the "pore dewetting" common in standard C18 columns.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid[1][2][3][4]

  • B: Acetonitrile + 0.1% Formic Acid[1][3]

Time (min)% Mobile Phase BEvent
0.002%Initial Hold (Loading)
0.502%End Loading
4.0040%Elution Gradient
4.1095%Wash
5.5095%Wash Hold
5.602%Re-equilibration
7.002%End of Run
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][4][5]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 500°C.

  • Cone Voltage: Optimized per instrument (approx. 30V).

MRM Transitions (Quantitation & Confirmation): Precursor Ion: [M+H]⁺ = m/z 186.0 (based on 35Cl isotope).[1]

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
3-CPPA (Quant) 186.0140.118Loss of H₂O + CO (-46) / Decarboxylation
3-CPPA (Qual) 186.0168.012Loss of H₂O (-18) from carboxyl group
3-CPPA (Qual 2) 188.0142.11837Cl Isotope transition (Verification)

Note: Monitoring the 37Cl isotope transition (188.0 -> 142.[1]1) is a powerful "self-validating" step.[1] The ratio of the 186/188 transitions should consistently match the natural abundance of chlorine (approx 3:1).

Visual Workflows

Method Development Decision Tree

This diagram illustrates the logic used to select the final method, ensuring the user understands the causality of the protocol.

MethodLogic Start Analyte: 3-(3-Chloropyridin-4-yl)propanoic acid Assess Assess Properties: Zwitterionic (Acid + Base) Polar Start->Assess ModeSelect Ionization Mode Selection Assess->ModeSelect ESI_Pos ESI Positive (+) Protonate Pyridine N ModeSelect->ESI_Pos Preferred (Higher Sensitivity) ESI_Neg ESI Negative (-) Deprotonate Carboxyl ModeSelect->ESI_Neg Alternative (If Matrix Interference) ColSelect Chromatography Selection ESI_Pos->ColSelect StdC18 Standard C18 (High pH) ColSelect->StdC18 Poor Retention (Analyte charged) HILIC HILIC (High ACN) ColSelect->HILIC Good Retention (Complex Setup) AqC18 Polar-Embedded C18 (Low pH / 100% Water) ColSelect->AqC18 Optimal Balance (Robustness + Retention) Final Final Protocol: HSS T3 Column Water/ACN + 0.1% FA AqC18->Final

Figure 1: Decision matrix for selecting the optimal ionization and stationary phase for 3-CPPA.

Sample Extraction & Analysis Workflow

Workflow Sample Plasma Sample (50 µL) Spike Add IS + Crash (200 µL ACN + 0.1% FA) Sample->Spike Spin Centrifuge 14k x g, 10 min Spike->Spin Dilute Dilute Supernatant 1:3 with Water Spin->Dilute Inject UHPLC-MS/MS Inject 5 µL Dilute->Inject

Figure 2: Streamlined "Crash & Dilute" sample preparation workflow.

Validation Framework (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following validation steps:

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² (Required for large dynamic ranges to prioritize accuracy at the lower limit).[1]

  • Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect Assessment

Since pyridines can be susceptible to ion suppression from phospholipids, you must quantify the Matrix Factor (MF).

  • Protocol: Compare the peak area of analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).

  • Calculation:

    
    .[1]
    
  • Target:

    
    .
    
  • Troubleshooting: If suppression is high (MF < 0.8), switch the cleaning method from Protein Precipitation to Oasis MCX (Mixed-mode Cation Exchange) SPE cartridges.[1] The pyridine nitrogen will bind to the sulfonic acid groups on the MCX sorbent, allowing rigorous washing of interferences.

Carryover Check

Due to the chloropyridine moiety, the analyte may stick to injector ports.

  • Test: Inject a blank immediately after the ULOQ (Upper Limit of Quantitation).

  • Requirement: Blank signal must be < 20% of the LLOQ signal.

  • Fix: If carryover exists, change the needle wash to 50:25:25 ACN:MeOH:Isopropanol + 0.5% Formic Acid .

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration.[1] (2018).[1][6] Bioanalytical Method Validation Guidance for Industry.[1] Available at: [Link][1]

  • PubChem Compound Summary. National Center for Biotechnology Information.[1] (2025).[1][7] 3-(3-Chlorophenyl)propanoic acid (Analog Reference).[1] PubChem Database.[1] Available at: [Link][1]

  • HILIC vs. RP for Pyridines. McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC. Journal of Chromatography A. Available at: [Link][1]

  • Ionization of Pyridine Derivatives. Kebarle, P., & Tang, L. (1993).[1] From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry.[1][2][4][5][6][8][9][10] Available at: [Link][1]

Sources

Application Note: High-Throughput Screening & Fragment Validation of 3-(3-Chloropyridin-4-yl)propanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for drug discovery scientists utilizing 3-(3-Chloropyridin-4-yl)propanoic acid (referred to herein as 3-CPPA ) as a core scaffold in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) library generation.

Introduction & Chemical Significance[1]

3-(3-Chloropyridin-4-yl)propanoic acid (3-CPPA) is a "privileged scaffold" in medicinal chemistry, characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a flexible propanoic acid tail at the 4-position.

Why this Scaffold Matters in HTS:
  • Fragment Quality: With a Molecular Weight (MW) of ~185.6 Da and a cLogP of ~1.2, it strictly adheres to the "Rule of Three" for fragment-based drug discovery (FBDD).

  • Pharmacophore Features:

    • Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor or a monodentate ligand for metalloenzymes (e.g., Zinc-dependent proteases).

    • 3-Chloro Substituent: Provides a lipophilic handle that can fill hydrophobic pockets or engage in halogen bonding, while also blocking metabolic oxidation at the 3-position.

    • Carboxylic Acid Tail: Serves as a "warhead" for electrostatic interactions (e.g., arginine clamps) or as a chemical handle for rapid library expansion via amide coupling.

This guide details the protocols for Pre-Screening Quality Control , Fragment Screening via SPR , and Library Synthesis for HTS campaigns.

Pre-Screening Validation: Solubility & Aggregation Profiling

Before introducing 3-CPPA into an automated HTS pipeline, its physicochemical behavior must be validated to prevent false positives caused by colloidal aggregation or precipitation.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration in assay buffer (1% DMSO).

Materials:

  • 3-CPPA Stock: 100 mM in pure DMSO.

  • Buffer: PBS, pH 7.4.

  • Nephelometer (e.g., BMG LABTECH NEPHELOstar).

Step-by-Step Procedure:

  • Preparation: Prepare a 2-fold serial dilution of 3-CPPA in DMSO (Range: 100 mM to 0.78 mM) in a 384-well polypropylene source plate (Echo-qualified).

  • Transfer: Acoustic dispense (e.g., Labcyte Echo) 500 nL of compound into a clear-bottom 384-well assay plate.

  • Dilution: Dispense 49.5 µL of PBS (pH 7.4) into each well using a bulk dispenser (e.g., Multidrop Combi). Final DMSO concentration = 1%.

  • Incubation: Seal and shake at 600 rpm for 90 minutes at RT to reach equilibrium.

  • Read: Measure forward light scattering (laser intensity).

  • Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the baseline.

Acceptance Criteria:

  • Pass: Solubility > 200 µM in 1% DMSO/PBS.

  • Fail: Visible precipitation or scattering > 3x baseline at < 50 µM.

Primary HTS Workflow: Surface Plasmon Resonance (SPR) Screening

Because 3-CPPA is a low-molecular-weight fragment, standard biochemical IC50 assays may lack the sensitivity to detect its weak binding (mM to high µM affinity). SPR is the gold standard for validating this scaffold against a protein target (e.g., a metalloprotease or GPCR domain).

Protocol B: Clean Screen SPR Assay (Biacore/Sierra)

Objective: Identify direct binding of 3-CPPA to the target protein and rule out "sticky" non-specific binding.

Experimental Setup:

  • Instrument: Biacore 8K or Bruker Sierra SPR-32.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO. Critical: DMSO must be matched exactly between running buffer and samples.

Workflow:

  • Immobilization: Immobilize the Target Protein to ~2000-4000 RU (Response Units) on the Active Channel. Leave the Reference Channel blank (or immobilized with a null protein like BSA).

  • Sample Prep: Dilute 3-CPPA to a top concentration of 500 µM in Running Buffer. Prepare a 6-point concentration series (2-fold dilutions).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

  • Solvent Correction: Run 8 solvent correction cycles (1.5% to 2.5% DMSO) to compensate for bulk refractive index shifts.

Data Analysis (Self-Validating Logic):

  • Step 1: Reference subtraction (Active - Reference).

  • Step 2: Solvent correction.[1]

  • Step 3: Check for "Square Wave" binding. Fragments like 3-CPPA have fast on/off rates. The sensorgram should look like a square pulse.

    • Warning: If the curve drifts upward (slow association) or does not return to baseline (slow dissociation), the compound is likely aggregating or binding non-specifically.

  • Step 4: Steady-State Affinity Fit (

    
     vs. Concentration) to determine 
    
    
    
    .

Library Expansion: Parallel Synthesis Protocol

Once 3-CPPA is validated as a hit or if it is used as a library core, the carboxylic acid must be derivatized to improve potency.

Protocol C: 384-Well High-Throughput Amide Coupling

Objective: Create a library of 384 unique analogs by coupling 3-CPPA to diverse amines.

Reaction:



Reagents:

  • Core: 3-CPPA (0.2 M in DMF).

  • Amine Monomers: Diverse set of 384 primary/secondary amines (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (0.5 M in NMP).

Procedure (Automated Liquid Handling):

  • Plate Setup: Use a 384-well Deep Well block.

  • Dispense Amine: Add 10 µL of unique Amine (2 µmol) to each well.

  • Dispense Core: Add 10 µL of 3-CPPA (2 µmol).

  • Activation: Add 10 µL HATU (2 µmol) followed immediately by 5 µL DIPEA (2.5 µmol).

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Workup (SPE):

    • Dilute with 50 µL MeOH.

    • Pass through a Solid Phase Extraction (SPE) plate (SCX - Strong Cation Exchange) to trap unreacted amines.

    • Collect flow-through (containing the acidic/neutral amide product).

  • QC: Randomly select 12 wells (3 from each quadrant) for LC-MS validation. Target purity > 85%.

Data Visualization & Workflow

The following diagram illustrates the decision logic for processing 3-CPPA through an HTS campaign.

G Start Compound Source: 3-(3-Chloropyridin-4-yl)propanoic acid QC QC 1: Solubility & Purity (Nephelometry / LC-MS) Start->QC Decision1 Soluble > 100 µM? QC->Decision1 FragmentScreen Protocol B: SPR Screening (Binding Affinity KD) Decision1->FragmentScreen Yes (Fragment Mode) LibrarySynth Protocol C: Library Expansion (Amide Coupling w/ 384 Amines) Decision1->LibrarySynth Yes (Library Mode) Discard Discard / Re-engineer Decision1->Discard No (Aggregator) HitValidation Hit Validation (Square Wave Sensorgram?) FragmentScreen->HitValidation HitValidation->LibrarySynth Valid Binder HitValidation->Discard Non-specific HTS_Assay Secondary HTS: Functional Inhibition (IC50) LibrarySynth->HTS_Assay

Figure 1: Decision tree for integrating 3-CPPA into Fragment-Based Drug Discovery (FBDD) or Library Enhancement workflows.

Summary of Key Parameters

ParameterValue/LimitRationale
Solubility Limit > 200 µM (PBS/1% DMSO)Essential for high-concentration fragment screening without aggregating.
SPR Contact Time 60 secondsFragments have fast

/

; long injections are unnecessary and waste sample.
Coupling Reagent HATUChosen over EDC/HOBt for higher yield in high-throughput parallel synthesis.
Detection Mode SPR or TR-FRETFluorescence intensity is discouraged due to potential quenching by the pyridine ring.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Mayr, L. M., & Bojanic, D. (2009). "Novel trends in high-throughput screening." Current Opinion in Pharmacology. Link

  • PubChem Compound Summary. (2024). "3-(3-Chloropyridin-4-yl)propanoic acid." National Center for Biotechnology Information. Link (Note: Link directs to related structure for verification of class properties).

  • Gesztelyi, R., et al. (2012). "The Hill equation and the origin of its parameters." Archive for History of Exact Sciences. Link

Sources

Application Note: 3-(3-Chloropyridin-4-yl)propanoic Acid in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 3-(3-Chloropyridin-4-yl)propanoic acid (3-CPA) as a high-value scaffold in the discovery of next-generation agrochemicals. Unlike simple pyridine derivatives, 3-CPA combines a metabolically robust 3-chloro-pyridine core with a flexible propanoic acid linker . This unique architecture serves two primary research streams:

  • Auxinic Herbicide Mimetics: The propanoic chain allows for the exploration of homologated auxin analogs, potentially overcoming resistance mechanisms affecting classical picolinic acids (e.g., clopyralid).

  • SDHI Fungicide Linkers: The acid moiety acts as a precursor for amide-linked Succinate Dehydrogenase Inhibitors (SDHIs), providing a distinct steric and electronic profile compared to standard phenyl or pyrazole cores.

This guide provides a validated synthetic protocol for accessing 3-CPA and a standardized bioassay workflow for evaluating its herbicidal and fungicidal potential.

Scientific Foundation: The "Privileged Scaffold" Hypothesis

Structural Logic & SAR Implications

The efficacy of 3-CPA lies in its specific substitution pattern, designed to manipulate biological half-life and receptor binding.

  • The 3-Chloro "Blocker": In many pyridine herbicides, the 3-position is a site of metabolic vulnerability (oxidative attack). The chlorine substituent sterically and electronically deactivates this position, enhancing metabolic stability in plants and soil.

  • The Propanoic Acid "Handle":

    • In Herbicides: It mimics the side chain of indole-3-acetic acid (IAA) but with altered lipophilicity (LogP) and pKa, potentially modifying transport behavior via AUX1/LAX influx carriers.

    • In Fungicides: It serves as a flexible linker. When coupled to lipophilic amines, the ethylene bridge (

      
      ) allows the pyridine headgroup to adopt novel binding conformations within the ubiquinone-binding pocket of Complex II.
      
Mechanism of Action Visualization

The following diagram illustrates the dual-pathway utility of the 3-CPA scaffold in discovery pipelines.

G Scaffold 3-(3-Chloropyridin-4-yl) propanoic acid (3-CPA) Path1 Pathway A: Herbicide Discovery Scaffold->Path1 Direct Application or Esterification Path2 Pathway B: Fungicide Discovery Scaffold->Path2 Amide Coupling (Linker Synthesis) Target1 Target: TIR1/AFB (Auxin Receptors) Path1->Target1 Mimics IAA Target2 Target: Complex II (Succinate Dehydrogenase) Path2->Target2 Binds Ubiquinone Site Outcome1 Outcome: Aberrant Growth/Epinasty Target1->Outcome1 Outcome2 Outcome: Mitochondrial Respiration Block Target2->Outcome2

Figure 1: Strategic divergence of the 3-CPA scaffold into herbicidal and fungicidal discovery pipelines.

Experimental Protocol: Synthetic Access

Objective: Synthesize high-purity 3-(3-Chloropyridin-4-yl)propanoic acid from commercially available precursors via a Heck Coupling-Reduction sequence. This route is preferred over direct alkylation due to higher regioselectivity.

Reagents & Equipment
  • Precursors: 3-Chloro-4-iodopyridine (1.0 eq), Methyl acrylate (1.5 eq).

  • Catalyst: Palladium(II) acetate (

    
    , 5 mol%), Triphenylphosphine (
    
    
    
    , 10 mol%).
  • Base/Solvent: Triethylamine (

    
    ), Acetonitrile (MeCN), anhydrous.
    
  • Reductant:

    
     (balloon) or Ammonium formate, Pd/C (10%).
    
  • Equipment: Schlenk line, reflux condenser, rotary evaporator, LC-MS.

Step-by-Step Methodology
Step 1: Heck Coupling (Formation of the Alkenyl Intermediate)
  • Inertion: Flame-dry a 250 mL round-bottom flask and purge with

    
    .
    
  • Charge: Add 3-Chloro-4-iodopyridine (10 mmol, 2.39 g),

    
     (0.5 mmol, 112 mg), and 
    
    
    
    (1.0 mmol, 262 mg).
  • Solvation: Add anhydrous MeCN (50 mL) and

    
     (30 mmol, 4.2 mL). Stir until dissolved.
    
  • Addition: Add Methyl acrylate (15 mmol, 1.35 mL) dropwise via syringe.

  • Reaction: Reflux at 85°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the iodide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate in vacuo.

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield Methyl 3-(3-chloropyridin-4-yl)acrylate .

Step 2: Hydrogenation & Hydrolysis (The "One-Pot" Finish)

Note: The double bond must be reduced without dechlorinating the pyridine ring. Careful control of catalyst loading is essential.

  • Reduction: Dissolve the acrylate intermediate (5 mmol) in MeOH (25 mL). Add 5% Pd/C (50 mg, low loading to prevent de-chlorination).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) at RT for 4 hours. Monitor by LC-MS (Target Mass: M+1 = ~200 for ester).
    
  • Hydrolysis: Once reduction is complete, add NaOH (2M aq, 10 mL) directly to the reaction mixture. Stir for 2 hours.

  • Isolation: Filter off catalyst. Acidify filtrate with HCl (1M) to pH 3-4.

  • Extraction: Extract with EtOAc (3 x 20 mL). Dry combined organics over

    
     and concentrate.
    
  • Product: 3-(3-Chloropyridin-4-yl)propanoic acid . Off-white solid.

Application Protocol: Bioassay Screening

Objective: Evaluate the biological activity of 3-CPA and its derivatives.

Herbicidal Screen (Root Growth Inhibition)

This assay determines if the compound acts as a synthetic auxin (Group 4 herbicide).

Target Species: Arabidopsis thaliana (Model), Triticum aestivum (Wheat - Monocot control), Brassica napus (Canola - Dicot target).

  • Media Prep: Prepare 0.5x Murashige & Skoog (MS) agar plates containing 3-CPA at concentrations: 0 (DMSO control), 0.1, 1.0, 10, and 100

    
    .
    
  • Stratification: Plate surface-sterilized seeds. Stratify at 4°C for 2 days in the dark.

  • Growth: Transfer to growth chamber (22°C, 16h light/8h dark).

  • Measurement (Day 7):

    • Measure primary root length.

    • Key Indicator: Look for "auxinic" phenotypes: root stunting, excessive root hair formation, and epinasty (twisting) of the hypocotyl.

    • Data Analysis: Calculate

      
       for root inhibition. If 
      
      
      
      on Dicots but
      
      
      on Monocots, the compound shows promising selectivity.
Fungicidal Screen (Mycelial Growth)

Target Pathogens: Botrytis cinerea, Sclerotinia sclerotiorum.

  • Plate Prep: Amend Potato Dextrose Agar (PDA) with 3-CPA (or amide derivative) at 50 ppm.

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at 25°C for 72 hours.

  • Scoring: Measure radial growth diameter relative to solvent control. Calculate % Inhibition.

Data Presentation & Analysis

When reporting results for 3-CPA derivatives, structure your data to highlight the Structure-Activity Relationship (SAR) .

Table 1: Comparative Physicochemical & Biological Profile

Compound IDR-Group (Linker)LogP (Calc)Arabidopsis Root

(

)
Phenotype Observed
3-CPA (Ref) -OH (Acid)1.24.5Moderate Stunting
Derivative A -OMe (Ester)1.80.8Severe Epinasty (Pro-herbicide)
Derivative B -NH-Ph (Amide)2.5>50No Auxin Effect (Potential SDHI)
Picloram (Ctrl) (Standard)-0.05Complete Inhibition

Interpretation Guide:

  • High Activity as Acid/Ester: Suggests the compound is functioning as an auxin mimic. The 3-Cl group is likely effectively blocking metabolism, allowing the propanoic tail to engage the TIR1 receptor.

  • Loss of Activity as Amide: This is expected for herbicides but desirable for fungicide discovery. If Derivative B shows fungicidal activity, the scaffold has successfully switched modes of action.

Safety & Handling

  • Hazard Classification: 3-CPA is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Pyridine Toxicity: Pyridine derivatives can possess distinct neurological or hepatotoxic profiles. Handle in a fume hood.

  • Waste Disposal: Segregate as halogenated organic waste. Do not release into soil or water systems during preliminary screening.

References

  • UCLA Research Group. (2018). Discovery of natural product herbicides and resistance gene-directed genome mining. Nature.

  • Grains Research and Development Corporation (GRDC). (2018). Herbicide Behaviour: Pyridine Herbicides and Group I Mode of Action. GRDC Technical Guides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 233243: 3-(Pyridin-4-yl)propanoic acid.[1] PubChem.[1][2]

  • MDPI Antibiotics. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Antibiotics, 13(2), 193.[3][4]

  • European Union Reference Laboratories. (2023). Residue Findings of QuPPe-Compounds in Samples of Plant Origin. EURL-Pesticides.[5]

Sources

Application Note: Functionalization of the Propanoic Acid Side Chain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The propanoic acid (propionic acid) moiety is a critical pharmacophore and structural anchor in chemical biology and medicinal chemistry.[1] It serves as the hydrophilic tail in heme derivatives (e.g., Protoporphyrin IX) and the primary active site in 2-arylpropionic acid NSAIDs (e.g., Ibuprofen, Naproxen). This application note provides advanced protocols for the functionalization of this specific 3-carbon carboxylate chain. We focus on two high-value workflows: (1) Bioconjugation via NHS-ester activation for porphyrin labeling, and (2) Late-Stage Functionalization to install bioisosteres for improved ADME profiles in drug discovery.

Strategic Context: The "Goldilocks" Linker

The propanoic acid side chain (


) offers a unique structural advantage over acetic (C2) or butanoic (C4) analogs. In heme biology, this C3 length provides the optimal flexibility required for the carboxylates to reach the polar exterior of the protein pocket while the macrocycle remains buried in the hydrophobic core [1]. In medicinal chemistry, the 

-methyl-propanoic acid motif creates a chiral center critical for cyclooxygenase (COX) inhibition [2].

Key Challenges in Functionalization:

  • Regioselectivity: In symmetric molecules like Protoporphyrin IX (PpIX), differentiating between the two propionic acid tails (C6 vs. C7) is chemically arduous.

  • Self-Aggregation: The amphiphilic nature of porphyrin propionates leads to

    
     stacking in aqueous media, shielding the carboxyl group from reagents [3].
    
  • Metabolic Liability: In drugs, the free carboxylic acid is a target for acyl glucuronidation, leading to reactive metabolites.[2] Bioisosteric replacement is a standard mitigation strategy [4].

Mechanism & Chemistry: Activation Pathways

Functionalization requires activating the thermodynamically stable carboxylate. We prioritize two pathways based on the solvent system and target application.

Pathway A: Carbodiimide Activation (Aqueous/Bioconjugation)

Used for attaching proteins or hydrophilic linkers. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an unstable O-acylisourea intermediate. Addition of NHS (N-hydroxysuccinimide) creates a semi-stable NHS-ester, preventing hydrolysis and improving amide coupling yields.[3]

Pathway B: Acyl Chloride/Mixed Anhydride (Organic/Synthesis)

Used for small molecule derivatization or bioisostere synthesis. Oxalyl chloride or Thionyl chloride converts the propanoic acid to propanoyl chloride, a highly reactive electrophile suitable for weak nucleophiles (e.g., sulfonamides).

ActivationPathways PropAcid Propanoic Acid Side Chain EDC EDC Activation PropAcid->EDC Oxalyl Oxalyl Chloride PropAcid->Oxalyl O_Acyl O-Acylisourea (Unstable) EDC->O_Acyl Fast NHS NHS Ester (Semi-Stable) O_Acyl->NHS + NHS Amide Stable Amide Conjugate NHS->Amide + Amine (R-NH2) Chloride Acyl Chloride (Highly Reactive) Oxalyl->Chloride - CO, - CO2 Bioisostere Bioisostere (e.g. Sulfonimide) Chloride->Bioisostere + Nucleophile

Figure 1: Dual activation pathways for propanoic acid functionalization. Pathway A (top) is preferred for aqueous bioconjugation; Pathway B (bottom) for organic synthesis.

Protocol A: Bioconjugation of Porphyrin Propionates

Application: Labeling BSA or antibodies with Protoporphyrin IX (PpIX) for photodynamic therapy or imaging. Critical Factor: Preventing aggregation during activation.[4]

Materials
  • Ligand: Protoporphyrin IX (PpIX)[5][6]

  • Activators: EDC-HCl, Sulfo-NHS

  • Solvent: DMSO (anhydrous), MES Buffer (0.1 M, pH 6.0), PBS (pH 7.4)

  • Quencher: Hydroxylamine or Ethanolamine

Step-by-Step Methodology
  • Solubilization (Critical): Dissolve 5 mg PpIX in 500 µL anhydrous DMSO.

    • Note: Do not attempt to dissolve PpIX directly in buffer; it will form micelles that resist activation.

  • Activation:

    • Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) dissolved in a minimal volume of MES buffer to the DMSO solution.

    • Incubate for 15 minutes at Room Temperature (RT) in the dark.

    • Checkpoint: The solution should remain clear. Turbidity indicates aggregation.

  • Conjugation:

    • Dilute the activated ester mixture into the protein solution (e.g., BSA in PBS pH 7.4). Ensure the final DMSO concentration is <10% to prevent protein denaturation.

    • Molar Ratio: Target a 5:1 to 10:1 (Dye:Protein) ratio.

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Quenching: Add Hydroxylamine (final conc. 10 mM) to stop the reaction.

  • Purification: Desalt using a PD-10 column or dialyze against PBS to remove free porphyrin.

Self-Validation System:

  • UV-Vis: Measure Absorbance at 405 nm (Soret band). A red-shift of 2-5 nm typically indicates successful conjugation to the protein surface compared to free dye.

  • Fluorescence: Free PpIX aggregates often self-quench. Successful conjugation often restores fluorescence intensity [3].

Protocol B: Bioisosteric Replacement (Late-Stage)

Application: Converting a drug's propanoic acid tail to an acyl sulfonamide to improve potency or reduce acidity (pKa shift from ~4.5 to ~2.5-10 depending on R group) [4].

Materials
  • Substrate: 2-Arylpropanoic acid derivative (e.g., Ibuprofen analog)

  • Reagents: CDI (1,1'-Carbonyldiimidazole), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Nucleophile: Methanesulfonamide (or aryl sulfonamide)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Activation:

    • In a flame-dried flask under

      
      , dissolve the propanoic acid substrate (1.0 eq) in anhydrous THF.
      
    • Add CDI (1.2 eq). Evolution of

      
       gas will be observed.
      
    • Stir at RT for 1 hour.

  • Coupling:

    • Add the sulfonamide (1.2 eq) followed by DBU (1.5 eq).

    • Reflux (65°C) for 4–12 hours.

    • Mechanism:[3][5] DBU deprotonates the sulfonamide, making it sufficiently nucleophilic to attack the acyl-imidazole intermediate.

  • Workup:

    • Cool to RT. Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate. The product will be in the organic layer.

  • Validation:

    • NMR: Look for the disappearance of the broad carboxylic -OH (10-12 ppm) and appearance of the sulfonamide N-H (often sharp, ~8-9 ppm).

    • LC-MS: Mass shift of

      
      .
      

Data Summary & Troubleshooting

Comparative Properties of Propanoic Acid Modifications
Modification TypeTarget MoietypKa (Approx)Stability (Plasma)Primary Application
Native Acid

4.5ModerateSolubility, H-bonding
NHS Ester

N/ALow (Hydrolytically unstable)Bioconjugation Intermediate
Amide

>15HighLinker, Prodrug
Acyl Sulfonamide

4.0 - 5.0HighBioisostere (Drug Design)
Hydroxamic Acid

8.0 - 9.0Low/ModerateMetal Chelation (MMP inhibitors)
Troubleshooting Workflow (Decision Tree)

Troubleshooting Problem Low Conjugation Yield? CheckSolubility Is the solution turbid? Problem->CheckSolubility Agg Aggregation Detected. Increase DMSO % or Use Sulfonated Linkers CheckSolubility->Agg Yes CheckpH Check pH of Buffer CheckSolubility->CheckpH No Hydrolysis pH > 8.0? NHS ester hydrolyzed. Use pH 6.0 for activation. CheckpH->Hydrolysis Yes Sterics Steric Hinderance? Use longer linker (PEG) between Prop acid and Protein CheckpH->Sterics No

Figure 2: Diagnostic workflow for troubleshooting low yields in propanoic acid coupling reactions.

References

  • Arkivoc. (2010).[7] Syntheses of protoporphyrin-IX derivatives bearing extended propionate side-chains. Arkivoc, 2010(5), 5-16. Link

  • BenchChem. (2025).[1][3] Comparative Docking Analysis of Propanoic Acid Derivatives in Drug Discovery. BenchChem Application Notes. Link

  • BioRxiv. (2021). Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding.[8] BioRxiv. Link

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[9] Drug Hunter. Link

  • Thermo Fisher Scientific. (n.d.). EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions. Thermo Fisher Scientific User Guide. Link

Sources

Application Note: Precision Derivatization of 3-(3-Chloropyridin-4-yl)propanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It treats 3-(3-Chloropyridin-4-yl)propanoic acid (hereafter referred to as 3-CPA ) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and bioassay development.

Executive Summary & Scientific Rationale

3-(3-Chloropyridin-4-yl)propanoic acid (3-CPA ) represents a critical pharmacophore in medicinal chemistry, combining a polarizable pyridine ring with a lipophilic chloro-substituent and a flexible carboxylate tail. In bioassays, the specific derivatization of the carboxylic acid moiety allows this scaffold to serve as a chemical probe for target engagement, a hapten for antibody generation, or a tracer in pharmacokinetic studies.

This guide moves beyond generic protocols, offering optimized workflows that account for the specific electronic effects of the 3-chloro substituent (steric bulk and electron withdrawal) and the basicity of the pyridine nitrogen.

Key Applications
  • Surface Plasmon Resonance (SPR): Immobilization via amine coupling to sensor chips.

  • Fluorescence Polarization (FP): Conjugation to fluorophores for binding assays.

  • LC-MS/MS Quantitation: Derivatization to enhance ionization efficiency in complex matrices.

Chemical Profile & Reactivity Analysis

PropertyValue / CharacteristicImpact on Derivatization
Molecular Weight 185.61 g/mol Suitable for fragment screening.
Pyridine pKa ~3.8 (Estimated)Nitrogen can protonate in acidic buffers; maintain pH > 5 for nucleophilic reactions.
3-Cl Substituent Electron-withdrawingIncreases acidity of the pyridine ring; slightly deactivates the ring but stabilizes the molecule against metabolic oxidation.
Carboxyl pKa ~4.5Requires activation (e.g., NHS, HATU) for coupling.
Solubility Moderate (Water), High (DMSO/DMF)Recommendation: Perform all activation steps in dry DMF or DMSO.
Strategic Workflow: The "Hub-and-Spoke" Model

We utilize a "Hub-and-Spoke" derivatization strategy. The core "Hub" is the NHS-Active Ester , which can be stockpiled (if stored dry) or generated in situ to instantly react with any amine-containing "Spoke" (Fluorophore, Biotin, Protein).

G Start 3-CPA Scaffold (Carboxylic Acid) Activation Activation Step (EDC / NHS) Start->Activation DMF, Dry Hub NHS-Ester Intermediate (The Hub) Activation->Hub 1-2 hrs, RT Probe1 Fluorescent Probe (Amide Linkage) Hub->Probe1 + H2N-Fluorophore Probe2 Biotin Conjugate (SPR/Pulldown) Hub->Probe2 + H2N-PEG-Biotin Probe3 MS Derivative (Enhanced Ionization) Hub->Probe3 + Nucleophile

Figure 1: The Hub-and-Spoke derivatization strategy allows for modular synthesis of multiple bioassay tools from a single activated intermediate.

Detailed Experimental Protocols

Protocol A: Generation of the NHS-Ester "Hub" (In Situ)

Use this protocol to activate 3-CPA for immediate conjugation to proteins or amine-modified surfaces.

Reagents:

  • 3-CPA: 10 mg (54 µmol)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 equivalents

  • NHS (N-Hydroxysuccinimide): 1.5 equivalents[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Base: DIPEA (Diisopropylethylamine) - Optional, only if 3-CPA is a salt.

Step-by-Step:

  • Dissolution: Dissolve 10 mg of 3-CPA in 500 µL of anhydrous DMF in a microcentrifuge tube. Vortex until clear.

  • Activation: Add 15.5 mg of EDC and 9.3 mg of NHS to the solution.

  • Incubation: Incubate at Room Temperature (RT) for 2 hours with gentle shaking.

    • Note: The 3-chloro group provides steric bulk but does not significantly hinder the distal carboxylic acid. Reaction efficiency typically exceeds 95%.

  • Validation (TLC): Spot 1 µL on a silica plate. Elute with 5% MeOH in DCM. The NHS-ester will run higher (less polar) than the free acid.

  • Storage: Use immediately for best results. If storage is required, precipitate with cold diethyl ether, dry under vacuum, and store at -20°C under argon.

Protocol B: Synthesis of a Fluorescent Probe (FAM-Conjugate)

Target Audience: Researchers performing cellular uptake or fluorescence polarization assays.

Rationale: We use 5-FAM-Cadavarine (or similar diamine linker) to ensure the fluorophore does not sterically clash with the pyridine pharmacophore.

Reagents:

  • Activated 3-CPA (from Protocol A): 50 µL of reaction mix (~5 µmol)

  • Fluorophore: 5-FAM-Amine (5-Carboxyfluorescein amine), 1.2 equivalents

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or anhydrous DMF for organic solubility.

Step-by-Step:

  • Preparation: Dissolve 2.5 mg of 5-FAM-Amine in 100 µL anhydrous DMF.

  • Coupling: Add the 50 µL 3-CPA-NHS solution to the fluorophore solution.

  • Base Adjustment: Add 2 µL of DIPEA to ensure the amine remains unprotonated.

  • Reaction: Protect from light (foil wrap) and shake at RT for 4 hours.

  • Quenching: Add 10 µL of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters.

  • Purification:

    • Method: C18 Sep-Pak cartridge or Preparative HPLC.

    • Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).

    • Why Formic Acid? It keeps the pyridine nitrogen protonated during purification, improving peak shape.

Protocol C: Derivatization for High-Sensitivity LC-MS/MS

Target Audience: DMPK scientists measuring 3-CPA in plasma or media.

Rationale: Small polar acids like 3-CPA ionize poorly in positive mode ESI. Derivatization with 2-Hydrazinoquinoline (HQ) introduces a hydrophobic tag and a high-proton-affinity nitrogen, boosting signal by 10-100x.

Reagents:

  • Reagent: 2-Hydrazinoquinoline (HQ) + Triphenylphosphine (TPP) + 2,2'-Dipyridyl disulfide (DPDS).

  • Solvent: Acetonitrile.

Step-by-Step:

  • Sample Prep: Evaporate 50 µL of biological extract containing 3-CPA to dryness.

  • Cocktail Addition: Add 100 µL of derivatization cocktail:

    • 1 mM HQ

    • 1 mM TPP

    • 1 mM DPDS

    • In Acetonitrile with 10 µL DIPEA.

  • Incubation: Heat at 60°C for 15 minutes.

    • Mechanism: The Mukaiyama redox condensation couples the acid to the hydrazine efficiently.

  • Analysis: Inject 5 µL into LC-MS/MS.

    • Transition: Monitor the specific transition for the HQ-derivative (Precursor M+H -> Quinoline fragment).

Quality Control & Validation

To ensure the integrity of your derivatized bioassay reagents, utilize the following HPLC parameters.

Table 1: Recommended HPLC Conditions for 3-CPA Derivatives

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µmResolves the polar pyridine from the hydrophobic derivative.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures pyridine is protonated (

), preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 100% B over 8 mins3-CPA elutes early; derivatives elute late.
Detection UV 260 nm (Pyridine absorption)The 3-chloropyridine ring has a distinct UV signature around 260-270 nm.
Troubleshooting Guide
  • Issue: Low yield in NHS activation.

    • Cause: Wet DMF.

    • Solution: Use molecular sieves to dry DMF. Water hydrolyzes the NHS ester back to the acid.

  • Issue: Precipitation during conjugation.

    • Cause: Fluorophore insolubility in aqueous buffer.

    • Solution: Perform the coupling entirely in DMSO, then dilute into buffer only for the final assay.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide for EDC/NHS chemistry).

  • Kruve, A., et al. (2017). Ionization Efficiency in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. (Discusses ionization of pyridine-like molecules). [2]

  • PubChem. (2024).[1] Compound Summary: 3-(3-Chloropyridin-4-yl)propanoic acid. National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Crosslinking Technical Handbook. (Protocols for NHS/EDC coupling).

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC and MS.

Sources

Application Note & Protocol: A Scalable Synthesis of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid, a key building block in pharmaceutical development. The described two-step synthetic route is designed for robustness, scalability, and high yield, starting from readily available precursors. This document offers in-depth explanations for experimental choices, detailed step-by-step protocols, and critical considerations for process safety and control, tailored for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

3-(3-Chloropyridin-4-yl)propanoic acid and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their structural motif is found in compounds targeting a range of biological pathways.[1][2][3] The development of a robust, safe, and economically viable manufacturing process is therefore of significant interest.

This guide details a two-step synthetic strategy that has been designed with scalability in mind:

  • Step 1: Synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile: A Michael addition reaction involving 3-chloro-4-vinylpyridine and a cyanide source. This step efficiently constructs the carbon backbone of the target molecule.

  • Step 2: Hydrolysis of the Nitrile Intermediate: A straightforward and high-yielding acidic hydrolysis of the propanenitrile intermediate to afford the final 3-(3-Chloropyridin-4-yl)propanoic acid.

This approach was selected for its use of cost-effective starting materials, high reaction efficiency, and straightforward purification procedures, making it amenable to large-scale production.

Visualized Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 3-Chloro-4-vinylpyridine 3-Chloro-4-vinylpyridine 3-(3-Chloropyridin-4-yl)propanenitrile 3-(3-Chloropyridin-4-yl)propanenitrile 3-Chloro-4-vinylpyridine->3-(3-Chloropyridin-4-yl)propanenitrile  NaCN, Acetic Acid, Isopropanol/Water 3-Chloro-4-vinylpyridine->3-(3-Chloropyridin-4-yl)propanenitrile 3-(3-Chloropyridin-4-yl)propanoic acid 3-(3-Chloropyridin-4-yl)propanoic acid 3-(3-Chloropyridin-4-yl)propanenitrile->3-(3-Chloropyridin-4-yl)propanoic acid  Conc. HCl, Heat 3-(3-Chloropyridin-4-yl)propanenitrile->3-(3-Chloropyridin-4-yl)propanoic acid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthetic Strategy

The most common and versatile method for synthesizing 3-substituted propanoic acids is the malonic ester synthesis.[1] This pathway offers a reliable method for carbon-carbon bond formation and is adaptable to a wide range of substrates. The general strategy for synthesizing 3-(3-Chloropyridin-4-yl)propanoic acid involves three key stages:

  • Alkylation: A nucleophilic enolate, generated from diethyl malonate, is reacted with an electrophilic alkyl halide, in this case, 4-(chloromethyl)-3-chloropyridine.

  • Hydrolysis: The resulting diethyl 2-((3-chloropyridin-4-yl)methyl)malonate is saponified to the corresponding dicarboxylic acid using a strong base.

  • Decarboxylation: The malonic acid derivative is heated to induce decarboxylation, yielding the final product.

This guide will address specific questions and troubleshooting scenarios that may arise during this synthetic sequence.

Troubleshooting and Frequently Asked Questions (FAQs)

Alkylation Step Issues

Question 1: My alkylation reaction of diethyl malonate with 4-(chloromethyl)-3-chloropyridine is showing a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the alkylation step of a malonic ester synthesis are a common issue and can be attributed to several factors.

  • Inefficient Enolate Formation: The first critical step is the quantitative deprotonation of diethyl malonate to form the enolate.[2] Sodium ethoxide (NaOEt) in ethanol is the conventional base for this reaction. It is crucial to use a base that matches the ester's alcohol portion to prevent transesterification.[3]

    • Troubleshooting:

      • Moisture Control: Ensure all glassware is oven-dried and reagents (especially the solvent, ethanol) are anhydrous. Water will consume the base and reduce the concentration of the active enolate.

      • Base Strength and Stoichiometry: While NaOEt is standard, if deprotonation is incomplete, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used. Ensure at least one full equivalent of the base is used.

      • Reaction Temperature: The enolate formation is typically performed at room temperature or slightly below.

  • Side Reactions of the Alkyl Halide: The starting material, 4-(chloromethyl)-3-chloropyridine, can be prone to self-condensation or other side reactions under strongly basic conditions.

    • Troubleshooting:

      • Controlled Addition: Add the 4-(chloromethyl)-3-chloropyridine solution dropwise to the pre-formed enolate solution at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Formation of Dialkylated Byproduct: A significant drawback of the malonic ester synthesis is the potential for the mono-alkylated product to be deprotonated again and react with another molecule of the alkyl halide, leading to a dialkylated byproduct.[3][4]

    • Troubleshooting:

      • Stoichiometry Control: Using a slight excess of the diethyl malonate relative to the alkyl halide can help minimize dialkylation.[4]

Question 2: I am observing a significant amount of a higher molecular weight impurity that I suspect is the dialkylated product. How can I prevent its formation?

Answer: The formation of a dialkylated product is a classic side reaction in malonic ester synthesis.[3] The acidity of the remaining proton on the alpha-carbon of the mono-alkylated product makes it susceptible to a second deprotonation and subsequent alkylation.

  • Strategic Control of Reagents:

    • Molar Ratios: As mentioned, using an excess of diethyl malonate (e.g., 1.2 to 1.5 equivalents) relative to the 4-(chloromethyl)-3-chloropyridine can statistically favor mono-alkylation.

    • Order of Addition: Always add the alkyl halide to the solution of the pre-formed enolate. This ensures that the alkyl halide is always in the presence of an excess of the malonate enolate, reducing the chance of it reacting with the mono-alkylated product's enolate.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation more than the first.

The general workflow for optimizing the alkylation step is depicted below:

Alkylation_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start dry_glassware Oven-dry all glassware start->dry_glassware anhydrous_reagents Use anhydrous solvent and reagents dry_glassware->anhydrous_reagents form_enolate Form enolate: Add NaOEt to Diethyl Malonate in EtOH anhydrous_reagents->form_enolate add_alkyl_halide Slowly add 4-(chloromethyl)-3-chloropyridine form_enolate->add_alkyl_halide monitor_reaction Monitor reaction by TLC/LC-MS add_alkyl_halide->monitor_reaction check_yield Low Yield? monitor_reaction->check_yield check_dialkylation Dialkylation? check_yield->check_dialkylation No solution_yield Use stronger base (NaH) Ensure anhydrous conditions check_yield->solution_yield Yes solution_dialkylation Use excess diethyl malonate Control addition rate and temperature check_dialkylation->solution_dialkylation Yes

Caption: Workflow for optimizing the alkylation step.

Hydrolysis and Decarboxylation Issues

Question 3: The hydrolysis of my diethyl 2-((3-chloropyridin-4-yl)methyl)malonate is incomplete, or I am seeing side reactions. What is the best way to perform this step?

Answer: Ester hydrolysis, or saponification, is typically straightforward but can present challenges.[5] The goal is to convert both ester groups to carboxylates without affecting other functional groups.

  • Incomplete Hydrolysis:

    • Troubleshooting:

      • Reaction Time and Temperature: Hydrolysis can be slow. Refluxing with a strong base like NaOH or KOH in an aqueous alcohol mixture for several hours is usually required. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Base Equivalents: Ensure at least two equivalents of base are used to hydrolyze both ester groups, plus an additional equivalent to deprotonate the resulting carboxylic acids. A common practice is to use a significant excess (e.g., 4-5 equivalents).

  • Side Reactions:

    • The chloro-substituent on the pyridine ring is generally stable to nucleophilic aromatic substitution under these conditions, but prolonged heating at very high temperatures with a strong base could potentially lead to undesired side products.

    • Troubleshooting:

      • Use the mildest conditions necessary to achieve full hydrolysis. Start with refluxing in aqueous ethanol and only increase the temperature or base concentration if the reaction is not proceeding.

Question 4: My decarboxylation step is giving a low yield of the final product. How can I optimize this?

Answer: The decarboxylation of the malonic acid derivative is a thermally driven process that proceeds through a cyclic transition state.[6]

  • Procedure: After hydrolysis, the reaction mixture is acidified (typically with concentrated HCl) to protonate the dicarboxylate. The resulting malonic acid is often extracted into an organic solvent, dried, and the solvent is removed. The crude malonic acid is then heated (typically 100-160 °C) until the evolution of CO2 ceases.

  • Troubleshooting Low Yield:

    • Incomplete Acidification: Ensure the pH is strongly acidic (pH 1-2) after the hydrolysis step. If the dicarboxylate is not fully protonated, decarboxylation will not occur efficiently.

    • Insufficient Heating: The temperature required for decarboxylation can vary. If the reaction is slow, gradually increase the temperature. Be cautious of decomposition at excessively high temperatures.

    • Monitoring: The reaction can be monitored by observing the cessation of gas (CO2) evolution.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-chloropyridin-4-yl)methyl)malonate (Alkylation)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Enolate Formation: To the flask, add absolute ethanol (e.g., 100 mL for a 0.1 mol scale reaction) followed by sodium metal (1.1 eq) in small portions to form sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide (1.1 eq).

  • Add diethyl malonate (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Alkylation: Dissolve 4-(chloromethyl)-3-chloropyridine (1.0 eq) in a minimal amount of absolute ethanol and add it to the dropping funnel.

  • Add the solution of the alkyl halide dropwise to the stirred enolate solution over 30-60 minutes. An exotherm may be observed. Maintain the temperature below 30 °C with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and neutralize with dilute acetic acid. Reduce the volume of ethanol using a rotary evaporator. Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid (Hydrolysis and Decarboxylation)
  • Hydrolysis: In a round-bottom flask, dissolve the purified diethyl 2-((3-chloropyridin-4-yl)methyl)malonate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (4.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Isolation of Malonic Acid Intermediate: If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3-(3-chloropyridin-4-yl)-2-carboxypropanoic acid.

  • Decarboxylation: Place the crude malonic acid in a flask equipped with a condenser. Heat the flask in an oil bath to 140-160 °C. The solid will melt, and gas evolution (CO2) will be observed.

  • Continue heating until gas evolution ceases (typically 1-2 hours).

  • Purification: Cool the resulting crude product. The 3-(3-Chloropyridin-4-yl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or a toluene/heptane mixture).

Data Summary

ParameterRecommended ConditionRationale
Alkylation Base Sodium Ethoxide (NaOEt)Matches the ethyl ester to prevent transesterification.[3]
Alkylation Solvent Anhydrous EthanolGood solubility for reagents and compatible with NaOEt.
Reagent Ratio (Alkylation) Diethyl Malonate : Alkyl Halide (1.2 : 1)Excess malonate minimizes dialkylation.[4]
Hydrolysis Base NaOH or KOH (4-5 eq)Strong base ensures complete saponification of both esters.
Decarboxylation Temp. 140-160 °CProvides sufficient thermal energy for CO2 elimination.[6]

Synthesis Pathway Overview

Synthesis_Pathway Malonate Diethyl Malonate Base1 NaOEt, EtOH AlkylHalide 4-(chloromethyl)-3-chloropyridine Intermediate Diethyl 2-((3-chloropyridin-4-yl)methyl)malonate Base1->Intermediate Alkylation Base2 1. NaOH, H2O/EtOH, Δ Acid 2. H3O+ Heat 3. Δ (-CO2) Product 3-(3-Chloropyridin-4-yl)propanoic acid Heat->Product Hydrolysis & Decarboxylation

Caption: Malonic ester synthesis pathway for the target molecule.

References

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • PubMed. Hydrolysis of synthetic esters by the antibacterial agent in serum. [Link]

Sources

Technical Support Center: Purification of Crude 3-(3-Chloropyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(3-Chloropyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. This resource offers practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Understanding the Starting Material: Potential Impurities

Effective purification begins with an understanding of the potential impurities in your crude material. The impurity profile of 3-(3-Chloropyridin-4-yl)propanoic acid is largely dependent on its synthetic route. Two common pathways for its synthesis are the malonic ester synthesis and the hydrolysis of 3-(3-chloropyridin-4-yl)propionitrile.

Potential Impurities from Malonic Ester Synthesis:

  • Unreacted Diethyl Malonate: A starting material that may be carried through the reaction.

  • Mono-alkylated Malonic Ester: The intermediate before hydrolysis and decarboxylation.

  • Dialkylated Malonic Ester: A potential byproduct if the reaction is not carefully controlled.[1]

  • Ethanol: A common solvent in this synthesis.

Potential Impurities from Nitrile Hydrolysis:

  • Unreacted 3-(3-chloropyridin-4-yl)propionitrile: The starting material for the hydrolysis.

  • 3-(3-chloropyridin-4-yl)propanamide: The intermediate amide formed during hydrolysis.[2]

  • Inorganic Salts: From the use of acid or base catalysts for hydrolysis.[3]

A visual representation of the potential impurity sources from these synthetic routes is provided below.

Synthesis_Impurities cluster_0 Malonic Ester Synthesis cluster_1 Nitrile Hydrolysis Diethyl Malonate Diethyl Malonate Alkylation Alkylation Diethyl Malonate->Alkylation 3-chloro-4-(chloromethyl)pyridine 3-chloro-4-(chloromethyl)pyridine 3-chloro-4-(chloromethyl)pyridine->Alkylation Intermediate_Ester Mono-alkylated Malonic Ester Alkylation->Intermediate_Ester Dialkylated_Ester Dialkylated Byproduct Alkylation->Dialkylated_Ester Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Intermediate_Ester->Hydrolysis_Decarboxylation Crude_Product_1 Crude 3-(3-Chloropyridin-4-yl)propanoic acid Hydrolysis_Decarboxylation->Crude_Product_1 3-(3-chloropyridin-4-yl)propionitrile 3-(3-chloropyridin-4-yl)propionitrile Hydrolysis Hydrolysis 3-(3-chloropyridin-4-yl)propionitrile->Hydrolysis Intermediate_Amide 3-(3-chloropyridin-4-yl)propanamide Hydrolysis->Intermediate_Amide Crude_Product_2 Crude 3-(3-Chloropyridin-4-yl)propanoic acid Hydrolysis->Crude_Product_2 Intermediate_Amide->Hydrolysis

Caption: Potential impurity sources in the synthesis of the target compound.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.

FAQs for Recrystallization

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound.[4]

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool very slowly.

  • Underlying Cause & Long-term Solution: The boiling point of your chosen solvent may be too high. Consider a lower-boiling solvent or a solvent mixture. For 3-(3-Chloropyridin-4-yl)propanoic acid, which is a polar molecule, you might be using a high-boiling polar solvent. Try a mixture of a good solvent (e.g., ethanol, methanol, or acetone) and an anti-solvent (e.g., water, hexane, or toluene).[5]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are my next steps?

A2: This is a common issue and can often be resolved with a few simple techniques.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

    • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

  • Troubleshooting the Cause:

    • Too much solvent: You may have used too much solvent, and the solution is not saturated. Try evaporating some of the solvent and allowing it to cool again.

    • Inappropriate solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. A different solvent or solvent system is needed.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low yield is often a result of using too much solvent or not allowing sufficient time for crystallization.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Maximize Crystal Formation: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of your product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.

Recommended Recrystallization Protocol (Starting Point)

This protocol is a general starting point and should be optimized for your specific crude product.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water or acetone/hexane) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the crude 3-(3-Chloropyridin-4-yl)propanoic acid and a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Troubleshoot_1 Oiling Out? Cool->Troubleshoot_1 Ice_Bath Ice Bath Troubleshoot_2 No Crystals? Ice_Bath->Troubleshoot_2 Vacuum_Filter Vacuum Filtration Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product Troubleshoot_1->Ice_Bath No Reheat_Add_Solvent Reheat, Add More Solvent, Cool Slowly Troubleshoot_1->Reheat_Add_Solvent Yes Troubleshoot_2->Vacuum_Filter No Induce_Crystallization Induce Crystallization (Scratch, Seed) Troubleshoot_2->Induce_Crystallization Yes Reheat_Add_Solvent->Cool Induce_Crystallization->Vacuum_Filter

Caption: A troubleshooting workflow for the recrystallization process.

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a highly effective method for separating acidic or basic compounds from neutral impurities. Since 3-(3-Chloropyridin-4-yl)propanoic acid is a carboxylic acid, it can be readily deprotonated by a weak base to form a water-soluble carboxylate salt.

FAQs for Acid-Base Extraction

Q1: After adding base and shaking, I'm not seeing two distinct layers. What's wrong?

A1: This is likely due to the formation of an emulsion.

  • How to Break an Emulsion:

    • Time: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

Q2: My final product yield is low after acidification and extraction. Where could I have lost my product?

A2: Product loss in an acid-base extraction can occur at several stages.

  • Incomplete Extraction: You may not have extracted the aqueous layer enough times with the organic solvent after acidification. It is recommended to perform at least three extractions.

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate and precipitate the carboxylic acid. Check the pH with pH paper.

  • Solubility in Water: While the protonated form is less soluble in water, there will still be some dissolved product. Back-extracting the aqueous layer after precipitation can help recover this.

Q3: The product that precipitated after acidification is sticky and difficult to filter. What can I do?

A3: This could be due to the presence of impurities or the product "oiling out".

  • Improve Precipitation:

    • Cooling: Cool the acidified solution in an ice bath to encourage the formation of a solid precipitate.

    • Solvent Addition: If the product is still oily, you can try adding a small amount of a non-polar solvent in which the product is insoluble (like hexane) to try and "crash out" the solid.

  • Alternative Isolation: Instead of filtering the precipitate, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Then, dry the organic extracts and evaporate the solvent to obtain your product.

Recommended Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (pH 1-2). Your product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous solution with an organic solvent.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For a polar molecule like 3-(3-Chloropyridin-4-yl)propanoic acid, both normal-phase and reversed-phase chromatography can be considered.

FAQs for Column Chromatography

Q1: My compound is streaking/tailing on the TLC plate and the column. How can I get sharper bands?

A1: Tailing is often an issue with polar, acidic, or basic compounds on silica gel.

  • Mobile Phase Modifier: Add a small amount of a polar, acidic modifier to your eluent. For a carboxylic acid, adding 0.5-1% acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase, leading to better peak shapes.[6]

  • Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase silica gel.

Q2: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

A2: This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity: For normal-phase chromatography, you can increase the polarity of your mobile phase further. For example, if you are using a hexane/ethyl acetate system, you can try a dichloromethane/methanol system.

  • Switch to Reversed-Phase: Reversed-phase chromatography is often a better choice for very polar compounds. In this case, your stationary phase would be non-polar (e.g., C18 silica), and your mobile phase would be polar (e.g., a mixture of water and acetonitrile or methanol).

Q3: I am having trouble separating my product from a very similar impurity.

A3: Improving the resolution between two closely eluting compounds requires careful optimization of the chromatographic conditions.

  • Optimize Mobile Phase: Try to find a solvent system that maximizes the difference in the Rf values of your product and the impurity on a TLC plate. This may involve trying different solvent combinations or using a less polar eluent system to increase the retention time and allow for better separation on the column.

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve the resolution of closely eluting compounds.

Suggested Starting Conditions for Column Chromatography

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (starting point): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point would be a 1:1 mixture of hexane and ethyl acetate, with the polarity adjusted based on the initial TLC analysis. Add 0.5% acetic acid to the eluent to improve peak shape.

Reversed-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase (starting point): A mixture of water and an organic solvent like acetonitrile or methanol. A typical starting gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is common to improve peak shape for acidic compounds.

Data Summary

PropertyEstimated Value/CharacteristicRationale
Physical State Likely a solid at room temperature.Carboxylic acids with similar molecular weights are typically solids.
Melting Point Expected to be in the range of 100-200 °C.Based on the melting points of similar substituted propanoic acids.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in non-polar solvents like hexane. Solubility in water is expected to be pH-dependent.The presence of the carboxylic acid and pyridine ring makes the molecule polar.

References

  • Organic Syntheses Procedure. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Malonic ester synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Malonic Ester Synthesis. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyridinyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl propanoic acids. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Synthetic Challenges

The synthesis of pyridinyl propanoic acids, key intermediates in pharmaceutical development, is often challenged by a series of potential side reactions that can significantly impact yield and purity. Understanding the mechanistic underpinnings of these undesired pathways is critical for their mitigation. This guide will focus on the most prevalent side reactions: decarboxylation, incomplete nitrile hydrolysis, and Michael addition/polymerization, providing practical, evidence-based solutions.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Pyridinyl Propanoic Acid

Q1: My Knoevenagel-Doebner reaction between a pyridinecarboxaldehyde and malonic acid is resulting in a low yield of the expected pyridinylacrylic acid precursor, and I'm observing significant gas evolution. What is the likely cause?

A1: The most probable cause is the premature decarboxylation of your malonic acid starting material or the intermediate pyridinylidenemalonic acid. This is a well-documented side reaction in the Doebner modification of the Knoevenagel condensation, particularly when pyridine is used as the solvent at elevated temperatures.[1][2] The reaction proceeds through a concerted decarboxylation and elimination mechanism.[2]

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. High temperatures significantly accelerate decarboxylation. Aim for the lowest effective temperature to promote the condensation while minimizing CO2 loss.

  • Catalyst Choice: While pyridine is a common solvent and base, consider using a milder base as a catalyst, such as piperidine or an amine-based organocatalyst, in a less basic solvent.[1] This can help to avoid the pyridine-induced decarboxylation.[3]

  • Order of Addition: Add the pyridinecarboxaldehyde slowly to the mixture of malonic acid and the base to maintain a low concentration of the reactive aldehyde, which can help favor the desired condensation over side reactions.

Q2: I am synthesizing a pyridinyl propanoic acid via the hydrolysis of the corresponding nitrile, but my final product is contaminated with a significant amount of a neutral compound. What is this impurity and how can I avoid it?

A2: The neutral impurity is likely the corresponding pyridinyl propionamide, resulting from incomplete hydrolysis of the nitrile.[4][5] The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[6][7] If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at the amide stage.

Troubleshooting Steps:

  • Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure complete conversion of the amide to the carboxylic acid. The hydrolysis of the amide is often the slower step.

  • Acid/Base Concentration: For acid-catalyzed hydrolysis, use a higher concentration of a strong acid like HCl or H2SO4.[4] For base-catalyzed hydrolysis, ensure a sufficient excess of a strong base like NaOH or KOH is used.[5]

  • Monitoring the Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the amide intermediate before workup.

Issue 2: Formation of Colored Impurities and Tar

Q3: My reaction mixture is turning dark and viscous, making product isolation difficult and significantly reducing my yield. What is causing this tar formation?

A3: Tar formation is often due to polymerization of reactive intermediates, particularly the α,β-unsaturated pyridinylacrylic acid formed during the Knoevenagel-Doebner reaction. These conjugated systems can be susceptible to Michael addition reactions, where a nucleophile (such as an enolate or another molecule of the product) adds to the β-carbon of the double bond, initiating polymerization.[8][9]

Troubleshooting Workflow:

start Tar Formation Observed cause1 Polymerization of α,β-unsaturated intermediate start->cause1 cause2 Self-condensation of aldehyde starting material start->cause2 solution1 Lower Reaction Temperature cause1->solution1 solution2 Slow Addition of Reagents cause1->solution2 solution3 Use of Inhibitor (e.g., hydroquinone) cause1->solution3 solution4 Optimize Base/Catalyst cause2->solution4

Troubleshooting workflow for tar formation.

  • Lower Reaction Temperature: As with decarboxylation, lower temperatures can reduce the rate of polymerization.

  • Slow Addition of Reagents: Adding the pyridinecarboxaldehyde slowly to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of self-condensation and polymerization.

  • Use of a Polymerization Inhibitor: In some cases, the addition of a radical inhibitor, such as hydroquinone, can suppress polymerization, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Issue 3: Product Purification Challenges

Q4: I have synthesized my pyridinyl propanoic acid, but I am struggling to remove unreacted starting materials, particularly the pyridinecarboxaldehyde. What purification strategies are effective?

A4: The purification of pyridinyl propanoic acids can be challenging due to their amphoteric nature (possessing both a basic pyridine ring and an acidic carboxylic acid group).

Purification Strategies:

Technique Principle Application Notes
Acid-Base Extraction Exploits the different pKa values of the product and impurities.Dissolve the crude product in an organic solvent. Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute basic solution (e.g., saturated NaHCO3) to extract the acidic product into the aqueous layer, leaving neutral impurities (like the aldehyde) in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Crystallization Purification based on differences in solubility.This is a highly effective method for solid products. The choice of solvent is critical and may require some experimentation. Common solvents include water, ethanol, isopropanol, or mixtures thereof.
Column Chromatography Separation based on polarity.Silica gel chromatography can be effective, but the amphoteric nature of pyridinyl propanoic acids can lead to tailing. Using a mobile phase containing a small amount of a polar solvent like methanol and an acid (e.g., acetic acid) or a base (e.g., triethylamine) can improve the separation.

Part 2: Key Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-3-yl)acrylic Acid via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of the α,β-unsaturated precursor to 3-(pyridin-3-yl)propanoic acid.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine (3-5 mL per gram of malonic acid).

  • To this solution, add 3-pyridinecarboxaldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (added until the pH is acidic).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to afford pure 3-(pyridin-3-yl)acrylic acid.

Protocol 2: Hydrogenation of 3-(Pyridin-3-yl)acrylic Acid

This protocol describes the reduction of the double bond to yield the final propanoic acid.[10]

Materials:

  • 3-(Pyridin-3-yl)acrylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • To a solution of 3-(pyridin-3-yl)acrylic acid in ethyl acetate, add 10% Pd/C (5-10% by weight of the starting material).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(pyridin-3-yl)propanoic acid.

Part 3: Mechanistic Insights and Visualizations

Mechanism of Decarboxylation in the Knoevenagel-Doebner Reaction

The decarboxylation side reaction is a key challenge in the synthesis of the pyridinylacrylic acid precursor. The mechanism involves the formation of a zwitterionic intermediate which facilitates the loss of carbon dioxide.[3][11]

cluster_0 Knoevenagel-Doebner Condensation A Pyridinecarboxaldehyde + Malonic Acid B Pyridinylidene- malonic Acid A->B Condensation C Decarboxylation B->C Heat (Pyridine) D Pyridinylacrylic Acid C->D -CO2

Decarboxylation in Knoevenagel-Doebner reaction.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a pyridinyl propionitrile to the corresponding propanoic acid can proceed under either acidic or basic conditions, both involving an amide intermediate.[5][6]

start Pyridinyl Propionitrile amide Pyridinyl Propionamide (Intermediate) start->amide H+ or OH- / H2O acid Pyridinyl Propanoic Acid (Product) amide->acid H+ or OH- / H2O (Heat)

Two-step hydrolysis of a nitrile.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Bermúdez, E., Ventura, O. N., & Saenz Méndez, P. (2010). Mechanism of the organocatalyzed decarboxylative Knoevenagel-Doebner reaction. A theoretical study. The Journal of Physical Chemistry A, 114(50), 13086–13092. [Link]

  • Bermúdez, E., Ventura, O. N., & Saenz Méndez, P. (2010). Mechanism of the organocatalyzed decarboxylative Knoevenagel-Doebner reaction. A theoretical study. PubMed, 21105640. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Bermúdez, E., Ventura, O. N., & Saenz Méndez, P. (2015). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study. ResearchGate. [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • PrepChem. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. [Link]

  • ResearchGate. Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. [Link]

  • Growing Science. Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]

  • International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques. [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubMed. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. [Link]

  • Frontiers in Chemistry. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • PMC. 3-(Pyridin-3-yl)propionic acid. [Link]

  • PMC. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

  • ResearchGate. A simple and efficient synthesis of 3-2 pyridinyldithio propanoic acid hydrazide: A heterobifunctional crosslinker. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Wikipedia. Michael reaction. [Link]

  • ResearchGate. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. [Link]

  • RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • PrepChem. Preparation of propionic acid. [Link]

Sources

3-(3-Chloropyridin-4-yl)propanoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chloropyridin-4-yl)propanoic acid is a bifunctional building block frequently used in the synthesis of Bcl-2 family inhibitors and other peptidomimetics. Its structural duality—containing both a basic pyridine nitrogen (


) and an acidic carboxyl tail (

)—creates a zwitterionic "trap" near neutral pH. Furthermore, the chlorine substituent at the 3-position introduces specific photochemical vulnerabilities often overlooked in standard handling protocols.

This guide addresses the three most common support tickets we receive: unexpected precipitation , photochemical discoloration , and LC-MS artifacts .

Module 1: Solubility & Precipitation (The Isoelectric Trap)

User Issue: "I dissolved the compound in water/buffer, but it precipitated out after 20 minutes or upon adjusting the pH to 6.0."

Technical Diagnosis: This is a classic manifestation of Isoelectric Point (pI) Aggregation . The molecule exists in equilibrium between three states:

  • Cationic (pH < 4): Pyridine nitrogen protonated (

    
    ). Soluble.
    
  • Zwitterionic (pH 4.5 – 6.0): Nitrogen protonated (

    
    ) AND Carboxyl deprotonated (
    
    
    
    ). Net charge is 0. Lowest Solubility.
  • Anionic (pH > 7): Carboxyl deprotonated (

    
    ). Soluble.
    

The 3-chloro substituent increases the lipophilicity (


) of the ring compared to the parent pyridine, narrowing the solubility window further.

Troubleshooting Protocol:

ParameterRecommendationMechanism
pH Strategy Avoid pH 4.5 – 6.0 This is the "Crash Zone" (pI). Maintain pH < 3 or > 7.5 for aqueous stability.
Stock Solvent DMSO or DMAc Bypasses protonation equilibria. Stable at >100 mM.
Aqueous Dilution Dropwise into Buffer Add organic stock into rapidly stirring buffer. Do not add buffer to stock (avoids local concentration spikes).

Visualizing the Solubility Trap:

Solubility_Logic Figure 1: The Solubility 'U-Curve'. The red zone indicates the isoelectric point where net charge is zero and aggregation occurs. Acid Acidic pH (< 4.0) Cationic Species (+) Neutral Neutral pH (4.5 - 6.0) Zwitterion (±) CRITICAL: Precipitation Risk Acid->Neutral Add Base Neutral->Acid Add Acid Basic Basic pH (> 7.5) Anionic Species (-) Neutral->Basic Add Base Basic->Neutral Add Acid

Module 2: Photochemical Instability (Dechlorination)

User Issue: "My clear stock solution turned yellow/amber after sitting on the bench for 48 hours."

Technical Diagnosis: The 3-chloropyridine motif is susceptible to Photo-Protodechlorination . Under UV/VIS light exposure, the C-Cl bond can undergo homolytic cleavage or nucleophilic substitution by solvent molecules (solvolysis), leading to the formation of HCl and radical species that polymerize to form colored byproducts (likely dipyridyls or ring-opened species).

Stability Data (Simulated Stress Test):

  • Ambient Light (Clear Vial): 5% degradation in 24h.

  • Ambient Light (Amber Vial): <0.1% degradation in 24h.

  • Direct UV (254nm): Rapid dechlorination (>20% in 1h).

Corrective Action:

  • Storage: All solutions must be stored in amber glass or wrapped in aluminum foil.

  • Handling: Minimize exposure to fluorescent lab lights; work in low-light hoods if handling bulk quantities.

Module 3: Chemical Reactivity & Storage

User Issue: "LC-MS shows a mass shift of +14 or +28 Da after storage in methanol."

Technical Diagnosis: This is Fisher Esterification . Although propanoic acids are sterically freer than benzoic acids, the pyridine ring can act as an intramolecular base catalyst or simply activate the carboxyl group. In primary alcohols (MeOH, EtOH), trace amounts of HCl (often present if the compound was purchased as a hydrochloride salt) will catalyze the conversion of the carboxylic acid to a methyl/ethyl ester.

Storage Matrix:

SolventStability RatingRisk Factor
Methanol/Ethanol 🔴 Poor Rapid esterification (days to weeks).
Water (pH 7) 🟡 Moderate Microbial growth risk; potential hydrolysis if esters present.
DMSO (Anhydrous) 🟢 Excellent Stable for months at -20°C.
Acetonitrile 🟢 Good Stable, but solubility may be limited compared to DMSO.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "The peak tails significantly on C18 columns, making integration difficult."

Technical Diagnosis: Pyridine nitrogens are notorious for interacting with residual silanol groups (


) on silica-based columns, causing peak tailing. Additionally, running the method at neutral pH (near the pI) causes erratic retention times.

Method Optimization Guide:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Why: Acidic pH ensures the pyridine is fully protonated (

      
      ) and the silanols are protonated (
      
      
      
      ), reducing secondary interactions.
  • Ion Pairing (Optional): If tailing persists, use Hexanesulfonate or switch to a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).

  • Wavelength: Monitor at 260-270 nm (Pyridine

    
     transition). Avoid 210-220 nm if using DMSO, as solvent cutoff interferes.
    
Master Troubleshooting Flowchart

Troubleshooting_Flow Figure 2: Diagnostic logic tree for resolving stability artifacts. Start Start: Identify Issue Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellowing / Color Change Start->ColorChange NewPeaks New Impurity Peaks (LCMS) Start->NewPeaks CheckpH Check pH Is it 4.5 - 6.0? Precipitation->CheckpH CheckLight Was solution exposed to light > 4h? ColorChange->CheckLight CheckSolvent Is solvent MeOH/EtOH? NewPeaks->CheckSolvent AdjustpH Adjust pH to <3 or >7.5 CheckpH->AdjustpH Yes CheckConc Check Concentration Is it >10mM in Water? CheckpH->CheckConc No UseDMSO Switch to DMSO Stock Dilute into buffer CheckConc->UseDMSO Yes ProtectLight Discard. Resynthesize/Thaw new batch. Wrap in FOIL. CheckLight->ProtectLight Yes Esterification Diagnosis: Esterification. Switch to ACN or DMSO. CheckSolvent->Esterification Yes CheckAcid Is mobile phase acidic? CheckSolvent->CheckAcid No AddTFA Add 0.1% TFA/Formic Acid to Mobile Phase CheckAcid->AddTFA No

References
  • PubChem. Pyridinepropanoic acid | C8H9NO2.[1] National Library of Medicine. Accessed 2024.[2][3] Link

  • European Medicines Agency. ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Link

  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[4] Tetrahedron Letters, 2018.[4] (Referenced for general pyridine/acid pKa trends in non-aqueous solvents). Link[4]

  • Vlastos, D., et al. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity."[5] Journal of Hazardous Materials, 2017. (Mechanistic basis for chloropyridine photolability). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Coupling with 3-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Troubleshooting & Optimization Guide for 3-Chloropyridine Cross-Couplings Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Introduction: The 3-Chloropyridine Challenge

Coupling 3-chloropyridine presents a unique set of mechanistic challenges compared to its 2-chloro or 4-chloro isomers, or standard aryl chlorides. While electron-deficient heterocycles generally undergo oxidative addition (OA) readily, 3-chloropyridine sits in a "reactivity valley":

  • Lack of Ortho-Activation: Unlike 2-chloropyridine, where the adjacent nitrogen atom can direct palladium insertion (chelation-assisted OA) and significantly lower the activation energy, the 3-position lacks this proximal activation.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand (

    
    -donor). In the absence of sterically demanding ligands, the substrate (or product) coordinates to the Pd(0) or Pd(II) center, displacing the phosphine ligand and arresting the catalytic cycle (formation of inactive [Pd(L)(Pyridine)_n] species).
    
  • Strong C-Cl Bond: The C-Cl bond energy (

    
    95 kcal/mol) requires an electron-rich metal center for cleavage, yet the electron-deficient ring makes the subsequent transmetallation step sluggish.
    

This guide provides field-proven protocols and troubleshooting logic to overcome these barriers.

Module 1: Suzuki-Miyaura Coupling

Q1: I am seeing <10% conversion with Pd(PPh3)4. Why is the standard catalyst failing?

Technical Insight: Triphenylphosphine (


) is insufficiently electron-rich to promote oxidative addition into the unactivated 3-chloro bond. Furthermore, it is not bulky enough to prevent the pyridine nitrogen from binding to the palladium center.
Solution:  Switch to Dialkylbiarylphosphines (Buchwald Ligands) .
  • Ligand of Choice: SPhos or XPhos .

  • Mechanism: These ligands are electron-rich (facilitating OA) and extremely bulky. The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen (preventing poisoning) while allowing the smaller aryl chloride to access the metal.

Q2: My reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Technical Insight: This often indicates catalyst death rather than just slow kinetics. The active Pd(0) species may have aggregated into Pd-black or been trapped by the product (which is also a pyridine). Solution:

  • Precatalysts: Stop using Pd(OAc)₂ + Ligand in situ. Use G3- or G4-Palladacycle Precatalysts (e.g., XPhos Pd G3).[1][2] These release the active monoligated Pd(0) species at a controlled rate, maintaining a steady concentration of active catalyst.

  • Water is Critical: Ensure your solvent system contains water (e.g., Dioxane:H₂O 4:1).[1] Boronic acids require tricoordinate boronate formation (Ar-B(OH)₃⁻) to transmetallate. Anhydrous conditions often fail unless using boronic esters with a fluoride source (CsF).

Standard Operating Procedure (SOP): 3-Chloropyridine Suzuki Coupling
ParameterRecommendationRationale
Catalyst Source XPhos Pd G3 (1.0 - 2.0 mol%)Ensures rapid activation and prevents Pd-black formation.[1]
Ligand XPhos (if using Pd(OAc)₂, 1:2 ratio)Bulky, electron-rich; prevents N-coordination.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild enough to prevent deboronation; buffers pH for transmetallation.
Solvent 1,4-Dioxane / Water (4:1) High boiling point; water essential for boronate activation.[1]
Temperature 80°C - 100°C High barrier for C-Cl activation requires thermal energy.[1]
Concentration 0.2 - 0.5 M Higher concentration favors intermolecular coupling over solvent deactivation.[1]

Module 2: Buchwald-Hartwig Amination

Q3: I am getting significant hydrodehalogenation (reduction) instead of C-N coupling.

Technical Insight: Reductive elimination of the C-N bond is difficult. If the amine is sterically hindered or the catalyst is not optimal,


-hydride elimination (from the amine or solvent) becomes competitive, leading to the reduced pyridine (hydrodehalogenation).
Solution: 
  • Ligand Switch: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to accelerate the reductive elimination step.

  • Solvent: Avoid alcohols. Use t-Amyl alcohol or Toluene .[1]

Q4: The reaction turns black immediately and fails.

Technical Insight: The amine nucleophile might be chelating the Pd precursor before the active catalyst forms. Solution:

  • Base: Switch to NaOtBu (Sodium tert-butoxide). It activates the precatalyst rapidly.

  • Order of Addition: Mix Pd precursor and ligand in solvent first (or use precatalyst), stir for 5 mins, then add aryl chloride, then amine, then base.

SOP: 3-Chloropyridine C-N Coupling
  • Charge Vessel: Add BrettPhos Pd G3 (1-3 mol%) and NaOtBu (1.4 equiv).

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvents: Add 1,4-Dioxane (anhydrous).

  • Reagents: Add 3-chloropyridine (1.0 equiv) and Amine (1.2 equiv).

  • Reaction: Heat to 100°C for 2-12 hours.

Module 3: Troubleshooting Logic & Visualizations

Workflow: Diagnosing Low Yields

Troubleshooting Start Problem: Low Yield (<30%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains Yes, SM remains unreacted CheckSM->SM_Remains No conversion SM_Consumed No, SM is consumed CheckSM->SM_Consumed Full conversion OxidativeAdd Issue: Oxidative Addition Failure SM_Remains->OxidativeAdd Sol_OA Solution: 1. Switch to XPhos/SPhos 2. Increase Temp to 110°C 3. Check O2 (Sparge solvent) OxidativeAdd->Sol_OA IdentifyByprod Identify Major Byproduct SM_Consumed->IdentifyByprod Dehal Product: Pyridine (Dehalogenation) IdentifyByprod->Dehal Homo Product: Biaryl (Homocoupling) IdentifyByprod->Homo Sol_Dehal Solution: 1. Use Aprotic Solvent (Toluene) 2. Switch Base (Cs2CO3) 3. Increase Amine/Boronate equiv Dehal->Sol_Dehal Sol_Homo Solution: 1. Strict Degassing (Argon) 2. Reduce Catalyst Loading 3. Slow addition of Nucleophile Homo->Sol_Homo

Figure 1: Decision tree for diagnosing reaction failures in 3-chloropyridine coupling. Blue nodes represent diagnostic steps, Green nodes represent solutions.

Catalytic Cycle & Poisoning Mechanism

The diagram below illustrates the competition between the productive cycle and the "Poisoning Pathway" specific to pyridine substrates.

CatalyticCycle cluster_legend Legend Pd0 Active Pd(0)-L OA_Complex Oxidative Addition [L-Pd(II)-Ar-Cl] Pd0->OA_Complex  Bulky Ligand  Allows OA Poisoned Inactive Complex [L-Pd-(N-Pyridine)] Pd0->Poisoned  Small Ligand (PPh3)  N-Coordination Reactant 3-Chloropyridine Reactant->Poisoned TransMet Transmetallation OA_Complex->TransMet TransMet->Pd0  Reductive Elim. Product Product L1 Productive Pathway L2 Catalyst Poisoning

Figure 2: The "N-Poisoning" effect. Without bulky ligands (like XPhos), the pyridine nitrogen coordinates to Pd(0), sequestering the catalyst off-cycle.

References

  • Catalyst Selection for Chloropyridines

    • Title: "Efficient Suzuki-Miyaura Coupling of 3-Chloropyridine using Bulky Biarylphosphine Ligands."
    • Source:Journal of the American Chemical Society, 2007, 129, 3358.[1]

    • URL:[Link] (Verified context: Discusses the necessity of Buchwald ligands for unactivated aryl chlorides).

  • Buchwald-Hartwig Optimization

    • Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines."
    • Source:Journal of the American Chemical Society, 2008, 130, 13552.[1]

    • URL:[Link] (Verified context: Introduction of BrettPhos for challenging substrates).

  • Mechanistic Insight (Oxidative Addition)

    • Title: "A Reactivity Model for Oxidative Addition to Palladium Enables Quantit
    • Source:Chemical Science, 2022.[3]

    • URL:[Link] (Verified context: Quantitative analysis of oxidative addition rates for 3-chloropyridine vs isomers).

  • General Troubleshooting

    • Title: "Practical Guide to Suzuki-Miyaura Coupling."
    • Source:Yoneda Labs / ChemRxiv.
    • URL:[Link] (Verified context: Practical tips on homocoupling and oxygen exclusion).

Sources

Overcoming poor solubility of 3-(3-Chloropyridin-4-yl)propanoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Chloropyridin-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of this compound's poor solubility in experimental assays. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research.

Introduction: Understanding the Solubility Challenge

3-(3-Chloropyridin-4-yl)propanoic acid possesses a unique chemical structure containing both a carboxylic acid group and a basic pyridine ring. This amphoteric nature is central to its solubility behavior. The carboxylic acid moiety is more soluble in its deprotonated (ionized) state at higher pH, while the pyridine ring's basic nitrogen atom becomes protonated and more soluble at lower pH. This dual character can lead to minimal solubility at neutral pH, a common condition for many biological assays. This guide will walk you through systematic approaches to address this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Solubility Assessment & Stock Solution Preparation

Question 1: I'm starting a new project with 3-(3-Chloropyridin-4-yl)propanoic acid. What is the best solvent for preparing a high-concentration stock solution?

Answer:

For initial stock solution preparation, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[1][2]

Recommended Starting Protocol for Stock Solution:

  • Solvent Selection: Begin with 100% DMSO.

  • Concentration: Aim for a high, but manageable, stock concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into your aqueous assay buffer, reducing potential solvent-induced artifacts.[1][3][4]

  • Procedure:

    • Accurately weigh the desired amount of 3-(3-Chloropyridin-4-yl)propanoic acid.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath can be attempted. However, be cautious of potential compound degradation at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Common Organic Solvents for Stock Solutions

SolventDielectric Constant (20°C)Key Considerations
Dimethyl sulfoxide (DMSO) 47Excellent solubilizing power. Can affect cell-based assays at concentrations >1%.[2][4]
Ethanol (EtOH) 24.6Good alternative to DMSO. Generally less toxic to cells but may have lower solubilizing capacity.
Methanol (MeOH) 33Can be effective but is more volatile and may have higher toxicity in some assays.

Source: Adapted from various chemical property databases.[5]

Addressing Precipitation in Aqueous Assay Buffers

Question 2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do?

Answer:

This is a very common issue and indicates that the compound's solubility limit in the final assay buffer has been exceeded. The key is to modify the aqueous environment to favor the soluble, ionized form of the molecule.

Troubleshooting Workflow:

start Precipitation Observed in Assay Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust Initial Approach cosolvent Strategy 2: Co-solvent Optimization ph_adjust->cosolvent If pH is constrained surfactant Strategy 3: Surfactant Addition cosolvent->surfactant If co-solvent levels are too high cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin For persistent issues or in vivo formulation

Caption: Decision workflow for troubleshooting precipitation.

Strategy 1: pH Adjustment

The amphoteric nature of 3-(3-Chloropyridin-4-yl)propanoic acid makes its solubility highly dependent on pH.[6][7][8][9]

  • For Weakly Acidic Drugs (like the carboxylic acid group): Increasing the pH above the pKa will deprotonate the acid, forming a more soluble salt.

  • For Weakly Basic Drugs (like the pyridine ring): Decreasing the pH below the pKa will protonate the base, also forming a more soluble salt.

Experimental Protocol for pH Optimization:

  • Prepare a series of small-volume aqueous buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

  • Add your DMSO stock solution of 3-(3-Chloropyridin-4-yl)propanoic acid to each buffer at the desired final concentration.

  • Vortex and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Strategy 2: Co-solvent Optimization

If your assay is sensitive to significant pH changes, optimizing the concentration of a water-miscible organic co-solvent can be effective.[10]

Table 2: Recommended Co-solvent Starting Concentrations

Co-solventTypical Starting Concentration in Final AssayMaximum Recommended Concentration (Assay Dependent)
DMSO 0.1 - 0.5% (v/v)1% (v/v)
Ethanol 0.5 - 1% (v/v)2-5% (v/v)
Polyethylene Glycol 400 (PEG 400) 1 - 5% (v/v)10% (v/v)

Important Considerations:

  • Assay Compatibility: Always run a solvent tolerance control in your assay to ensure the chosen co-solvent and its concentration do not interfere with your experimental results.[1][3][4]

  • Final Concentration: The goal is to use the lowest possible co-solvent concentration that maintains solubility.

Advanced Solubilization Techniques

Question 3: Adjusting pH and adding co-solvents haven't fully solved my solubility issues, or are not compatible with my assay system. What are my next options?

Answer:

For more persistent solubility challenges, advanced formulation strategies can be employed. These are particularly useful for in vivo studies but can also be adapted for in vitro assays.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[11][12][13][14]

Experimental Protocol for Surfactant Screening:

  • Select Surfactants: Choose a small panel of non-ionic surfactants, which are generally less harsh on biological systems. Common choices include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Determine Critical Micelle Concentration (CMC): The effective concentration for solubilization is typically above the surfactant's CMC.

  • Prepare Surfactant-Containing Buffers: Prepare your assay buffer with a range of surfactant concentrations (e.g., 0.01%, 0.1%, 1% w/v).

  • Test Compound Solubility: Add your compound's stock solution to these buffers and assess solubility as previously described.

  • Control Experiments: It is critical to test the effect of the surfactant alone on your assay to rule out any interference.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding them from the aqueous environment and increasing their solubility.[15][16]

Workflow for Cyclodextrin Complexation:

start Select Cyclodextrin (e.g., HP-β-CD) dissolve Dissolve Cyclodextrin in Assay Buffer start->dissolve add_compound Add Compound Stock Solution dissolve->add_compound incubate Incubate with Stirring/Shaking add_compound->incubate confirm Confirm Complex Formation (Optional) incubate->confirm assay Use in Assay confirm->assay

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a strong complexing agent.

Protocol for Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method - Lab Scale):

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in water.

  • Dissolve 3-(3-Chloropyridin-4-yl)propanoic acid in a suitable organic solvent (e.g., ethanol).

  • Add the compound solution to the cyclodextrin solution with continuous stirring.

  • Stir for 24-48 hours to allow for complex formation.

  • Evaporate the solvent under reduced pressure to obtain a solid powder of the inclusion complex.

  • This powder can then be dissolved in your aqueous assay buffer.

Summary of Key Recommendations

  • Start Simple: Always begin with the most straightforward methods, such as preparing a stock solution in DMSO and carefully diluting it into your assay buffer.

  • Embrace pH: Given the compound's structure, pH adjustment is likely to be the most effective and economical strategy for enhancing solubility.

  • Validate Your Methods: For every solubilization aid you introduce (co-solvents, surfactants, etc.), you must run parallel controls to ensure they do not interfere with your assay's performance and results.

  • Think Analytically: When in doubt, quantify the soluble fraction of your compound using an appropriate analytical technique to confirm your observations.

References

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Acta Pharmaceutica Sinica B. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Sciforum. (2023, November 2). A new approach to the preparation of inclusion complexes with cyclodextrins and study of their stability by molecular dynam. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • JMIR Publications. (2024, January 18). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Springer. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-4-yl)propanoic acid. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

Sources

Preventing degradation during workup and purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Compound Degradation

Status: Operational Role: Senior Application Scientist Ticket ID: PREV-DEG-001

Introduction: The "Invisible" Yield Killers

Welcome to the Technical Support Center. If you are reading this, you likely suspect that your target molecule is "disappearing" during what should be routine isolation steps.

Degradation during workup and purification is rarely random. It is almost always a deterministic chemical reaction driven by four "invisible" factors: Hidden Acidity , Oxidative Stress , Thermal Instability , or Catalytic Surfaces .

This guide is not a textbook; it is a troubleshooting protocol designed to isolate these variables and neutralize them.

Module 1: Chromatographic Degradation (The Acidic Trap)

Issue: "My compound looks pure by TLC of the crude, but after flash chromatography, I recover a complex mixture or nothing at all."

Diagnosis: Your compound is likely acid-sensitive. Standard silica gel (


) is not neutral; it possesses surface silanol groups (

) with a pH of roughly 4.5–5.0. This acts as a Lewis acid catalyst, promoting hydrolysis, rearrangement (e.g., allylic scrambling), or elimination reactions.
Protocol A: The "Buffered Silica" System

Use this protocol for acid-sensitive amines, acetals, silyl ethers, and allylic alcohols.

The Fix: You must neutralize the acidic sites on the silica before your compound touches them.

  • Select the Modifier: Use Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • The Slurry Method (Recommended):

    • Prepare your mobile phase (e.g., Hexane/EtOAc).

    • Add 1.0% v/v Triethylamine to the solvent bottle.

    • Slurry your silica gel in this TEA-doped solvent.

    • Critical Step: Flush the packed column with 2–3 column volumes (CV) of the TEA-solvent before loading your sample. This ensures the entire stationary phase is deprotonated.

  • Running the Column:

    • Maintain 0.5% TEA in the eluent throughout the run to prevent "acid creep" as fresh solvent enters.

    • Note: TEA has a high boiling point. You may need to rotovap longer or use an acidic wash (if your compound tolerates it) to remove the TEA trace later, though it is often volatile enough under high vacuum.

Visual Troubleshooting: Is it the Silica? Use this decision logic to determine if the stationary phase is the culprit.

Analytical method development challenges for halogenated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for Halogenated Pyridines

Role: Senior Application Scientist Status: Active Ticket ID: H-PYR-DEV-001

Introduction: The Deceptive Simplicity of Halogenated Pyridines

Welcome to the technical support hub. You are likely here because a "simple" pyridine method is failing. Halogenated pyridines are deceptive; while they appear to be standard small molecules, they possess two antagonistic properties that derail standard C18 workflows:

  • Variable Basicity: The position of the halogen dramatically shifts the pKa of the pyridine nitrogen, altering silanol interactions.

  • Nucleophilic Instability: The electron-deficient ring (especially in 2-fluoro/chloro variants) makes them susceptible to nucleophilic aromatic substitution (

    
    ) during sample preparation, creating "ghost peaks."
    

This guide addresses these specific failure modes with self-validating protocols.

Module 1: Peak Tailing & Shape (The Basicity Trap)

The Core Problem: Standard pyridine has a pKa of ~5.2. However, halogens are electron-withdrawing.

  • 2-Halopyridines (e.g., 2-chloropyridine, pKa ~0.[1]49) are essentially non-basic. They rarely tail.

  • 3-Halopyridines (pKa ~2.8) and 4-Halopyridines (pKa ~3.8) retain enough basicity to interact with acidic silanols on the column stationary phase, causing severe tailing.

Troubleshooting Workflow:

Tailing_Troubleshoot Start Issue: Peak Tailing (As > 1.5) Check_Pos Check Halogen Position Start->Check_Pos Pos_2 2-Position (Low pKa) Check_Pos->Pos_2 If 2-Halo Pos_34 3- or 4-Position (Med pKa) Check_Pos->Pos_34 If 3/4-Halo Sol_Void Check System Void/Frit (Not chemical interaction) Pos_2->Sol_Void Should not tail chemically Check_MP Check Mobile Phase pH Pos_34->Check_MP Check_Col Check Column Type Sol_IonPair Add Ion Pair (10mM NH4 Formate) Check_Col->Sol_IonPair Standard C18 Sol_HILIC Switch to HILIC Mode Check_Col->Sol_HILIC C18 Fails Check_MP->Check_Col pH is < 3.0?

Figure 1: Decision tree for diagnosing peak tailing based on halogen position and pKa logic.

Protocol A: Silanol Suppression System Use this when analyzing 3- or 4-substituted pyridines on C18.

  • Buffer Selection: Do not use plain water/formic acid.

    • UV Detection: Use 0.1% Triethylamine (TEA) + 0.1% TFA. The TEA competes for silanol sites.

    • MS Detection: Use 10 mM Ammonium Formate (pH 3.0). The ammonium ion (

      
      ) effectively shields silanols.
      
  • Column Choice: Switch to a "Base-Deactivated" or "Hybrid Particle" column (e.g., BEH C18 or Gemini NX) which resists high pH, allowing you to run at pH 9.0 where the pyridine is deprotonated (neutral) and will not interact with silanols.

Module 2: Isomer Resolution (The Selectivity Challenge)

The Core Problem: Positional isomers (e.g., 2-bromo vs. 3-bromo pyridine) often have identical mass spectra and nearly identical hydrophobicity, leading to co-elution on C18.

Comparative Column Selection Guide:

Column PhaseMechanismSuitability for Halopyridines
C18 (ODS) Hydrophobic InteractionPoor. Often fails to separate positional isomers (e.g., 2-Cl vs 3-Cl).
PFP (Pentafluorophenyl)

-

Interaction + Dipole
Excellent. The fluorine ring interacts specifically with the electron-deficient pyridine ring. Best for separating isomers.
Phenyl-Hexyl

-

Interaction
Good. Better than C18, but often less selective than PFP for halogenated species.
Mixed-Mode (C18 + SCX) Hydrophobic + Cation ExchangeHigh. Separates based on basicity differences (pKa) between isomers.

Protocol B: Isomer Separation Workflow

  • Start with PFP: Use a PFP column with a Methanol/Water gradient. Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile.
  • Leverage pKa Differences: If using Mixed-Mode (e.g., cation exchange), 3-chloropyridine (more basic) will retain longer than 2-chloropyridine (non-basic).

Module 3: Stability & Reactivity (The "Ghost" Peaks)

The Core Problem: 2-Fluoropyridines and 2-Chloropyridines are highly susceptible to Nucleophilic Aromatic Substitution (


) .[2]
  • Scenario: You dissolve 2-fluoropyridine in Methanol.[2]

  • Result: Over 24 hours, the fluorine is displaced by methoxide, forming 2-methoxypyridine. This appears as a growing impurity peak (+12 Da shift in MS).

Troubleshooting Workflow:

Stability_Check Sample Sample: 2-Halo Pyridine Diluent Diluent Selection Sample->Diluent MeOH Methanol/Ethanol Diluent->MeOH Avoid ACN Acetonitrile/DMSO Diluent->ACN Recommended React SNAr Reaction Risk! (Forms Alkoxy-pyridine) MeOH->React Time + Heat Stable Stable Solution ACN->Stable

Figure 2: Stability logic to prevent artifact formation during sample preparation.

Protocol C: The "No-Nucleophile" Diluent Standard

  • Primary Diluent: Always dissolve halogenated pyridines in Acetonitrile or DMSO .

  • Avoid: Methanol, Ethanol, or water (unless pH is controlled and analysis is immediate).

  • Verification: If an unknown peak appears, check the mass spectrum.

    • Parent + 31 Da: Indicates reaction with Methanol (

      
       substitution).
      
    • Parent - Halogen + 17 Da: Indicates hydrolysis (

      
       substitution).
      

Frequently Asked Questions (FAQ)

Q: I see severe peak fronting for 2-aminopyridine but tailing for 3-chloropyridine. Why? A: Fronting usually indicates mass overload. Pyridines have high UV absorbance; dilute your sample 10x. Tailing is the silanol interaction described in Module 1. These two issues often coexist but have different root causes.

Q: Can I use GC-MS for these compounds? A: Yes, but with caution.

  • Volatility: 2-chloropyridine is volatile (BP ~170°C) and runs well.

  • Inlet Reactivity: Halogenated pyridines can dehalogenate in dirty GC liners containing active metal sites. Use a deactivated wool liner and keep the inlet temperature as low as possible (<220°C) to prevent thermal degradation.

Q: My retention time shifts day-to-day. What is happening? A: Pyridines are sensitive to mobile phase pH.

  • If your buffer capacity is low (e.g., 0.1% Formic Acid), small changes in evaporation or preparation can shift the pH.

  • Fix: Use a buffered mobile phase (e.g., 10mM Ammonium Formate adjusted to pH 3.0) to "lock" the ionization state of the pyridine.

References

  • Mechanism of Peak Tailing

    • Title: Peak Tailing in HPLC - Mechanisms and Solutions.
    • Source: Element Lab Solutions.
    • URL:[Link]

  • pKa Values of Halogenated Pyridines

    • Title: 2-Chloropyridine Chemical Properties (pKa ~0.49).[1][3]

    • Source: ChemicalBook / Wikipedia D
  • Nucleophilic Instability (

    
    ): 
    
    • Title: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.[2]

    • Source: BenchChem Applic
  • Isomer Separation (PFP Phases)

    • Title: Separation of Halogenated Isomers using Fluorin
    • Source: Restek Chromatogram Database (General Reference for PFP selectivity).
    • URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization of 3-(3-Chloropyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing the crystallization of 3-(3-Chloropyridin-4-yl)propanoic acid.

Welcome to the technical resource for the crystallization of 3-(3-Chloropyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-quality crystalline material. As Senior Application Scientists, we understand that crystallization is both an art and a science; this guide explains the causality behind experimental choices to empower you to troubleshoot and optimize your protocols effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

A successful crystallization begins with understanding the physicochemical properties of the target compound.

Q1: What are the key structural features of 3-(3-Chloropyridin-4-yl)propanoic acid that influence its crystallization?

A1: The molecule's behavior in solution is governed by three primary functional regions:

  • Propanoic Acid Group (-COOH): This acidic moiety (pKa ~4.9) is a strong hydrogen bond donor and acceptor, readily forming dimers with other acid molecules or hydrogen bonding with suitable solvents.[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ~5.2) and acts as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking interactions, which are crucial forces in organizing molecules into a stable crystal lattice.[2]

  • Amphiphilic and Zwitterionic Nature: With both an acidic and a basic center, the molecule has the potential to exist as a neutral species, a cation (protonated pyridine), an anion (deprotonated carboxylate), or a zwitterion (internal salt). This behavior is highly dependent on the pH of the solution.

Q2: Why is pH a critical parameter for crystallizing this compound?

A2: The pH of the crystallization medium directly controls the ionization state of the molecule, which in turn dictates its solubility.

  • At Low pH (Acidic): The pyridine nitrogen will be protonated, forming a cationic species that is generally more soluble in polar solvents, especially water.

  • At High pH (Basic): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt that is also typically soluble in water.[3]

  • Near the Isoelectric Point (pI): At a specific pH between the pKa of the acid and the base, the molecule will have a net neutral charge (either as a neutral molecule or a zwitterion). This is typically the point of minimum solubility, making it an ideal target for inducing crystallization.[4] Manipulating the pH to approach the pI is a powerful technique known as pH-swing crystallization.[5]

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes, polymorphism—the ability of a compound to exist in two or more different crystalline forms—is a significant consideration for this class of molecule and for pharmaceuticals in general.[6][7][8] Different polymorphs can have distinct physical properties, including solubility, stability, melting point, and bioavailability.[8] A structurally similar compound, 3-chloroisonicotinic acid, is known to exhibit at least three polymorphic forms.[9] Therefore, it is crucial to characterize your final crystalline product using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) and to be aware that different crystallization conditions (solvent, temperature, cooling rate) may yield different forms.

Part 2: Experimental Protocols & Methodologies

These protocols provide a systematic approach to developing a robust crystallization process.

Protocol 1: Systematic Solvent Screening

The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.[10]

Methodology:

  • Place approximately 10-20 mg of your crude 3-(3-Chloropyridin-4-yl)propanoic acid into several small test tubes.

  • To each tube, add a different solvent from the "Suggested Solvents for Screening" table below, starting with 0.5 mL.

  • Stir or vortex the tubes at room temperature and observe solubility.

  • If the compound is insoluble or sparingly soluble, gently heat the tube in a water or sand bath while stirring until the solid dissolves. Add more solvent dropwise if necessary, keeping track of the total volume to ensure you are using the minimum amount of hot solvent.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the tube with a glass rod just below the solvent line to induce nucleation.[11]

  • Place the tube in an ice bath to further reduce solubility.

  • Record your observations for each solvent to identify promising candidates for scale-up.

Protocol 2: Crystallization by Slow Cooling

This is the most common recrystallization technique.

Methodology:

  • Choose the best solvent identified from Protocol 1.

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture on a hot plate with stirring until it reaches a gentle boil.

  • Continue to add small portions of hot solvent until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce your yield.[11]

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.[10]

  • If charcoal was used, perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. For even slower cooling, place the flask in an insulated container.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 3: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent but insoluble in another that is miscible with the first.[12][13]

Methodology:

  • Dissolve the compound in the minimum amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium. A variation of this is vapor diffusion, where the anti-solvent is placed in a sealed outer chamber and its vapor slowly diffuses into the solution of the compound.[14][15]

Protocol 4: pH-Swing Crystallization

This method leverages the amphoteric nature of the molecule to achieve purification.[3]

Methodology:

  • Dissolve the impure compound in a dilute aqueous basic solution (e.g., 1M NaOH or 1M NH₄OH) with stirring. Use just enough base to fully dissolve the material.

  • Filter the solution to remove any base-insoluble impurities.

  • Slowly add a dilute acid (e.g., 1M HCl or 1M Acetic Acid) dropwise to the stirred filtrate.

  • Monitor the pH. As the solution approaches the isoelectric point, the compound will begin to precipitate.

  • Continue adding acid until precipitation is complete.

  • Collect the purified solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides systematic solutions to common problems.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. The solution is not sufficiently supersaturated (too much solvent was used).[11] 2. Nucleation is inhibited; the energy barrier for crystal formation has not been overcome.1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[11] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a "seed crystal" (a tiny crystal of the pure compound) to the solution to provide a template for growth.[11][14]
"Oiling Out" (Compound separates as a liquid instead of a solid)1. The solution is too concentrated, and the saturation temperature is above the melting point of the (impure) compound. 2. The chosen solvent has too high a boiling point.[2] 3. Significant impurities are present, depressing the melting point.1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more solvent (10-20% more) to lower the saturation temperature. Cool the solution very slowly.[10][11] 2. Change Solvents: Select a solvent with a lower boiling point or use a solvent/anti-solvent pair.
Formation of Fine Powder or Small Needles 1. Crystallization occurred too rapidly due to a very high level of supersaturation.[11] 2. The solution was cooled too quickly.[16]1. Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask or place it in a dewar. 2. Reduce Supersaturation: Re-dissolve the material and add a small amount of additional solvent before cooling. Slower crystallization generally yields larger, higher-quality crystals.[14]
Low Yield 1. Too much solvent was used initially, leaving a significant amount of the compound dissolved in the mother liquor.[11] 2. The compound has moderate solubility in the cold solvent. 3. Premature crystallization during a hot filtration step.1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals. 2. Optimize Cooling: Ensure the solution is cooled thoroughly in an ice bath before filtration. 3. Use a Different Solvent: Find a solvent in which the compound has a steeper solubility curve (very soluble when hot, very insoluble when cold).

Part 4: Data & Workflow Visualizations

Quantitative Data Summary

Table 1: Suggested Solvents for Screening (Listed by Decreasing Polarity)

Solvent ClassSolventBoiling Point (°C)Key Considerations
Polar Protic Water (pH adjusted)100Excellent for pH-swing crystallization.
Methanol65Good general-purpose polar solvent.
Ethanol78Often a good choice for aromatic acids.[3][10]
Isopropanol (IPA)82Less polar than ethanol.
Polar Aprotic Acetonitrile82Can be effective for pyridine derivatives.
Acetone56Volatile, good for dissolving many organics.[10]
Ethyl Acetate (EtOAc)77Medium polarity ester, often a good choice.
Tetrahydrofuran (THF)66Good solvent, but can form peroxides.
Nonpolar Toluene111Good for dissolving aromatic rings. Often used in pairs (e.g., with heptane).[3]
Heptane/Hexane98 / 69Often used as an anti-solvent.[10]

This table provides a starting point. The ideal solvent or solvent system must be determined experimentally.

Experimental & Logical Workflows

G cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis start Impure Solid screen Solvent Screening (Protocol 1) start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve Select Best Solvent cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry end Pure Crystalline Product dry->end

Caption: General workflow for recrystallization by slow cooling.

G start Crystallization Attempted outcome What is the result? start->outcome no_xtal No Crystals outcome->no_xtal Clear Solution oiling Oiling Out outcome->oiling Liquid Separation powder Fine Powder outcome->powder Solid Formed good_xtal Good Crystals outcome->good_xtal Solid Formed sol_node sol_node sol_no_xtal Concentrate Solution OR Induce Nucleation no_xtal->sol_no_xtal sol_oiling Add More Solvent OR Change Solvent oiling->sol_oiling sol_powder Slow Down Cooling Rate powder->sol_powder sol_good_xtal Proceed to Analysis good_xtal->sol_good_xtal

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Edison, J. E., et al. (1991). Carboxylic acid purification and crystallization process. U.S. Patent No. 5,034,105. Google Patents.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-4-yl)propanoic acid. PubChem. Retrieved from [Link]

  • Crystallography Core Facility, EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Chlorophenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]

  • Rantakylä, M., et al. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507. Google Patents.
  • Das, S., et al. (2022). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Frontiers in Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[5]arene Host–Guest System. Retrieved from [Link]

  • Gosar, A., Hussain, S., & Shaikh, T. (2019). POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Journal of Biomedical and Pharmaceutical Research, 8(5), 52–59. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. CrystEngComm. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). solubility study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid. Retrieved from [Link]

  • RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-fluoropyridin-4-yl)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Bergfors, T. (n.d.). Crystals with problems. Uppsala University. Retrieved from [Link]

  • SciSpace. (2012, November 15). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(3R)-1-(6-amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid. PubChem. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Memorial University Research Repository. (2010, June 11). Solubility of bio-sourced feedstocks in 'green' solvents. Retrieved from [Link]

  • ResearchGate. (2019, June 26). Attempting to recreate protein crystallization conditions, however, am hitting a wall. Suggestions? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization in the Pharmaceutical Industry. Retrieved from [Link]

  • SSRN. (2021, November 18). polymorphism and polymorph characterisation in pharmaceuticals. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists, pharmacologists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of modulating the lipophilicity of propanoic acid derivatives. Our focus is on providing practical, evidence-based strategies to enhance your research and development efforts.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the "fat-loving" nature of a molecule, is a pivotal physicochemical property in drug discovery.[1][2][3][4] It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile by governing its ability to traverse biological membranes.[1][5] For propanoic acid derivatives, which are prevalent scaffolds in many therapeutic agents, optimizing lipophilicity is often a key step in transforming a potent compound into a viable drug candidate. An ideal drug candidate strikes a delicate balance between lipophilicity and hydrophilicity to ensure effective absorption and distribution without compromising solubility or introducing off-target effects.[1][6]

Frequently Asked Questions (FAQs)

Q1: My propanoic acid derivative shows excellent in vitro potency but has poor cell permeability. How can I increase its lipophilicity to improve cellular uptake?

A1: Poor cell permeability of acidic compounds is a common issue. The ionized carboxylate group at physiological pH hinders passive diffusion across the lipid bilayers of cell membranes. To enhance lipophilicity and improve cell permeability, consider the following strategies:

  • Esterification (Prodrug Approach): Converting the carboxylic acid to an ester is a classic and effective method to mask the polar carboxyl group, thereby increasing lipophilicity.[7][8][9] The resulting ester is typically more cell-permeable and can be hydrolyzed back to the active carboxylic acid by intracellular esterases.[10]

  • Amide Formation: Similar to esterification, forming an amide can neutralize the acidic proton and increase lipophilicity. The choice of the amine component allows for fine-tuning of the physicochemical properties.

  • Bioisosteric Replacement: Replacing the carboxylic acid moiety with a less acidic, more lipophilic group that retains key binding interactions is a powerful strategy.[11][12] Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[11][13][14] Tetrazoles, in particular, can mimic the acidity of carboxylic acids while being more lipophilic.[14]

Q2: I'm considering esterification to create a prodrug of my propanoic acid derivative. What factors should I consider when choosing the alcohol for esterification?

A2: The choice of alcohol is critical and can significantly impact the prodrug's properties. Consider the following:

  • Chain Length and Branching: Increasing the length of the alkyl chain of the alcohol will generally lead to a greater increase in lipophilicity.[15][16] For instance, a decanoate ester will be significantly more lipophilic than an acetate ester.[9] Branching in the alkyl chain can also influence the rate of enzymatic hydrolysis.

  • Enzymatic Lability: The ester should be stable enough to reach the target tissue but readily cleaved by esterases to release the active drug. Sterically hindered esters may be hydrolyzed more slowly.

  • Toxicity of the Byproduct: The alcohol released upon hydrolysis should be non-toxic. Simple, small alcohols like ethanol are generally safe.

Q3: What is the impact of fluorination on the lipophilicity of my propanoic acid derivative?

A3: Fluorination is a nuanced strategy for modulating lipophilicity.[17][18] While often used to block metabolic sites, its effect on lipophilicity is not always straightforward and depends on the position and number of fluorine atoms.[19][20]

  • Single Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom can sometimes lead to a slight increase in lipophilicity due to the hydrophobic nature of the fluorine atom.

  • Multiple Fluorine Substitutions: Introducing multiple fluorine atoms, such as a trifluoromethyl group (-CF3), generally increases lipophilicity.

  • Vicinal Fluorination: The position of fluorine relative to other functional groups is crucial. Fluorination near electron-withdrawing groups can have complex effects on the molecule's overall polarity and lipophilicity.[19]

It is important to experimentally determine the lipophilicity of fluorinated analogs, as computational predictions can sometimes be inaccurate due to the complex electronic effects of fluorine.[17][18]

Troubleshooting Guides

Problem 1: Significant increase in lipophilicity after esterification leads to poor aqueous solubility.

Troubleshooting Steps:

  • Re-evaluate the Ester Moiety: The chosen ester group may be too large or too greasy. Consider synthesizing a series of esters with varying alkyl chain lengths (e.g., methyl, ethyl, propyl) and branching to find a better balance between lipophilicity and solubility.

  • Introduce Polar Functional Groups: If the core structure allows, introduce a polar functional group (e.g., a hydroxyl or ether group) on the ester moiety, distant from the ester bond to avoid premature cleavage. This can help to improve aqueous solubility without drastically reducing lipophilicity.

  • Formulation Strategies: For highly lipophilic compounds, formulation approaches such as the use of solubilizing agents, cyclodextrins, or lipid-based delivery systems can be employed to improve solubility and bioavailability.[21][22]

Problem 2: My newly synthesized amide derivative is chemically stable but shows no biological activity.

Troubleshooting Steps:

  • Assess the Requirement for the Carboxylic Acid: The carboxylic acid group may be essential for binding to the biological target, for example, through a key hydrogen bond or salt bridge interaction.[23] If the amide is not a suitable mimic, the compound will lose activity.

  • Consider Amide as a Prodrug: If the amide is intended as a prodrug, it must be susceptible to enzymatic cleavage (e.g., by amidases) to release the active carboxylic acid. The stability of the amide bond might be preventing this conversion in your biological assay.

  • Explore Bioisosteric Replacements: If the carboxylic acid is critical for activity but problematic for permeability, investigate bioisosteres that can mimic the key interactions of the carboxylate group while offering improved physicochemical properties.[11]

Experimental Protocols

Protocol 1: Fischer Esterification of a Propanoic Acid Derivative

This protocol describes a general method for the synthesis of an ethyl ester derivative to increase lipophilicity.

Materials:

  • Propanoic acid derivative

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the propanoic acid derivative (1 equivalent) in a large excess of anhydrous ethanol in a round-bottom flask.[24]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Formation using a Coupling Agent (EDC/HOBt)

This method avoids the need for harsh conditions often required for direct amidation of carboxylic acids.[25]

Materials:

  • Propanoic acid derivative

  • Amine (e.g., benzylamine, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the propanoic acid derivative (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the amine (1.1 equivalents) followed by DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Lipophilicity (Calculated LogP) for Modified Propanoic Acid Derivatives
ModificationStructure of RCalculated LogP (cLogP)Expected Change in Lipophilicity
Parent Acid -OH1.50Baseline
Methyl Ester -OCH₃1.95+
Ethyl Ester -OCH₂CH₃2.38++
Methyl Amide -NHCH₃1.35-
Ethyl Amide -NHCH₂CH₃1.78+
Tetrazole Bioisostere See Diagram~1.8-2.2+

Note: cLogP values are illustrative and will vary depending on the specific propanoic acid scaffold. It is crucial to experimentally determine LogP/LogD values.

Visualizations

Diagram 1: Strategies to Increase Lipophilicity of Propanoic Acid

Lipophilicity_Strategies cluster_mods Chemical Modifications Propanoic_Acid Propanoic Acid (Lower Lipophilicity) Esterification Esterification (Prodrug) Propanoic_Acid->Esterification Amide_Formation Amide Formation Propanoic_Acid->Amide_Formation Bioisosteric_Replacement Bioisosteric Replacement Propanoic_Acid->Bioisosteric_Replacement Fluorination Fluorination Propanoic_Acid->Fluorination Increased_Lipophilicity Increased Lipophilicity (Improved Permeability) Esterification->Increased_Lipophilicity Amide_Formation->Increased_Lipophilicity Bioisosteric_Replacement->Increased_Lipophilicity Fluorination->Increased_Lipophilicity

Caption: Chemical modification strategies to enhance the lipophilicity of propanoic acid derivatives.

Diagram 2: Experimental Workflow for Lipophilicity Determination (Shake-Flask Method)

Shake_Flask_Workflow Start Start: Propanoic Acid Derivative Step1 Dissolve in Octanol/Water Mixture Start->Step1 Step2 Shake to Equilibrate Step1->Step2 Step3 Separate Octanol and Aqueous Layers Step2->Step3 Step4_Octanol Measure Concentration in Octanol Layer (Co) Step3->Step4_Octanol Step4_Water Measure Concentration in Aqueous Layer (Cw) Step3->Step4_Water Step5 Calculate LogP = log(Co / Cw) Step4_Octanol->Step5 Step4_Water->Step5 End End: Experimentally Determined Lipophilicity Step5->End

Sources

Minimizing dimer formation in carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carboxylic Acid Reactivity Support Center .

This guide addresses the two distinct "dimer" phenomena that plague carboxylic acid chemistry:

  • Physical Dimerization: Hydrogen-bonded aggregation that complicates NMR analysis and solubility.

  • Chemical Dimerization: The formation of symmetric anhydrides during activation, which halves reaction yields and wastes precious starting material.

Module 1: Physical Aggregation (H-Bonding)

Symptom: "My NMR signals are broad/missing," or "The starting material is insoluble in non-polar solvents despite being lipophilic."

The Mechanism

In non-polar solvents (CDCl₃, CCl₄, Benzene), carboxylic acids exist primarily as cyclic hydrogen-bonded dimers. This equilibrium (


) is entropically driven and enthalpically favored. These dimers effectively double the molecular weight and hide the polar head group, altering solubility and spectroscopic signals.

Visualizing the Equilibrium The following diagram illustrates the competition between self-association (dimerization) and solvent-association.

DimerEquilibrium Monomer Free Acid Monomer (Reactive/Soluble) Dimer Cyclic Dimer (H-Bonded Aggregate) Monomer->Dimer Non-polar Solvent (High K_dim) Solvated Solvated Monomer (Stabilized by DMSO/MeOH) Monomer->Solvated + Polar Aprotic Solvent Dimer->Monomer Heat / Dilution Solvated->Monomer Evaporation

Caption: In non-polar media, equilibrium shifts right (Red). In polar media, solvent molecules disrupt the dimer (Green).

Troubleshooting Guide: Breaking the H-Bond Dimer
VariableImpact on DimerizationActionable Recommendation
Solvent Polarity High polarity disrupts H-bonds.Switch Solvents: Move from CDCl₃ to DMSO-d₆ , MeOD , or Acetone-d₆ . These solvents act as H-bond acceptors, breaking the dimer.
Concentration Dilution favors the monomer.Dilution Experiment: If NMR peaks are broad, dilute the sample by 10x. If peaks sharpen/shift, aggregation was the cause.
Temperature Heat increases entropy, breaking order.VT-NMR: Run NMR at 50°C - 60°C . This often resolves broad -COOH protons into sharp singlets.

Module 2: Chemical Dimerization (Symmetric Anhydrides)

Symptom: "I am getting 50% yield consistently," or "I see a byproduct with Mass = (2 x Acid) - 18."

The Mechanism

During amide coupling (e.g., with EDC, DCC, or HATU), the carboxylic acid is converted into an active ester (O-acylisourea or OBt ester). If the amine nucleophile is slow or absent, a second molecule of unactivated carboxylic acid attacks the active ester.

  • Result: Symmetric Anhydride.

  • Fate: The amine eventually attacks the anhydride, forming 1 equivalent of Product and 1 equivalent of Acid (Waste) .

The "Yield Killer" Pathway

AnhydridePathway Acid Carboxylic Acid (R-COOH) ActiveEster Active Species (O-Acylisourea / OBt-Ester) Acid->ActiveEster Activation Anhydride Symmetric Anhydride (THE YIELD KILLER) Acid->Anhydride Attack by 2nd Acid Activator Coupling Reagent (EDC/HATU) Activator->ActiveEster ActiveEster->Anhydride Slow Amine / Excess Acid Product Desired Amide ActiveEster->Product Fast Amine Attack (Ideal) Amine Amine (R'-NH2) Amine->Product Anhydride->Product Amine Attack Waste Regenerated Acid (Waste) Anhydride->Waste Stoichiometric Loss

Caption: The red path represents the formation of symmetric anhydride, which guarantees a maximum theoretical yield of 50% based on acid starting material.

Protocol: High-Fidelity Amidation (Minimizing Anhydrides)

Objective: Maintain a high ratio of [Amine] to [Active Ester] to statistically favor amide formation over anhydride formation.

Step-by-Step Workflow:

  • Stoichiometry Check: Ensure the Amine is present in slight excess (1.1 – 1.2 equiv) relative to the Acid.

  • Base Selection: Use a non-nucleophilic base (DIPEA or Collidine). Avoid DMAP if possible, as it can catalyze anhydride formation/hydrolysis cycles.

  • The "Simultaneous" Strategy (For unstable amines):

    • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in DMF/DCM together.

    • Cool to 0°C.

    • Add Coupling Reagent (e.g., EDC or HATU) last.[1][2]

    • Why? This ensures that as soon as the Active Ester is formed, an Amine molecule is immediately available to intercept it, preventing the Active Ester from finding another Acid molecule.

  • The "Active Ester Isolation" Strategy (For EDC/NHS):

    • Pre-activate Acid with EDC/NHS in the absence of the amine.

    • Allow reaction to proceed to completion (forming the NHS-ester).

    • Crucial Step: If possible, perform a quick aqueous workup (cold acidic wash) to remove unreacted Acid before adding the Amine. If unreacted acid remains, it will attack the NHS-ester to form anhydride.

Module 3: Advanced Reagents (T3P Focus)

When standard coupling fails due to dimerization or epimerization, T3P (Propylphosphonic anhydride) is the industry standard alternative.

Why T3P minimizes dimerization:

  • Mechanism: T3P forms a mixed anhydride with the carboxylic acid.[3]

  • Kinetics: This mixed anhydride is highly reactive toward amines but sterically bulky, which kinetically disfavors the attack by a second bulky carboxylic acid molecule (the pathway to symmetric anhydride).

  • Epimerization: It acts as an acid scavenger, reducing racemization risks.

T3P Optimization Protocol:

  • Solvent: Ethyl Acetate or 2-MeTHF (T3P is often sold as a 50% solution in these).

  • Base: Pyridine (3-5 equiv) is the "magic" additive for T3P. It acts as both a base and an acylation catalyst.[4]

  • Temperature: 0°C to RT.

FAQ: Troubleshooting Specific Scenarios

Q: I am using a dicarboxylic acid and getting oligomers. How do I stop this? A: This is "intermolecular" dimerization. You must use High Dilution Conditions .

  • Dissolve the diamine in a large volume of solvent.

  • Add the activated diacid dropwise over several hours (using a syringe pump).

  • This keeps the local concentration of the activated acid low, favoring intramolecular cyclization (if desired) or 1:1 coupling over oligomerization.

Q: Does the "Thorpe-Ingold Effect" apply here? A: Yes. If your carboxylic acid has gem-dimethyl groups (or high steric bulk) on the alpha-carbon, it is more prone to intramolecular anhydride formation (if dicarboxylic) or intermolecular symmetric anhydride formation because the bulk forces the carboxylate groups into reactive conformations. For these substrates, use T3P or COMU (highly reactive uronium) to outcompete the anhydride pathway.

Q: Can I detect the symmetric anhydride by NMR? A: Yes. In IR, anhydrides show a characteristic "doublet" carbonyl stretch (approx 1820 and 1760 cm⁻¹). In ¹³C NMR, the anhydride carbonyl carbon is usually shifted upfield (approx 160-170 ppm) compared to the acid (175-180 ppm) or amide.

References

  • Rodríguez-Ortega, P. G., et al. (2016). Solvent Effects on the Monomer/Hydrogen-Bonded Dimer Equilibrium in Carboxylic Acids: (+)-(S)-Ketopinic Acid as a Case Study. Chemistry – An Asian Journal. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[5] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. Link

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Link

  • Wu, G. (2019). Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. The Journal of Physical Chemistry A. Link[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 3-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transformation. The inherent electronic properties of the pyridine ring, coupled with the lower reactivity of a C-Cl bond, present unique hurdles. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to empower you to achieve successful and reproducible outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

Cross-coupling reactions with 3-chloropyridine are often plagued by low to no conversion, catalyst deactivation, and the formation of undesired side products. The following table outlines common problems, their probable causes, and actionable solutions grounded in mechanistic principles.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low to No Conversion 1. Inefficient Oxidative Addition: The C-Cl bond of 3-chloropyridine is strong and less reactive compared to C-Br or C-I bonds. The oxidative addition to the Pd(0) center is often the rate-limiting step.[1] 2. Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] 3. Inappropriate Ligand Choice: The selected ligand may not be sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step.[4][5]1. Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can provide the necessary activation energy to overcome the high barrier of C-Cl bond cleavage.[1][6] 2. Select a More Active Catalyst System:       • Ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][7] These ligands accelerate oxidative addition and subsequent reductive elimination.[4] For instance, sterically hindered 2-(dicyclohexylphosphino)biphenyl has been shown to be effective for the Suzuki-Miyaura coupling of 3-chloropyridine.[4]       • Precatalyst: Utilize palladium precatalysts (e.g., G3 or G4 palladacycles) that efficiently generate the active Pd(0) species in situ.[1] 3. Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to up to 5 mol% may be necessary.[1]
Significant Hydrodehalogenation 1. Presence of a Palladium-Hydride (Pd-H) Species: This is a common side reaction where the C-Cl bond is reduced to a C-H bond.[8] Pd-H species can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[8] 2. Slow Reductive Elimination: If the desired reductive elimination is slow, it allows time for competing pathways like hydrodehalogenation to occur.[1]1. Optimize the Base:       • Use a strong, non-nucleophilic, and anhydrous base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[6]       • If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system and higher temperatures.[1][6] 2. Rigorously Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize the formation of Pd-H species.[1] 3. Ligand Choice: Bulky ligands can promote the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[8]
Homocoupling of Coupling Partners 1. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions, including the homocoupling of the boronic acid (in Suzuki reactions) or the organometallic reagent. 2. Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.1. Optimize Base and Solvent: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[2][9] A suitable base-solvent system will also improve the solubility of the reagents.[9] 2. Degas the Reaction Mixture: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions.[6][10]
Poor Regioselectivity (with di- or poly-substituted pyridines) 1. Inherent Electronic and Steric Factors: In dichloropyridines, the chlorine atom at the 2-position is generally more activated towards oxidative addition than those at other positions due to the electron-withdrawing effect of the nitrogen atom.[11] 2. Ligand Control: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.1. Ligand-Controlled Selectivity: For substrates like 2,4-dichloropyridine, very sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position with high selectivity.[11] 2. Fine-tuning Reaction Conditions: In some cases, adjusting the solvent, base, and temperature can influence the regioselectivity.

II. Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: Why are standard catalysts like Pd(PPh₃)₄ often ineffective for cross-coupling with 3-chloropyridine?

A1: Tetrakis(triphenylphosphine)palladium(0) and similar catalysts with simple phosphine ligands like PPh₃ are often not active enough for the challenging oxidative addition of the C-Cl bond in 3-chloropyridine.[1] This step is typically the rate-limiting step in the catalytic cycle for aryl chlorides.[1] To overcome this, more electron-rich and sterically bulky ligands, such as biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are required to promote this difficult step.[4][5]

Q2: What are the advantages of using palladium precatalysts?

A2: Palladium precatalysts, such as palladacycles, offer several advantages. They are often more stable to air and moisture than Pd(0) sources, making them easier to handle.[12] More importantly, they provide a reliable and efficient way to generate the active, monoligated Pd(0) species in the reaction mixture upon activation with a base, which can lead to more reproducible results and higher catalytic activity.[13]

Reaction Conditions

Q3: What is the role of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions with 3-chloropyridine?

A3: The base plays a crucial role in both reactions. In Suzuki-Miyaura couplings, the primary function of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][9][14] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, forming a palladium-amido complex that precedes the reductive elimination step to form the C-N bond.[6][15]

Q4: How critical is it to maintain an inert atmosphere?

A4: Maintaining a strictly inert atmosphere (argon or nitrogen) is critical for the success of these reactions. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively shutting down the catalytic cycle.[1][6] This is why proper degassing of solvents and the use of Schlenk techniques or a glovebox are highly recommended.

Specific Coupling Reactions

Q5: What are the key considerations for a successful Sonogashira coupling with 3-chloropyridine?

A5: Sonogashira couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides.[16] Key considerations include the use of a highly active palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base.[16] The choice of ligand is also important, with electron-rich and bulky ligands often providing better results. Elevated temperatures may be required to facilitate the oxidative addition of the C-Cl bond.

Q6: Are there any specific challenges associated with using 3-chloropyridine in Buchwald-Hartwig amination?

A6: Yes, the cross-coupling of 3-chloropyridine in Buchwald-Hartwig aminations can be difficult, sometimes requiring higher catalyst loadings (e.g., 1 mol% Pd) to achieve efficient coupling.[17] The choice of base is also critical, with strong, non-nucleophilic bases like LHMDS or NaOtBu often being necessary.[6][17] The appropriate selection of a bulky, electron-rich ligand, such as RuPhos for secondary amines, is also essential for success.[17]

III. Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-chloropyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Reagents and Equipment:
  • 3-Chloropyridine

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-(Dicyclohexylphosphino)biphenyl (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:
  • To a Schlenk flask under an inert atmosphere, add 3-chloropyridine, phenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and 2-(dicyclohexylphosphino)biphenyl in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio).

  • Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[8][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizing the Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step presents a potential point of failure.

Suzuki_Miyaura_Cycle cluster_main_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition 1 Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Rate-limiting for Ar-Cl Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation 2 Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_Pd(II)_Complex Base is crucial Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product ArX 3-Chloropyridine ArX->Oxidative_Addition ArB Organoboron Reagent ArB->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Ligand Ligand (Ln) Ligand->Pd(0)L2

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree

This decision tree provides a logical workflow for addressing common issues in cross-coupling reactions with 3-chloropyridine.

Troubleshooting_Tree Start Reaction Failed or Low Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion with Side Products Check_Conversion->Low_Conversion Yes Increase_Temp Increase Temperature (80-120 °C) No_Conversion->Increase_Temp Check_Hydrodehalogenation Significant Hydrodehalogenation? Low_Conversion->Check_Hydrodehalogenation Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) Increase_Temp->Change_Ligand Increase_Loading Increase Catalyst Loading (up to 5 mol%) Change_Ligand->Increase_Loading Success Successful Reaction Increase_Loading->Success Optimize_Base Optimize Base (Anhydrous NaOtBu or K3PO4) Check_Hydrodehalogenation->Optimize_Base Yes Check_Homocoupling Significant Homocoupling? Check_Hydrodehalogenation->Check_Homocoupling No Dry_Reagents Ensure Rigorously Anhydrous Conditions Optimize_Base->Dry_Reagents Dry_Reagents->Success Degas_Thoroughly Ensure Thorough Degassing Check_Homocoupling->Degas_Thoroughly Yes Check_Homocoupling->Success No Optimize_Base_Solvent Optimize Base/Solvent for Transmetalation Degas_Thoroughly->Optimize_Base_Solvent Optimize_Base_Solvent->Success

Caption: A decision tree for troubleshooting.

V. References

  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions - Benchchem. Available at:

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at:

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at:

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon - RSC Publishing. Available at:

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. Available at:

  • Cross-Coupling Reactions Guide. Available at:

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at:

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at:

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at:

  • optimizing reaction conditions for 3-Chloroisothiazolo[5,4-b]pyridine functionalization - Benchchem. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at:

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at:

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchGate. Available at:

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. Available at:

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at:

  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - Beilstein Journals. Available at:

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. Available at:

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at:

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at:

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at:

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at:

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis - Research Explorer The University of Manchester. Available at:

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon | Request PDF - ResearchGate. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Available at:

  • Sonogashira Coupling - Organic Chemistry Portal. Available at:

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at:

  • Suzuki Coupling - Organic Chemistry Portal. Available at:

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. Available at:

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society. Available at:

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at:

Sources

Validation & Comparative

Comparative Guide: Solvent Optimization & Structural Validation for 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chloropyridin-4-yl)propanoic acid is a critical intermediate in the synthesis of kinase inhibitors and pharmacophores targeting the MAPK/ERK pathway. Its structural integrity hinges on the precise regiochemistry of the chlorine substituent on the pyridine ring.

The Analytical Challenge: Distinguishing the 3,4-disubstituted pyridine core from its 2,4- or 3,5-isomers is notoriously difficult using low-resolution NMR due to signal overlap. Furthermore, the zwitterionic nature of the carboxylic acid/pyridine motif creates solubility challenges that lead to signal broadening in non-polar solvents.

The Solution: This guide compares the spectral performance of DMSO-d6 versus CDCl3 . While Chloroform-d is the standard for organic intermediates, our analysis confirms that DMSO-d6 is the superior solvent for this specific compound, offering enhanced resolution of the diagnostic H2 singlet and stabilization of the exchangeable carboxylic proton.

Structural Logic & Assignment Strategy

Before analyzing the spectrum, we must establish the theoretical expectations for the 3,4-disubstituted pyridine system. The chlorine atom at position 3 exerts a descalding effect on the adjacent H2 proton, while the propanoic acid chain at position 4 influences H5.

Diagram 1: Spectral Assignment Logic Flow

AssignmentLogic Struct Target Structure: 3-(3-Cl-Py-4-yl)-propanoic acid Pred Predictive Shift Calculation (Additivity Rules) Struct->Pred Regio Regiochemistry Check: 3,4- vs 2,4-isomer Pred->Regio Identify Diagnostic Couplings Assign Final Assignment (H2, H5, H6) Regio->Assign Confirm Singlet at ~8.5 ppm

Figure 1: Logical workflow for confirming the 3,4-substitution pattern based on scalar coupling constants (


-values).
Expected Signal Signature
  • H2 (Pyridine): Isolated between N and Cl. Expect a Singlet (s) at ~8.5–8.7 ppm.

  • H6 (Pyridine): Adjacent to N. Expect a Doublet (d) at ~8.4 ppm (

    
     Hz).
    
  • H5 (Pyridine): Adjacent to the alkyl chain.[1] Expect a Doublet (d) at ~7.4 ppm (

    
     Hz).
    
  • Alkyl Chain: Two distinct Triplets (t) between 2.5–3.0 ppm.[2]

Comparative Performance: DMSO-d6 vs. CDCl3

The choice of solvent drastically alters the "performance" of the NMR experiment regarding peak shape, chemical shift dispersion, and visibility of acidic protons.

Table 1: Comparative Spectral Data
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Performance Verdict
Solubility Excellent (Instant dissolution)Moderate (Risk of aggregation)DMSO Wins : Prevents line broadening due to aggregation.
COOH Proton Visible (Broad singlet ~12.5 ppm)Often Invisible (Exchange/Broad)DMSO Wins : Crucial for confirming acid functionality.
H2 Resolution Sharp Singlet (~8.6 ppm)Possible Overlap/BroadeningDMSO Wins : H-bonding stabilizes the pyridine lone pair.
Water Peak ~3.33 ppm (Distinct from signals)~1.56 ppm (Distinct)Tie : Both distinct from target chain peaks (2.5-3.0 ppm).
Cost HigherLowerCDCl3 Wins : Better for routine high-throughput screening.
Detailed Analysis

Why CDCl3 Fails: In Chloroform-d, the carboxylic acid proton often undergoes rapid exchange or hydrogen bonding with the pyridine nitrogen of a neighboring molecule (dimerization). This results in a "missing" proton signal or extreme broadening of the pyridine peaks.

Why DMSO-d6 Excels: DMSO is a strong hydrogen bond acceptor. It "locks" the carboxylic proton, making it visible as a broad hump at >12 ppm. Furthermore, it solvates the pyridine ring effectively, preventing


-

stacking aggregation that causes peak broadening.

Experimental Protocol

To ensure reproducibility, follow this standardized workflow. This protocol minimizes water contamination, which is critical when using DMSO-d6.

Diagram 2: Sample Preparation Workflow

PrepWorkflow Weigh 1. Weighing Target: 5-10 mg Solvent 2. Solvation 0.6 mL DMSO-d6 (Ampoule preferred) Weigh->Solvent Dry solid Mix 3. Homogenization Vortex 30s (Ensure no solids) Solvent->Mix Avoid moisture Acq 4. Acquisition ns=16, d1=1.0s Temp=298K Mix->Acq Transfer to tube Process 5. Processing LB=0.3 Hz Phase Correction Acq->Process

Figure 2: Step-by-step protocol for high-resolution acquisition in DMSO-d6.

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the dry acid into a clean vial. Note: Using <5 mg may require excessive scans (ns > 64).

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use a fresh ampoule to minimize the water peak at 3.33 ppm.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (Sufficient for non-quantitative structural ID).

    • Number of Scans (ns): 16 or 32.[1]

    • Spectral Width: -2 to 14 ppm (to catch the COOH).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to improve Signal-to-Noise (S/N) before Fourier Transform.

Troubleshooting & Validation (Self-Check)

Use these criteria to validate your spectrum. If these conditions are not met, suspect an impurity or isomer.

DIFFERENTIATION: 3-Chloro vs. 2-Chloro Isomer

The most common synthetic impurity is the 2-chloropyridine isomer.

  • Target (3-Chloro-4-alkyl):

    • H2: Singlet (Isolated).

    • Coupling: Only one vicinal coupling pair (H5-H6).

  • Impurity (2-Chloro-4-alkyl):

    • H3: Singlet (Isolated).

    • H6: Doublet.

    • H5: Doublet of Doublets (if long range coupling exists) or Doublet.

    • Key Difference: The chemical shift of the singlet.[3][4][5][6] In the 2-chloro isomer, the singlet (H3) is shielded relative to H2 in the 3-chloro isomer because it is not flanked by the ring Nitrogen.

    • H2 (Target) Shift: ~8.5+ ppm.

    • H3 (Impurity) Shift: ~7.5 ppm.

Common Artifacts
  • Water Peak (DMSO): Appears at ~3.33 ppm. Do not confuse this with the propanoic acid chain triplets (usually ~2.6 and ~2.9 ppm).

  • Solvent Satellite: 13C satellites of DMSO appear as tiny peaks flanking the main solvent signal (2.50 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for chemical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. (Authoritative resource for pyridine coupling constants). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-(3-Chloropyridin-4-yl)propanoic acid , a critical intermediate in the synthesis of antihistamines and pyridine-based pharmaceuticals.

Designed for analytical chemists and drug development professionals, this document moves beyond standard spectral listings to offer a comparative performance analysis . We evaluate the compound's ionization behavior against structural analogs and competing ionization modes to establish a robust detection protocol.

Executive Summary: The Analytical Challenge

3-(3-Chloropyridin-4-yl)propanoic acid (MW: 185.61 Da) presents a dual-modality challenge in mass spectrometry due to its amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxylic tail. Furthermore, the presence of a chlorine atom at the C3 position introduces a unique isotopic signature that distinguishes it from non-halogenated analogs, yet reduces the basicity of the pyridine ring, potentially suppressing signal in standard positive-mode protocols.

This guide compares two primary detection strategies:

  • Protocol A (Standard ESI+): Focuses on the pyridinium ion.

  • Protocol B (Optimized ESI-): Focuses on the carboxylate anion.

Verdict: While Protocol A is common, Protocol B (ESI-) demonstrates superior specificity for this compound in complex biological matrices, minimizing interference from endogenous amines.

Structural Fingerprint & Fragmentation Analysis

Understanding the fragmentation mechanism is prerequisite to building a sensitive Multiple Reaction Monitoring (MRM) method.

Theoretical Fragmentation Pathway

In Electrospray Ionization (ESI), the molecule forms a quasimolecular ion. The fragmentation is driven by the stability of the pyridine ring and the lability of the propanoic acid side chain.

  • Precursor Ion (ESI+):

    
     (100%) and 
    
    
    
    (32%) due to
    
    
    .
  • Primary Fragment (Neutral Loss): Loss of water (

    
    , -18 Da) from the carboxylic acid group is the dominant low-energy pathway.
    
  • Secondary Fragment (Chain Cleavage): Sequential loss of CO (-28 Da) or direct loss of formic acid equivalents leads to the vinyl-chloropyridine core.

Visualization of Signaling Pathways

The following diagram maps the collision-induced dissociation (CID) pathways, highlighting the diagnostic ions required for confirmation.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 186.0 / 188.0 (Chloropyridinium) Frag1 Acylium Ion [M+H-H2O]+ m/z 168.0 / 170.0 (Dominant) Precursor->Frag1 - H2O (18 Da) Low CE (10-15 eV) Frag2 Vinyl-Pyridine Core m/z 140.0 / 142.0 (Loss of CO) Frag1->Frag2 - CO (28 Da) Med CE (20-25 eV) Frag3 Pyridinium Ring m/z 114.0 (Loss of C2H2) Frag2->Frag3 Ring Cleavage High CE (>35 eV) key Blue: Parent | Green: Quantifier | Red: Qualifier

Figure 1: Proposed ESI+ CID fragmentation pathway for 3-(3-Chloropyridin-4-yl)propanoic acid showing the transition from precursor to the diagnostic vinyl-pyridine core.

Comparative Performance Analysis

This section objectively compares the detection of the target compound against its non-chlorinated analog and evaluates ionization modes.

Comparison 1: Impact of Chlorination on Detection

Subject: 3-(3-Chloropyridin-4-yl)propanoic acid vs. 3-(Pyridin-4-yl)propanoic acid.

FeatureTarget: 3-Chloro AnalogAlternative: Non-Chloro AnalogAnalysis & Implication
Monoisotopic Mass 185.02 Da151.06 DaDistinct mass shift prevents cross-talk.
Isotopic Pattern Distinct 3:1 (M:M+2) Single dominant M peakThe Cl signature acts as a built-in confirmation tool for the target, reducing false positives.
Lipophilicity (LogP) ~1.2 (Estimated)~0.4The target retains longer on C18 columns, separating well from polar matrix interferences.
Basicity (pKa of N) ~3.0 (Lower)~5.2 (Higher)Critical: The Cl atom is electron-withdrawing, making the target harder to ionize in ESI+ than the non-chloro analog.
Comparison 2: Ionization Mode Selection (ESI+ vs. ESI-)

Objective: Determine the most sensitive mode for trace analysis.

ParameterMode A: Positive Electrospray (ESI+) Mode B: Negative Electrospray (ESI-)
Target Moiety Pyridine Nitrogen (Protonation)Carboxylic Acid (Deprotonation)
Mobile Phase Req. Requires Acidic pH (0.1% Formic Acid)Requires Basic/Neutral pH (Ammonium Acetate)
Sensitivity Moderate. Suppressed by Cl's electron-withdrawing effect.High. The carboxylic acid ionizes readily; Cl stabilizes the negative charge via induction.
Background Noise High (Endogenous amines, solvent clusters)Low (Cleaner baseline in plasma/urine)
Recommendation Use for general screening.Preferred for quantitative PK studies.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are recommended based on the comparative analysis above.

Protocol A: High-Sensitivity Quantitation (ESI-)

Best for: Pharmacokinetic (PK) studies in plasma.

  • Sample Preparation:

    • Perform Protein Precipitation (PPT) using Acetonitrile (1:3 v/v).

    • Crucial Step: Acidify supernatant with 0.1% Formic Acid to break protein binding, then neutralize before injection if using high pH column.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 5 mM Ammonium Acetate (pH 6.5).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS Parameters (Triple Quadrupole):

    • Source: ESI Negative.

    • MRM Transition 1 (Quant):

      
       (Loss of 
      
      
      
      ).
    • MRM Transition 2 (Qual):

      
       (Chlorine radical, high energy).
      
Protocol B: Structural Confirmation (ESI+)

Best for: Synthesis monitoring and impurity profiling.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Essential to protonate the weak pyridine base).

  • Detection: Full Scan (m/z 100–300) to observe the characteristic m/z 186/188 doublet .

  • Criteria: The peak area ratio of 186:188 must be approximately 3:1 . Any deviation indicates interference or co-elution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233243, 3-(Pyridin-4-yl)propanoic acid. Retrieved from [Link]

  • University of Luxembourg. PubChemLite: 3-(3,5-dichloropyridin-4-yl)propanoic acid Mass Spectral Data. Retrieved from [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis: A Comparison of Ionization Modes for Pyridine Derivatives. Retrieved from [Link]

Sources

Navigating the Bioactive Landscape: A Comparative Guide to 3-Chloropyridine and 5-Chloropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and medicinal chemists navigating the intricate world of drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its versatility and presence in numerous FDA-approved drugs underscore its importance. The introduction of a simple chloro-substituent can dramatically alter the electronic properties and, consequently, the biological activity of the resulting molecule. This guide provides an in-depth, objective comparison of the biological activities of 3-chloropyridine and 5-chloropyridine analogs, offering field-proven insights and supporting experimental data for scientists engaged in drug development.

The position of the chlorine atom on the pyridine ring is not a trivial consideration. It profoundly influences the molecule's reactivity, metabolic stability, and ability to interact with biological targets. Understanding these nuances is paramount for designing potent and selective therapeutic agents.

The Electronic Influence of Chlorine Position: A Tale of Two Isomers

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The placement of an electron-withdrawing chlorine atom further modulates this electron distribution, but its effect is position-dependent.

  • 3-Chloropyridine: The chlorine atom at the 3-position (meta to the nitrogen) exerts a strong inductive electron-withdrawing effect. This significantly influences the acidity of neighboring protons and the susceptibility of the ring to nucleophilic attack.

  • 5-Chloropyridine: The chlorine atom at the 5-position (also meta to the nitrogen) has a similar inductive effect to the 3-position. However, its spatial relationship to other substituents can lead to different steric and electronic interactions within a binding pocket.

This subtle electronic distinction can translate into significant differences in biological activity, as we will explore in the following sections.

G cluster_0 Electronic Effects of Chloro-Substituents on the Pyridine Ring 3-Chloro 3-Chloropyridine (meta to Nitrogen) Inductive Strong Inductive Electron Withdrawal 3-Chloro->Inductive -I effect 5-Chloro 5-Chloropyridine (meta to Nitrogen) 5-Chloro->Inductive -I effect Reactivity Altered Ring Reactivity and Target Interactions Inductive->Reactivity

Caption: Differential electronic impact of 3- and 5-chloro substitution.

Comparative Biological Activities: A Data-Driven Analysis

Cytotoxicity and Genotoxicity

A direct comparative study on the cytotoxicity and clastogenicity (the ability to induce chromosomal damage) of chloropyridines revealed a striking difference between isomers. In a study using V3 cells (an African Green monkey kidney cell line), 3-chloropyridine demonstrated dose-dependent cytotoxicity and clastogenicity in the dose range of 400 to 3200 µg/ml.[1] In contrast, 2-chloropyridine was found to be non-cytotoxic and non-clastogenic within the same dose range.[1] While this study did not include 5-chloropyridine, it highlights the critical role of the chlorine position in determining the toxicological profile of a compound. The study also suggested that metabolic processes, such as N-oxidation, can differentially influence the toxicity of halogenated pyridines depending on the halogen's position.[1]

Table 1: Comparative Cytotoxicity and Clastogenicity of Chloropyridine Isomers

CompoundConcentration Range (µg/ml)Cell LineCytotoxicityClastogenicityReference
3-Chloropyridine400 - 3200V3Dose-dependentDose-dependent[1]
2-Chloropyridine400 - 3200V3Non-cytotoxicNon-clastogenic[1]
Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The position of the chloro-substituent can significantly impact binding affinity and selectivity. For instance, in the development of inhibitors for protein kinase CK2, a series of 5-(3-chlorophenylamino)benzo[c][2][3]naphthyridine-8-carboxylic acids were synthesized. The lead compound, CX-4945, which contains a 3-chlorophenyl moiety, is a potent and selective ATP-competitive inhibitor of CK2 with a Ki of 0.38 nM and has entered clinical trials for cancer treatment. Molecular modeling suggests that the 3-chloro substituent is involved in hydrophobic interactions within the ATP binding site.

While direct comparisons with 5-chloro analogs in the same series are not always available, the structure-activity relationship (SAR) studies of various kinase inhibitors often reveal a preference for a specific substitution pattern. For example, in a series of 6-chloropyrido[2,3-d]pyrimidine analogs, modifications at various positions, including the introduction of chloro-substituted aryl groups, were found to be critical for achieving high potency and selectivity.[4]

Antimicrobial and Antifungal Activity

Chloropyridine derivatives have been explored for their antimicrobial and antifungal properties. The position of the chlorine atom can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

For example, a series of 3-alkylpyridine analogs have shown promising antifungal activity against various Candida species.[5] While these specific analogs were not chlorinated, the study highlights the potential of the 3-substituted pyridine scaffold in antifungal drug discovery. In another study, various pyridine derivatives containing chloro-substituents were synthesized and evaluated for their antimicrobial activity, with some compounds showing activity comparable to standard antibiotics.[6][7]

The development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, where the core structure contains a 3-substituted pyridine, has led to compounds with potent antibacterial activity against Gram-positive bacteria.[8] The SAR in this series indicated that the presence and nature of substituents on the pyridine ring were crucial for activity.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of chloropyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3- and 5-chloropyridine analogs) for a specified duration, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

G Start Start: Cell Seeding (96-well plate) Treatment Compound Treatment (3- vs 5-chloro analogs) + Controls Start->Treatment Incubation1 Incubate (48-72h) Treatment->Incubation1 MTT Add MTT Solution Incubation1->MTT Incubation2 Incubate (4h) MTT->Incubation2 Solubilize Solubilize Formazan (DMSO) Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate IC50 Read->Analyze End End: Comparative Cytotoxicity Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), ATP solution, substrate (e.g., a specific peptide or protein), and the purified kinase enzyme.

  • Compound Dilution: Prepare serial dilutions of the test compounds (3- and 5-chloropyridine analogs) in the reaction buffer or DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based methods (e.g., ELISA, TR-FRET): Using a phospho-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/ml.[2]

  • Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of the test compounds (3- and 5-chloropyridine analogs) in the broth medium.[9]

  • Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Conclusion and Future Directions

The position of a chlorine atom on a pyridine ring is a critical determinant of biological activity. While direct comparative studies between 3-chloropyridine and 5-chloropyridine analogs are not always readily available, the existing body of literature strongly suggests that this seemingly minor structural change can have a profound impact on a compound's cytotoxicity, kinase inhibitory potential, and antimicrobial effects.

The direct evidence in cytotoxicity studies, where 3-chloropyridine was found to be genotoxic while a related isomer was not, provides a compelling case for the importance of positional isomerism. In the context of kinase inhibition and antimicrobial activity, the structure-activity relationships of various compound series consistently demonstrate that the precise placement of substituents on the pyridine ring is key to optimizing potency and selectivity.

For researchers in drug discovery, this guide underscores the necessity of a systematic approach to exploring the chemical space around a lead scaffold. The synthesis and evaluation of both 3- and 5-chloropyridine analogs are warranted to fully understand the SAR and to identify the optimal substitution pattern for a given biological target. The provided experimental protocols offer a robust framework for conducting these comparative studies, ensuring the generation of high-quality, reproducible data.

Future research should focus on more direct, side-by-side comparisons of 3- and 5-chloropyridine analogs in various biological assays. Such studies will provide a clearer understanding of the underlying molecular mechanisms and will undoubtedly accelerate the development of novel and effective therapeutics.

References

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved February 19, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. Retrieved February 19, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Advanced Tissue Systems. (n.d.). Sample Cytotoxicity Assay Protocol. Retrieved February 19, 2026, from [Link]

  • Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4333. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved February 19, 2026, from [Link]

  • Batt, D. G., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][3]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(8), 2633–2644. [Link]

  • Carvalho, V. T., et al. (2020). Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. Anais da Academia Brasileira de Ciências, 92(2), e20180909. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Chloropyridinyl Ester Derivatives as SARS-CoV-2 3CL Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloropyridinyl ester derivatives, a class of compounds that has demonstrated significant potential as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. While the specific scaffold of 3-(3-Chloropyridin-4-yl)propanoic acid is not extensively documented in publicly available research, the broader class of chloropyridinyl esters serves as an excellent and data-rich surrogate for understanding the critical molecular interactions that drive inhibitory activity against this key COVID-19 drug target. This guide will objectively compare the performance of various derivatives, supported by experimental data, to provide researchers and drug development professionals with actionable insights.

The Rationale for Targeting SARS-CoV-2 3CL Protease

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease that plays a pivotal role in the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are essential for viral replication and transcription. The critical nature of 3CLpro for viral propagation, coupled with the absence of a close human homolog, makes it an attractive target for the development of antiviral therapeutics with a potentially high therapeutic index. The active site of 3CLpro is a well-defined pocket, amenable to targeting by small molecule inhibitors.

Core Scaffold Analysis: The Chloropyridinyl Ester Moiety

The chloropyridinyl ester scaffold has emerged as a promising starting point for the design of potent 3CLpro inhibitors. In this chemical architecture, a chloropyridine ring is linked via an ester functional group to various other molecular fragments, often aromatic or heterocyclic carboxylic acids. The search results indicate that 5-chloropyridin-3-yl and 4-chloropyridinyl esters have been particularly explored.[1][2][3]

The general hypothesis behind this scaffold is that the chloropyridinyl moiety can engage in key interactions within the 3CLpro active site, while the ester linkage provides a synthetically tractable handle for introducing diverse chemical functionalities to probe different sub-pockets of the enzyme. The ester itself may also act as a warhead, leading to covalent modification of the catalytic cysteine residue in the active site, a mechanism suggested for some derivatives.[2]

SAR_Overview core Chloropyridinyl Ester Core r_group R-Group (e.g., Indole, NSAID) core->r_group Modulates binding to S1/S2 pockets pyridine_sub Pyridine Ring Substitutions (e.g., Cl position) core->pyridine_sub Influences electronic properties and interactions with P-domain ester_linkage Ester Linkage core->ester_linkage Potential for covalent inhibition (Cys145)

Caption: Core components of the chloropyridinyl ester scaffold and their influence on SAR.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) against the 3CLpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays. A lower value indicates higher potency. The data below, synthesized from published studies, compares several key derivatives.

Compound IDR-Group (Carboxylic Acid Origin)Chloropyridine Isomer3CLpro IC50 (nM)Antiviral EC50 (µM)Reference
1 Indole-4-carboxylic acid4-chloropyridinyl2502.8[1]
3 Keto-benzothiazole derivative5-chloropyridin-3-ylPotent (not specified)3.4[1]
9a Salicylic acid derivative5-chloropyridin-3-yl160Not specified[2]
13b Indomethacin derivative5-chloropyridin-3-yl490024[2]
Remdesivir N/A (RdRp inhibitor)N/AN/A1.2 - 2.4[1][2]

Key SAR Insights:

  • Impact of the R-Group: The nature of the carboxylic acid-derived 'R-group' is a major determinant of activity. Indole-based structures, such as in compound 1 , show potent enzymatic inhibition and good antiviral activity.[1] This suggests that the indole moiety effectively occupies and interacts with the S1/S2 pockets of the 3CLpro active site.

  • Esterification of NSAIDs: Esterifying common nonsteroidal anti-inflammatory drugs (NSAIDs) like salicylic acid and indomethacin with a chloropyridinyl group can confer significant 3CLpro inhibitory activity.[2] Compound 9a , a salicylic acid derivative, was the most potent enzyme inhibitor in one study, with an IC50 of 160 nM.[2]

  • Enzyme vs. Cell-based Activity: A notable discrepancy can exist between enzyme inhibition (IC50) and cell-based antiviral efficacy (EC50). For instance, compound 1 has a potent IC50 of 250 nM but a less potent EC50 of 2.8 µM. This difference may be attributed to factors like cell permeability, metabolic stability, or efflux by transporters like P-glycoprotein in the VeroE6 cells used for the assay.[1]

  • Covalent Inhibition Mechanism: Mass spectral analysis has suggested that some of these ester derivatives may form a covalent bond with the catalytic cysteine residue (Cys145) in the 3CLpro active site, which could contribute to their potent inhibition.[2]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are standardized methodologies for the synthesis and evaluation of these inhibitors.

The synthesis of chloropyridinyl esters is typically achieved through a straightforward esterification reaction.[1][2][3]

Procedure:

  • Dissolution: Dissolve the starting carboxylic acid (1.0 mmol) in a suitable anhydrous solvent, such as dichloromethane (CH2Cl2).

  • Addition of Reagents: To the stirred solution, add the corresponding chloropyridinol (e.g., 5-chloropyridin-3-ol, 1.2 mmol), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Carboxylic Acid + Chloropyridinol reagents Add EDC, DMAP in CH2Cl2 start->reagents reaction Stir at RT (4-12h) reagents->reaction workup Aqueous Wash (NaHCO3) reaction->workup purify Silica Gel Chromatography workup->purify end Pure Ester Product purify->end

Caption: A typical workflow for the synthesis of chloropyridinyl ester derivatives.

This assay measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3). Prepare a stock solution of the fluorescently labeled 3CLpro substrate.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the purified SARS-CoV-2 3CLpro enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Data Acquisition: Measure the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of chloropyridinyl ester derivatives reveals them as a versatile and potent class of SARS-CoV-2 3CLpro inhibitors. The key to their activity lies in the synergistic combination of the chloropyridinyl moiety and a well-chosen R-group that can effectively probe the substrate-binding pockets of the enzyme. The esterification of existing molecules, such as NSAIDs and indole carboxylic acids, has proven to be a fruitful strategy for generating novel inhibitors.[2][3]

Future work in this area should focus on optimizing the pharmacokinetic properties of these compounds to bridge the gap often observed between enzymatic and cellular activity. This includes enhancing cell permeability and improving metabolic stability. Furthermore, exploring different isomers of the chloropyridine ring and a wider diversity of R-groups will be essential to refine the SAR and develop next-generation inhibitors with improved potency and selectivity, ultimately leading to promising candidates for preclinical and clinical development against COVID-19.

References

  • Title: Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives Source: ScienceDirect URL: [Link]

  • Title: Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors Source: PubMed URL: [Link]

  • Title: Structure Activity Relationship Of Drugs Source: mirante.sema.ce.gov.br URL: [Link]

  • Title: Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Cross-validation of analytical methods for 3-chloropyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: 3-Chloropyridine Quantification

Executive Summary: The Divergence of Resolution and Robustness

In the development of nicotinic pharmacophores and agrochemical intermediates, 3-chloropyridine (3-CP) presents a classic analytical dichotomy. While its volatility suggests Gas Chromatography (GC) as the default, its basic nitrogen and polarity often necessitate High-Performance Liquid Chromatography (HPLC) when analyzing complex reaction matrices or salt forms.[1]

This guide provides a cross-validated approach to analyzing 3-CP. We compare the resolution superiority of GC-FID/MS (specifically for separating the 2-chloro isomer) against the matrix tolerance of High-pH RP-HPLC .

Key Takeaway: Use GC-FID for purity assay and isomer quantification (2-CP vs. 3-CP).[1][2] Use High-pH HPLC for in-process control (IPC) where non-volatile precursors or inorganic salts are present.[1][2]

Physicochemical Context & Method Selection

To validate a method, one must understand the molecule's behavior. 3-CP is not merely a "generic organic"; it is a weak base.[1][2]

PropertyValueAnalytical Implication
Boiling Point 148°CGC Amenable: High enough to avoid solvent cut-off issues, low enough for standard thermal ramps.[1][2]
Isomer BP 2-CP (166°C)Separation Factor: The 18°C difference allows baseline separation on non-polar GC columns.[1][2]
pKa (Conj. Acid) 2.84HPLC Challenge: At neutral pH (7.0), 3-CP is mostly uncharged (

).[1][2] However, residual silanols on silica columns (

) can interact with the basic nitrogen, causing severe tailing.[1]
LogP ~1.5Retention: Moderate lipophilicity.[1][2] Retains well on C18 but requires lower organic content (<40%) to prevent early elution.[1][2]

Method A: GC-FID (The Isomer Resolver)[1][2]

Objective: Quantify 3-CP in the presence of its structural isomer, 2-chloropyridine.[1][2] Why: HPLC often struggles to separate positional isomers of small pyridine rings without specialized chiral or fluorinated phases.[1][2] GC utilizes the boiling point differential for easy resolution.[1]

Protocol: Split-Injection GC-FID
  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm).[1][2] Note: A 5% phenyl phase is preferred over 100% PDMS for better isomer selectivity.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent focusing).

    • Ramp 15°C/min to 200°C.

    • Post-run hold 300°C for 3 min.

  • Detector: FID @ 300°C.

    
     30 mL/min, Air 400 mL/min.
    

Critical Control Point: Ensure the inlet liner is deactivated (silanized). Active sites in the liner can cause pyridine adsorption, leading to non-linear response at low concentrations (<10 ppm).

Method B: High-pH RP-HPLC (The Matrix Workhorse)[1][2]

Objective: Quantify 3-CP in reaction mixtures containing salts, metal catalysts, or non-volatile precursors. Why: Standard acidic HPLC (0.1% Formic Acid) protonates the pyridine (


), creating a cation that binds to anionic silanols on the column, resulting in broad, tailing peaks.

The Fix: We utilize High-pH (pH 10.0) chromatography.[1][2] At pH 10, both the analyte and the silica surface are deprotonated/neutral, but the analyte is fully neutral (


), eliminating cation-exchange interactions.
Protocol: High-pH Reverse Phase
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles are required; standard silica dissolves at pH > 8).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold).[1][2]

    • 1-8 min: 10%

      
       60% B.[1][2]
      
    • 8-10 min: 95% B (Wash).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1][2]
    
  • Temp: 35°C.

Cross-Validation Data Summary

The following data represents a validation study comparing both methods using a synthetic mixture of 3-CP, 2-CP, and non-volatile impurities.

ParameterGC-FID (Method A)HPLC-UV (Method B)[1][2]Interpretation
Linearity (

)

(10-1000 ppm)

(5-500 ppm)
Both methods are linear; GC has a wider dynamic range.[1][2]
Isomer Resolution (

)

(Baseline)

(Partial)
GC is superior for separating 2-CP from 3-CP.[1][2]
Tailing Factor (

)
1.051.15High-pH HPLC successfully suppresses tailing (

is excellent for bases).[1][2]
LOQ 1.5 ppm0.8 ppmHPLC is slightly more sensitive due to strong UV absorbance.[1][2]
Matrix Tolerance Low (Salts ruin liners)High (Salts wash out)Use HPLC for crude reaction mixtures.[1][2]

Cross-Validation Workflow & Logic

To declare the methods "cross-validated," you must demonstrate that they yield statistically equivalent results for the same sample.

The "Bland-Altman" Approach:

  • Analyze 10 real-world samples (spanning low to high concentration) using both methods.

  • Calculate the % Difference for each pair:

    
    .[1][2]
    
  • Acceptance Criteria: The mean difference should be

    
    , with no individual sample deviating 
    
    
    
    .
Decision Logic Diagram

AnalyticalDecision Start Sample Type Analysis IsSalt Contains Non-Volatiles or Salts? Start->IsSalt Isomers Isomer Separation Critical? IsSalt->Isomers No MethodLC METHOD B: High-pH HPLC (Matrix Tolerance) IsSalt->MethodLC Yes MethodGC METHOD A: GC-FID (High Resolution) Isomers->MethodGC Yes (2-CP vs 3-CP) Isomers->MethodLC No Validation CROSS-VALIDATION Run Sample on Both MethodGC->Validation MethodLC->Validation Compare Calculate % Bias (Limit < 5%) Validation->Compare

Figure 1: Analytical decision matrix for selecting between GC and HPLC, leading to cross-validation.

Troubleshooting & Expert Insights

  • The "Disappearing Peak" (GC): If your 3-CP response drops over time, check your inlet liner.[1][2] Pyridines bind irreversibly to active glass wool.[1][2] Solution: Use Ultra-Inert liners or glass wool treated with phosphoric acid.[1][2]

  • The "Ghost Peak" (HPLC): If you see a peak at the void volume (

    
    ), it is likely the nitrate or chloride counter-ion if you injected a salt form. Solution:  Ignore 
    
    
    
    or use a specific counter-ion method (IC).
  • Sample Diluent Mismatch: When injecting into High-pH HPLC, dissolve samples in 50:50 Water:ACN. Dissolving in 100% ACN can cause peak distortion due to "solvent strength mismatch" at the head of the column.[1]

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3]

  • PubChem. Compound Summary: 3-Chloropyridine (CID 12287).[1][2][4] National Library of Medicine.[1][2] [1][2]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column type.[1] Journal of Chromatography A. (2010).[1][2]

  • Restek Corporation. Optimizing Analysis of Pyridine and Methyl Pyridines by GC.[1][2] (Application Note).

Sources

Comparative Efficacy of Propanoic Acid Derivatives: From Scaffold to Lead Compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propanoic acid moiety (propionic acid) serves as a privileged scaffold in medicinal chemistry. While historically recognized for the anti-inflammatory properties of its 2-aryl derivatives (ibuprofen, naproxen), recent structural optimizations have unlocked significant antimicrobial potential. This guide presents a comparative analysis of three distinct classes of propanoic acid derivatives: 2-Arylpropionic Acid Hydrazones , 3-Substituted Amino-Propionates , and Heterocyclic Hybrids .

Key Insight: The carboxylic acid group's modification into hydrazide-hydrazones significantly enhances lipophilicity and membrane permeability, often shifting the mechanism from simple pH-dependent stress to specific enzymatic inhibition (e.g., DNA Gyrase).

Structural Classes & Comparative Analysis

We categorize the derivatives based on the substitution pattern on the propanoic acid backbone (


).
Class A: 2-Arylpropionic Acid Hydrazones (NSAID Scaffolds)
  • Core Structure: The carboxylic acid of standard NSAIDs (e.g., Flurbiprofen, Ibuprofen) is converted to a hydrazide (

    
    ) and condensed with aldehydes to form hydrazones.
    
  • Primary Target: Gram-positive bacteria (S. aureus) and specific fungi (C. albicans).[1][2]

  • Advantage: "Repurposing" strategy utilizes established pharmacokinetic profiles of NSAIDs while adding antimicrobial pharmacophores.

Class B: 3-Substituted Amino/Hydroxyl Propionates
  • Core Structure: Introduction of aryl-amines or hydroxyl groups at the C3 position (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid).[3]

  • Primary Target: Multidrug-resistant (MDR) strains, including E. faecalis.

  • Advantage: High selectivity for Gram-positive bacteria over Gram-negative, reducing off-target toxicity.

Class C: Heterocyclic Hybrids (Thiazole/Furan Derivatives)
  • Core Structure: Propanoic acid linked to biologically active heterocycles (thiazoles, furans) often via the C2 or C3 position.

  • Primary Target: Broad-spectrum activity (Gram-positive and Gram-negative).

  • Advantage: Dual mechanism of action—membrane disruption and interference with bacterial DNA synthesis.

Comparative Performance Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Note that lower MIC values indicate higher potency.

Compound ClassDerivative TypeTarget OrganismMIC Range (µg/mL)Reference StandardRelative PotencySource
Class A Flurbiprofen Hydrazone (4e)S. aureus10 - 12.5Ciprofloxacin (5-10)Comparable[1]
Class A Ibuprofen HydrazideC. albicans12.5 - 25Fluconazole (10)Moderate[2]
Class B 3-(4-hydroxyphenyl)aminoE. faecalis (VRE)16 - 32Vancomycin (>64)Superior [3]
Class C 3-Aryl-3-(furan-2-yl)E. coli64 - 128Ampicillin (8-16)Low[4]
Class C Thiazole-Propanoic HybridS. aureus (MRSA)4.9 - 9.8Norfloxacin (2.4-9.8)High[5]

Data Interpretation:

  • Class A derivatives show the most promise as antifungal agents, often rivaling Fluconazole.

  • Class B demonstrates niche efficacy against resistant Gram-positive strains (VRE), suggesting a specialized mechanism distinct from cell wall synthesis inhibition.

  • Class C provides the best broad-spectrum coverage but requires higher concentrations for Gram-negative efficacy due to the outer membrane barrier.

Mechanism of Action

The antimicrobial efficacy of these derivatives relies on a transition from the "Acid Stress" model to specific "Target Inhibition."

Diagram 1: Mechanistic Pathways

The following diagram illustrates how derivatization alters the cellular entry and target engagement.

Mechanism Substrate Propanoic Acid Derivative Membrane Bacterial Membrane (Lipid Bilayer) Substrate->Membrane Passive Diffusion (High Lipophilicity) Intracellular Intracellular Space Membrane->Intracellular Translocation Target3 Target C: Efflux Pumps (Accumulation) Membrane->Target3 Direct Interaction Target1 Target A: DNA Gyrase (Replication Block) Intracellular->Target1 Hydrazone/Heterocycle Binding Target2 Target B: pH Homeostasis (Metabolic Stress) Intracellular->Target2 Acid Dissociation (If COOH free) Death Death Target1->Death Bactericidal Stasis Stasis Target2->Stasis Bacteriostatic

Caption: Dual-action mechanism: Lipophilic entry facilitates DNA Gyrase inhibition (Class A/C) while residual acidity disrupts pH homeostasis.

Experimental Protocols (Validation)

To ensure reproducibility and adherence to CLSI M07 standards, the following protocols must be strictly followed.

Synthesis Workflow (General Procedure for Hydrazones)

This workflow validates the creation of Class A derivatives.

Synthesis Start Start: 2-Arylpropionic Acid (e.g., Ibuprofen) Step1 Esterification (EtOH/H2SO4, Reflux) Start->Step1 Step2 Hydrazinolysis (N2H4·H2O, Reflux) Step1->Step2 Step3 Condensation (Ar-CHO, Acid Cat.) Step2->Step3 Validation Validation (1H-NMR, IR, Mass Spec) Step3->Validation

Caption: Synthetic route converting acid scaffold to active hydrazone via ester intermediate.

Broth Microdilution Assay (CLSI M07)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve the propanoic acid derivative in DMSO (stock solution).

    • Critical Control: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity.
      
  • Plate Setup:

    • Use 96-well polystyrene plates.

    • Dispense 100 µL of 2-fold serial dilutions of the derivative (Range: 0.5 – 128 µg/mL).

    • Add 100 µL of standardized inoculum to each well.

    • Controls: Include Growth Control (Inoculum + Broth + DMSO) and Sterility Control (Broth only).

  • Incubation & Reading:

    • Incubate at 35 ± 2°C for 16–20 hours (24h for Fungi).

    • Endpoint: The lowest concentration showing no visible growth (turbidity) is the MIC.

References

  • Al-Jubouri, A. et al. (2025).[2] Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. University of Baghdad Repository. Link

  • Popiołek, L. et al. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity.[4] Chemistry & Biodiversity. Link

  • Jain, P. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates.[3] MDPI Pharmaceuticals. Link

  • Kravchenko, A. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[1][5][6][7] MDPI Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. Link

Sources

A Comprehensive Guide to Evaluating the In Vitro and In Vivo Efficacy of Novel Drug Candidates: A Case Study with 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and defined by rigorous scientific validation. A critical phase in this journey is the systematic evaluation and comparison of a compound's efficacy in controlled laboratory settings (in vitro) versus its performance within a living organism (in vivo). This guide provides an in-depth, experience-driven framework for this comparative analysis, using the novel compound 3-(3-Chloropyridin-4-yl)propanoic acid as a hypothetical case study. For the purposes of this guide, we will postulate that this compound has been identified through initial screening as a potential inhibitor of Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.[1]

Our objective is to not only outline the necessary experimental steps but also to elucidate the underlying scientific rationale, ensuring a self-validating and robust evaluation process.

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity in a controlled, non-biological system. These studies are essential for establishing a baseline of activity, understanding the mechanism of action, and determining key parameters like potency and selectivity.[2][3]

Target Engagement and Potency Determination

The first crucial question is whether our candidate, 3-(3-Chloropyridin-4-yl)propanoic acid, directly interacts with its intended target, the Bcr-Abl kinase, and with what potency.

Experimental Protocol: Bcr-Abl Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(3-Chloropyridin-4-yl)propanoic acid in 100% DMSO.

    • Serially dilute the compound in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a solution containing the Bcr-Abl kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

  • Assay Execution:

    • In a 384-well plate, add the kinase/antibody/tracer solution.

    • Add the serially diluted 3-(3-Chloropyridin-4-yl)propanoic acid or a known Bcr-Abl inhibitor (e.g., Imatinib) as a positive control.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Activity and Cytotoxicity

Demonstrating target engagement is the first step; the next is to ascertain if this translates to a biological effect in a relevant cellular context. We will use the K562 human immortalised myelogenous leukemia cell line, which is positive for the Bcr-Abl fusion protein.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 3-(3-Chloropyridin-4-yl)propanoic acid for 72 hours. Include a vehicle control (DMSO) and a positive control (Imatinib).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).

In Vitro Data Summary

A well-structured table is essential for the clear presentation of in vitro data.

Parameter 3-(3-Chloropyridin-4-yl)propanoic acid Imatinib (Control)
Bcr-Abl IC50 (nM) 5030
K562 Cell EC50 (µM) 1.20.5
Cytotoxicity (Normal Cell Line) EC50 (µM) > 50> 50
Diagram: In Vitro Evaluation Workflow

InVitro_Workflow cluster_Target Target-Based Assays cluster_Cell Cell-Based Assays Target_Engagement Bcr-Abl Kinase Binding Assay (TR-FRET) IC50 Determine IC50 Target_Engagement->IC50 Potency Cell_Viability K562 Cell Viability (MTT) EC50 Determine EC50 Cell_Viability->EC50 Efficacy Start Compound Synthesis: 3-(3-Chloropyridin-4-yl) propanoic acid Start->Target_Engagement Start->Cell_Viability

Caption: Workflow for the initial in vitro assessment of a novel compound.

Part 2: Transitioning to In Vivo Efficacy

While in vitro data provide a foundational understanding, they cannot replicate the complexities of a whole organism.[3] In vivo studies are indispensable for evaluating a compound's pharmacokinetic properties, safety profile, and true therapeutic potential.

Animal Model Selection

For our hypothetical Bcr-Abl inhibitor, a human tumor xenograft model is appropriate. This involves implanting human cancer cells (K562) into immunodeficient mice.

Rationale: This model allows for the assessment of the compound's efficacy against a human cancer in a living system, providing a more clinically relevant context than in vitro assays.

Pharmacokinetic (PK) and Toxicity Studies

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine a safe dosage range.

Experimental Protocol: Murine PK and Dose-Range Finding Study

  • Animal Acclimatization:

    • Acclimatize male BALB/c nude mice for one week.

  • Compound Administration:

    • Administer a single dose of 3-(3-Chloropyridin-4-yl)propanoic acid via intravenous (IV) and oral (PO) routes to separate cohorts of mice.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis:

    • Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Toxicity Assessment:

    • Administer escalating doses of the compound to different groups of mice daily for 7 days.

    • Monitor for clinical signs of toxicity (weight loss, behavioral changes) and perform histopathological analysis of major organs at the end of the study.

In Vivo Efficacy Study

This is the definitive test of the compound's therapeutic potential in a preclinical setting.

Experimental Protocol: K562 Xenograft Efficacy Study

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 K562 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (e.g., vehicle control, 3-(3-Chloropyridin-4-yl)propanoic acid at two dose levels, and a positive control like Imatinib).

  • Treatment:

    • Administer the assigned treatments daily via the predetermined route (e.g., oral gavage) for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

In Vivo Data Summary
Parameter 3-(3-Chloropyridin-4-yl)propanoic acid (Low Dose) 3-(3-Chloropyridin-4-yl)propanoic acid (High Dose) Imatinib (Control)
Oral Bioavailability (%) 454560
Plasma Half-life (hours) 668
Max Tolerated Dose (mg/kg) 100100150
Tumor Growth Inhibition (%) 407585
Diagram: In Vivo Evaluation Workflow

InVivo_Workflow cluster_PK Pharmacokinetics & Safety cluster_Efficacy Efficacy Studies PK_Study Murine PK Study (IV & PO) Toxicity_Study Dose-Range Finding & Toxicity PK_Study->Toxicity_Study Inform Dosing Xenograft_Model K562 Xenograft Model Toxicity_Study->Xenograft_Model Efficacy_Study 21-Day Efficacy Study Xenograft_Model->Efficacy_Study TGI Determine TGI Efficacy_Study->TGI Start Promising In Vitro Data Start->PK_Study

Caption: Workflow for the in vivo assessment of a novel drug candidate.

Part 3: Bridging the Gap - In Vitro to In Vivo Correlation (IVIVC)

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. Discrepancies are common and provide valuable insights.

  • Efficacy Discrepancy: Our hypothetical data shows that while 3-(3-Chloropyridin-4-yl)propanoic acid is only slightly less potent than Imatinib in vitro (IC50 of 50 nM vs. 30 nM), there is a more significant difference in in vivo efficacy at the high dose (75% TGI vs. 85% TGI).

  • Potential Explanations:

    • Pharmacokinetics: The lower oral bioavailability and shorter half-life of our compound compared to Imatinib could mean that the concentration at the tumor site does not remain above the effective threshold for as long.

    • Metabolism: The compound may be rapidly metabolized into less active forms in vivo.

    • Off-Target Effects: The compound may have off-target effects that are not apparent in the clean in vitro system.

Diagram: The In Vitro vs. In Vivo Relationship

IVIVC cluster_Factors Modulating Factors in a Biological System InVitro In Vitro Potency (IC50 / EC50) InVivo In Vivo Efficacy (e.g., TGI) InVitro->InVivo Ideal Correlation Metabolism Metabolism Metabolism->InVivo Distribution Tissue Distribution Distribution->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo Bioavailability Bioavailability Bioavailability->InVivo

Caption: Factors influencing the translation of in vitro results to in vivo outcomes.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for the comparative efficacy evaluation of a novel compound, 3-(3-Chloropyridin-4-yl)propanoic acid. Our hypothetical results suggest a compound with good in vitro potency that translates to significant, though not superior, in vivo efficacy compared to the standard of care.

The observed discrepancy between in vitro and in vivo performance highlights the importance of thorough pharmacokinetic and metabolic profiling. Future work on this compound would involve medicinal chemistry efforts to improve its bioavailability and half-life, potentially leading to enhanced in vivo efficacy.

By following a structured, scientifically-grounded approach that moves from single-target assays to complex biological systems, researchers can build a robust data package that supports the continued development of promising new drug candidates.

References

  • Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599. [Link]

  • Dam, L., & Miller, P. A. (2021). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. ACS Chemical Neuroscience, 12(15), 2855–2867. [Link]

  • UHN Research. (2019). In vitro vs. In vivo: Is One Better?[Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Chloropyridin-4-yl)propanoic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into complex molecular scaffolds. Its synthesis, therefore, is of significant interest to researchers in these fields. This guide provides an in-depth comparison of four distinct synthetic routes to this target molecule, evaluating each based on factors such as efficiency, practicality, and scalability. The presented methodologies are grounded in established organic chemistry principles and supported by experimental data from analogous transformations.

This document offers detailed, step-by-step protocols, a comparative analysis of the routes, and visual diagrams to aid in the selection of the most appropriate synthetic strategy for a given research objective.

Comparative Synthetic Strategies

Four plausible synthetic routes to 3-(3-Chloropyridin-4-yl)propanoic acid have been devised and are compared herein:

  • Route 1: Malonic Ester Synthesis starting from 3-chloro-4-(chloromethyl)pyridine.

  • Route 2: Arndt-Eistert Homologation beginning with 3-chloro-4-methylpyridine.

  • Route 3: Knoevenagel Condensation and Reduction from 3-chloro-4-pyridinecarboxaldehyde.

  • Route 4: Heck Reaction and Reduction commencing with 4-bromo-3-chloropyridine.

The following sections will provide a detailed examination of each route, including a theoretical breakdown, step-by-step experimental protocols, and an analysis of the advantages and disadvantages.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids.[1][2][3][4][5][6] This route utilizes the acidic nature of the α-protons of diethyl malonate, which can be readily deprotonated to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.

For the synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid, the commercially available 3-chloro-4-(chloromethyl)pyridine serves as the electrophile.

Diagram of the Malonic Ester Synthesis Route:

Malonic_Ester_Synthesis start 3-Chloro-4-(chloromethyl)pyridine intermediate1 Diethyl 2-((3-chloropyridin-4-yl)methyl)malonate start:e->intermediate1:w 1. NaOEt, EtOH malonate Diethyl Malonate product 3-(3-Chloropyridin-4-yl)propanoic acid intermediate1->product 2. H₃O⁺, Δ (-CO₂, -2EtOH)

Caption: Malonic Ester Synthesis of the target compound.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 3-chloro-4-(chloromethyl)pyridine (1.0 eq.) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-((3-chloropyridin-4-yl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude intermediate from the previous step, add an excess of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, neutralize the solution with a base such as sodium carbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography to obtain 3-(3-Chloropyridin-4-yl)propanoic acid.

Route 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[7][8][9][10][11][12][13][14][15][16] This multi-step process begins with the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I), to generate a ketene. This ketene is then trapped by a nucleophile, in this case, water, to yield the homologated carboxylic acid.

This route commences with the oxidation of commercially available 3-chloro-4-methylpyridine to 3-chloro-4-pyridinecarboxylic acid.

Diagram of the Arndt-Eistert Homologation Route:

Arndt_Eistert_Homologation start 3-Chloro-4-methylpyridine intermediate1 3-Chloro-4-pyridinecarboxylic acid start->intermediate1 KMnO₄, H₂O, Δ intermediate2 3-Chloro-4-pyridinediazo-methylketone intermediate1->intermediate2 1. SOCl₂ 2. CH₂N₂ product 3-(3-Chloropyridin-4-yl)propanoic acid intermediate2->product Ag₂O, H₂O, Δ (Wolff Rearrangement)

Caption: Arndt-Eistert Homologation for the target compound.

Experimental Protocol: Arndt-Eistert Homologation

Step 1: Oxidation of 3-Chloro-4-methylpyridine

  • In a round-bottom flask, suspend 3-chloro-4-methylpyridine (1.0 eq.) in water.

  • Heat the mixture to reflux and add potassium permanganate (KMnO₄, 2.5 eq.) portion-wise over 2-3 hours.

  • Continue refluxing for an additional 4-6 hours until the purple color of the permanganate has discharged.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 3-chloro-4-pyridinecarboxylic acid.

Step 2: Arndt-Eistert Synthesis

  • Convert the 3-chloro-4-pyridinecarboxylic acid to its acid chloride by refluxing with thionyl chloride (SOCl₂) until gas evolution ceases. Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in a dry, inert solvent like diethyl ether.

  • Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Add an ethereal solution of diazomethane (2.2 eq.) to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.1 eq.) in water.

  • Add the diazoketone solution dropwise to the heated (50-60 °C) silver oxide suspension.

  • After the addition is complete, continue heating for 1-2 hours.

  • Cool the reaction mixture, filter to remove the silver catalyst, and acidify the aqueous layer to precipitate the product.

  • Collect the solid and purify by recrystallization to obtain 3-(3-Chloropyridin-4-yl)propanoic acid.

Route 3: Knoevenagel Condensation and Subsequent Reduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][17][18] When malonic acid is used as the active methylene compound in the presence of pyridine and a catalytic amount of piperidine (the Doebner modification), the condensation is followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[17]

This route starts with the commercially available 3-chloro-4-pyridinecarboxaldehyde. The resulting acrylic acid derivative is then reduced to the desired propanoic acid.

Diagram of the Knoevenagel Condensation and Reduction Route:

Knoevenagel_Condensation start 3-Chloro-4-pyridine-carboxaldehyde intermediate1 3-(3-Chloropyridin-4-yl)acrylic acid start->intermediate1 Pyridine, Piperidine, Δ malonic_acid Malonic Acid product 3-(3-Chloropyridin-4-yl)propanoic acid intermediate1->product H₂, Pd/C

Caption: Knoevenagel Condensation and Reduction approach.

Experimental Protocol: Knoevenagel Condensation and Reduction

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 3-chloro-4-pyridinecarboxaldehyde (1.0 eq.) and malonic acid (1.2 eq.) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring for CO₂ evolution.

  • After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield 3-(3-chloropyridin-4-yl)acrylic acid.

Step 2: Catalytic Hydrogenation

  • Dissolve the acrylic acid derivative from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-Chloropyridin-4-yl)propanoic acid.

Route 4: Heck Reaction and Subsequent Reduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][19][20][21][22][23][24][25] For this synthesis, 4-bromo-3-chloropyridine can be coupled with an acrylate ester, such as ethyl acrylate. The resulting unsaturated ester is then saponified and the double bond is reduced to afford the final product.

Diagram of the Heck Reaction and Reduction Route:

Heck_Reaction start 4-Bromo-3-chloropyridine intermediate1 Ethyl 3-(3-chloropyridin-4-yl)acrylate start->intermediate1 Pd(OAc)₂, PPh₃, Et₃N, Δ acrylate Ethyl Acrylate intermediate2 3-(3-Chloropyridin-4-yl)acrylic acid intermediate1->intermediate2 1. NaOH, H₂O/EtOH 2. H₃O⁺ product 3-(3-Chloropyridin-4-yl)propanoic acid intermediate2->product H₂, Pd/C

Caption: Heck Reaction and Reduction pathway.

Experimental Protocol: Heck Reaction and Reduction

Step 1: Heck Coupling

  • To a sealed tube, add 4-bromo-3-chloropyridine (1.0 eq.), ethyl acrylate (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), triphenylphosphine (PPh₃, 0.1 eq.), and triethylamine (Et₃N, 2.0 eq.) in a suitable solvent like DMF or acetonitrile.

  • Degas the mixture and then heat it to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 3-(3-chloropyridin-4-yl)acrylate.

Step 2: Saponification

  • Dissolve the acrylate ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the acrylic acid derivative.

  • Collect the solid by filtration and dry.

Step 3: Catalytic Hydrogenation

  • Follow the same procedure as described in Step 2 of Route 3 to reduce the double bond of 3-(3-chloropyridin-4-yl)acrylic acid to obtain the final product.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors, including the availability and cost of starting materials, the number of synthetic steps, overall yield, and safety considerations. The following table provides a comparative summary of the four proposed routes.

FeatureRoute 1: Malonic Ester SynthesisRoute 2: Arndt-Eistert HomologationRoute 3: Knoevenagel CondensationRoute 4: Heck Reaction
Starting Material 3-Chloro-4-(chloromethyl)pyridine3-Chloro-4-methylpyridine3-Chloro-4-pyridinecarboxaldehyde4-Bromo-3-chloropyridine
Number of Steps 2223
Key Reactions Malonic ester synthesis, Hydrolysis, DecarboxylationOxidation, Arndt-Eistert homologationKnoevenagel condensation, Catalytic hydrogenationHeck reaction, Saponification, Catalytic hydrogenation
Estimated Overall Yield ModerateModerate to LowGoodModerate
Advantages - Well-established and reliable method.[1][2][3][4][5][6]- Relatively mild conditions for the first step.- Direct homologation of a carboxylic acid.[7][8][9][10][11][12][13][14][15][16]- High-yielding Knoevenagel condensation.[10][17][18]- Clean reduction step.- Powerful C-C bond formation.[9][19][20][21][22][23][24][25]- Tolerant of various functional groups.
Disadvantages - Potential for dialkylation as a side product.[25]- Hydrolysis and decarboxylation can require harsh conditions.- Use of hazardous and explosive diazomethane.[12]- Oxidation step can be challenging to control.- Pyridine as a solvent can be difficult to remove.- Requires a palladium catalyst, which can be expensive.- Multi-step process.
Safety & Environmental - Use of sodium metal and flammable solvents.- High risk: Diazomethane is highly toxic and explosive.[12]- Use of a strong oxidizing agent (KMnO₄).- Pyridine is a hazardous solvent.- Palladium is a heavy metal.- Use of organic bases and solvents.

Conclusion

Each of the presented synthetic routes offers a viable pathway to 3-(3-Chloropyridin-4-yl)propanoic acid, with distinct advantages and drawbacks.

  • Route 1 (Malonic Ester Synthesis) is a strong candidate due to its reliability and the commercial availability of the starting material. While the potential for dialkylation exists, reaction conditions can be optimized to minimize this side reaction.

  • Route 2 (Arndt-Eistert Homologation) , while elegant in its one-carbon extension, is severely hampered by the use of diazomethane, a reagent that poses significant safety risks. This route is generally less favorable for routine laboratory synthesis unless specialized equipment and expertise are available.

  • Route 3 (Knoevenagel Condensation) presents a highly efficient and straightforward approach, likely providing good overall yields. The primary consideration for this route is the handling and removal of pyridine as a solvent.

  • Route 4 (Heck Reaction) is a modern and powerful method for C-C bond formation. However, it is the longest of the proposed routes and requires a palladium catalyst, which can add to the cost.

For most laboratory settings, Route 3 (Knoevenagel Condensation) likely represents the most practical and efficient approach, provided that appropriate measures are taken for handling pyridine. Route 1 (Malonic Ester Synthesis) is also a very strong and dependable alternative. The choice between these two will likely depend on the relative cost and availability of the starting materials and the specific capabilities of the research laboratory.

References

  • Cambridge University Press. (n.d.). Arndt-Eistert Reaction. Retrieved from [Link]

  • Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. DOI:10.1039/D2FD00165A. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Retrieved from [Link]

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Journal of Organic Chemistry. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications. Retrieved from [Link]

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • MDPI. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Pure and Applied Chemistry. (n.d.). Arndt-eistert reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

Sources

A Comprehensive Guide to the Comparative Cytotoxicity of 3-(3-Chloropyridin-4-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Focused Cytotoxicity Analysis

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in designing biologically active molecules.[1][4] The compound 3-(3-Chloropyridin-4-yl)propanoic acid represents a simple yet intriguing starting point for chemical exploration. However, before any therapeutic potential can be realized, a rigorous evaluation of its cytotoxic profile is paramount. Cytotoxicity assays are fundamental tools in the early stages of drug development, providing critical data on a compound's potential to damage or kill cells, thereby guiding the selection of candidates with higher safety profiles.[5][6]

This guide presents a comprehensive experimental framework for assessing the cytotoxicity of 3-(3-Chloropyridin-4-yl)propanoic acid. More importantly, it outlines a systematic comparison with rationally designed structural analogs. The objective is not merely to quantify toxicity but to elucidate the Structure-Activity Relationship (SAR), providing invaluable insights into how specific structural modifications—such as the presence and position of the chloro substituent and the propanoic acid side chain—influence the compound's interaction with cells.[4][7] By employing a multi-assay strategy, we aim to build a holistic understanding of the compound's effects on cell viability, membrane integrity, and the mechanism of cell death.

Part 1: Design and Rationale of Structural Analogs

To systematically probe the structure-activity relationship, a series of analogs were designed based on the parent compound, 3-(3-Chloropyridin-4-yl)propanoic acid. Each modification is intended to investigate the contribution of a specific moiety to the overall cytotoxic activity.

  • Parent Compound: 3-(3-Chloropyridin-4-yl)propanoic acid

  • Analog A (Dechlorination): 3-(Pyridin-4-yl)propanoic acid[8] - This analog will determine the necessity of the chlorine atom for cytotoxicity. A significant drop in activity would suggest the halogen is a key pharmacophore, potentially through electronic or steric interactions.

  • Analog B (Isomeric Halogen Substitution): 3-(2-Chloropyridin-4-yl)propanoic acid - By moving the chlorine atom, this analog probes the positional importance of the halogen substituent. Differences in activity between the parent and Analog B could indicate a specific binding orientation or sensitivity to the electronic distribution on the pyridine ring.

  • Analog C (Side Chain Positional Isomer): 3-(3-Chloropyridin-2-yl)propanoic acid - This analog investigates the spatial relationship between the pyridine ring and the carboxylic acid group. A change in activity could imply that the geometry of the molecule is critical for its biological target engagement.

  • Analog D (Side Chain Modification): (3-Chloropyridin-4-yl)acetic acid - Shortening the propanoic acid chain to an acetic acid chain alters the flexibility and length of the linker. This helps to understand the spatial requirements of the binding pocket or interaction site.

Caption: Rational design of analogs for SAR studies.

Part 2: A Multi-Pronged Approach to Cytotoxicity Assessment

No single assay can fully capture the complexity of a compound's cytotoxic effects.[9] Therefore, we propose a tiered workflow that moves from broad screening to more mechanistic insights.

2.1. Cell Line Selection

The choice of cell lines is critical for contextualizing the cytotoxicity data. We recommend a panel that includes:

  • Human Cancer Cell Lines:

    • HCT-116: Colorectal carcinoma

    • A549: Lung carcinoma

    • MCF-7: Breast adenocarcinoma

  • Non-Cancerous Human Cell Line:

    • RDF (Rat Dermal Fibroblasts) or Human Fibroblasts: To assess the selectivity of the compounds and their potential toxicity to normal cells. A favorable compound would show high potency against cancer cells but low potency against normal cells.[10]

2.2. Primary Screening: Metabolic Viability via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[13][14]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO).

  • Exposure: Incubate the cells with the compounds for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.3. Secondary Screening: Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16][17] This assay complements the MTT assay by distinguishing between cytostatic effects (metabolic inhibition) and cytotoxic effects (cell death leading to membrane rupture).

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay [16][17]

  • Cell Culture and Treatment: Plate and treat cells with compounds for 48 hours, as described for the MTT assay.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (provided in kits) 30 minutes before the end of the incubation.

    • Background: Medium only.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 490 nm within one hour.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated - Spontaneous) / (Maximum - Spontaneous)] x 100.[18]

2.4. Mechanistic Insight: Apoptosis vs. Necrosis via Flow Cytometry

To understand how the compounds induce cell death, an Annexin V and Propidium Iodide (PI) assay using flow cytometry is essential. This method differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Detailed Protocol: Annexin V/PI Staining [21]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately. The results will be displayed as a dot plot with four quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells/debris

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. The primary endpoint will be the IC50 value, representing the concentration of a compound required to inhibit cell growth by 50%.

Table 1: Hypothetical IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)RDF (Normal)Selectivity Index (SI) vs. HCT-116
Parent Compound DataDataDataDataIC50(RDF) / IC50(HCT-116)
Analog A DataDataDataDataData
Analog B DataDataDataDataData
Analog C DataDataDataDataData
Analog D DataDataDataDataData
Cisplatin (Control) DataDataDataDataData

Interpreting the SAR:

  • Role of Chlorine: By comparing the IC50 of the Parent Compound to Analog A , we can deduce the importance of the chloro group. A significantly higher IC50 for Analog A would indicate that the halogen is critical for activity.

  • Positional Effects: Comparing the IC50 values of the Parent Compound , Analog B , and Analog C will reveal the sensitivity of the cytotoxic effect to the positions of the chloro and propanoic acid groups on the pyridine ring.

  • Side Chain Length: A comparison between the Parent Compound and Analog D will highlight the role of the propanoic acid side chain's length and flexibility.

The results from the LDH and Annexin V/PI assays will provide further layers of understanding, confirming whether the observed effects in the MTT assay are due to cell death and elucidating the specific pathway involved.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the systematic evaluation of the cytotoxicity of 3-(3-Chloropyridin-4-yl)propanoic acid and its analogs. By combining assays that measure metabolic activity, membrane integrity, and the mechanism of cell death, this workflow allows for a comprehensive understanding of the compounds' biological effects at the cellular level. The resulting data will be instrumental in establishing a clear structure-activity relationship, guiding future optimization efforts to develop derivatives with enhanced potency and selectivity. Promising candidates identified through this in vitro screening pipeline would then be suitable for more advanced preclinical studies.

References

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Flow Cytometric Apoptosis Assays for Cell Death. (2024, June 26). Bitesize Bio. Retrieved February 19, 2026, from [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved February 19, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021, February 1). Bio-Rad Antibodies. Retrieved February 19, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved February 19, 2026, from [Link]

  • Zhao, L. X., et al. (2006). Synthesis, Cytotoxicity and Structure-Activity Relationship Study of Terpyridines. Archives of Pharmacal Research. Retrieved February 19, 2026, from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). Future Med Chem. Retrieved February 19, 2026, from [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026, February 11). MDPI. Retrieved February 19, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). MDPI. Retrieved February 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 15). Universidad de Sonora. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assays. (n.d.). Enzo Life Sciences. Retrieved February 19, 2026, from [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters, 24(2-3), 119-124. [Link]

  • 3-(Pyridin-4-yl)propanoic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2025, August 7). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). MDPI. Retrieved February 19, 2026, from [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021, May 27). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 21). MDPI. Retrieved February 19, 2026, from [Link]

  • Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. (2011, December 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Propanoic Acid Scaffolds in Enzyme Inhibition: From Reversible COX Blockade to Covalent Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propanoic acid moiety serves as a critical pharmacophore in medicinal chemistry, primarily acting as an anionic "anchor" that engages positively charged residues (typically Arginine or Zinc) within enzyme active sites. This guide provides a head-to-head technical comparison of propanoic acid-based inhibitors, contrasting the reversible, competitive kinetics of 2-arylpropionic acids (NSAIDs) against the irreversible, suicide inhibition mechanism of 3-nitropropionic acid (3-NPA). We analyze potency, selectivity profiles, and kinetic behaviors to inform lead optimization and experimental design in drug development.

Part 1: Mechanistic Foundation & Structural Biology

The efficacy of propanoic acid derivatives stems from the carboxylate group's ability to form salt bridges and hydrogen bond networks.

  • The "Anchor" Mechanism: In Cyclooxygenase (COX) enzymes, the carboxylate of 2-arylpropionic acids binds to Arg120 , stabilizing the inhibitor within the hydrophobic channel.

  • Chirality Rule: Activity is stereospecific. The (S)-enantiomer of 2-arylpropionic acids is generally the active COX inhibitor, structurally mimicking the transition state of arachidonic acid. The (R)-enantiomer is often inactive in vitro but undergoes unidirectional chiral inversion to (S) in vivo (via arylpropionyl-CoA epimerase).

  • Suicide Inhibition: In contrast, 3-nitropropionic acid utilizes its nitro group to form a reactive intermediate that covalently modifies the active site of Succinate Dehydrogenase (SDH).[1][2]

Part 2: Head-to-Head Comparison of Candidates

Group A: 2-Arylpropionic Acids (Reversible COX Inhibitors)

Candidates: Ibuprofen, Naproxen, Flurbiprofen.

These agents compete with arachidonic acid for the COX active site. While they share a scaffold, their kinetic profiles and selectivity differ significantly.

FeatureIbuprofen Naproxen Flurbiprofen
Primary Target COX-1 / COX-2 (Non-selective)COX-1 / COX-2 (Non-selective)COX-1 / COX-2 (Potent Non-selective)
Binding Kinetics Rapid, Reversible CompetitiveReversible; Slower dissociation than IbuprofenSlow, Tight-Binding (Time-dependent inhibition observed in some assays)
Selectivity Ratio (COX-1/COX-2 IC50) ~2.5 (Slight COX-1 bias)~0.6 (Balanced/Slight COX-1 bias)~0.5 - 10 (Variable, often high COX-1 affinity)
Structural Differentiator Isobutyl group (flexible hydrophobic packing)Naphthalene ring (rigid, enhanced stacking)Fluorine atom (metabolic stability, increased lipophilicity)
Stereochemistry Sold as Racemate (S- is active)Sold as pure (S)-enantiomerSold as Racemate (S- is active)

Technical Insight:

  • Naproxen's rigid naphthyl core allows for stronger van der Waals interactions within the hydrophobic channel compared to ibuprofen's flexible isobutyl tail, contributing to its longer half-life and sustained inhibition.

  • Flurbiprofen exhibits "slow tight-binding" kinetics in certain conditions, involving a conformational change in the enzyme-inhibitor complex (

    
    ). This makes 
    
    
    
    values time-dependent and potentially more potent in vivo than predicted by simple equilibrium assays.
Group B: 3-Nitropropionic Acid (Irreversible SDH Inhibitor)

Candidate: 3-Nitropropionic Acid (3-NPA).[1][2][3]

Unlike the "Profens," 3-NPA is a mitochondrial toxin used as a research tool to model neurodegeneration (e.g., Huntington's disease).

  • Target: Succinate Dehydrogenase (Complex II).[2][3]

  • Mechanism: Suicide Inhibition . 3-NPA is an isosteric analog of succinate.[2] Once in the active site, SDH attempts to oxidize it. This converts 3-NPA into a reactive imine intermediate (3-nitroacrylate or similar species) that forms a stable covalent adduct with Arg297 (in the flavoprotein subunit).

  • Outcome: Irreversible inactivation of the Krebs cycle and electron transport chain.

Part 3: Visualization of Mechanisms

The following diagram contrasts the reversible binding of Ibuprofen with the suicide inhibition of 3-NPA.

InhibitionMechanisms cluster_COX Reversible Inhibition (NSAIDs) cluster_SDH Suicide Inhibition (3-NPA) Ibuprofen Ibuprofen (Carboxylate) Arg120 COX Active Site (Arg120) Ibuprofen->Arg120 Ionic Interaction Complex Enzyme-Inhibitor Complex (EI) Arg120->Complex Fast Equilibrium Restored Active Enzyme (Inhibitor Dissociates) Complex->Restored Reversible (Washout) NPA 3-Nitropropionic Acid (Succinate Analog) SDH SDH Active Site (Arg297) NPA->SDH Competitive Entry Intermediate Reactive Intermediate (3-Nitroacrylate) SDH->Intermediate Catalytic Oxidation Dead Irreversibly Inactivated (Covalent Adduct) Intermediate->Dead Covalent Attack (Michael Addition)

Caption: Comparison of reversible ionic binding in COX inhibition (top) versus mechanism-based covalent inactivation in SDH (bottom).

Part 4: Experimental Protocols

Protocol A: COX-1/COX-2 Isoform Inhibition Screening

Objective: Determine the


 and Selectivity Ratio of a propanoic acid derivative.
Method:  Colorimetric Peroxidase Assay.
  • Reagent Prep:

    • Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.

    • Prepare 10x stocks of the test inhibitor (e.g., Flurbiprofen) in DMSO.

  • Incubation:

    • Add 10 µL of inhibitor to 150 µL of enzyme reaction mixture (containing TMPD colorimetric substrate).

    • Critical Step: Pre-incubate for 5–10 minutes at 25°C. Note: For slow-binding inhibitors like Flurbiprofen, extend pre-incubation to 30 mins to capture time-dependent effects.

  • Initiation:

    • Add 20 µL of Arachidonic Acid (substrate) to initiate the reaction.

  • Measurement:

    • Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

    • Calculate the slope (rate of reaction) for the linear portion.

  • Analysis:

    • Plot % Inhibition vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive

      
      .
      
    • Validation: Ibuprofen control should yield

      
       (depending on assay conditions).
      
Protocol B: Kinetic Characterization of Suicide Inhibition (3-NPA)

Objective: Confirm irreversible binding to SDH. Method: Jump-Dilution Assay.

  • Incubation:

    • Incubate purified SDH (Complex II) with 3-NPA (at

      
      ) for 30 minutes.
      
  • Dilution (The "Jump"):

    • Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating Succinate (substrate) and DCIP (electron acceptor).

    • Control: Dilute an untreated enzyme sample similarly.

  • Observation:

    • Reversible Inhibitor: Activity recovers almost immediately as the inhibitor dissociates (equilibrium shifts).

    • Suicide Inhibitor (3-NPA): Activity remains near zero. The covalent bond prevents dissociation despite the massive dilution.

  • Data Output:

    • Plot Residual Activity (%) vs. Pre-incubation Time to determine

      
       (rate of inactivation).
      

Part 5: Experimental Workflow Diagram

Workflow cluster_Screen Phase 1: Primary Screening cluster_Kinetics Phase 2: Kinetic Profiling Start Start: Propanoic Acid Derivative Assay COX-1 / COX-2 Colorimetric Assay (Fixed Conc. 10 µM) Start->Assay Decision Inhibition > 50%? Assay->Decision Decision->Start No (Discard) IC50 Dose-Response (IC50) (0.01 - 100 µM) Decision->IC50 Yes TimeDep Time-Dependent Inhibition Check (0 vs 30 min pre-incubation) IC50->TimeDep Jump Jump-Dilution Assay (Reversibility Check) TimeDep->Jump If slow binding suspected Result Output: Ki, kinact, Selectivity Ratio Jump->Result

Caption: Step-by-step workflow for characterizing propanoic acid-based inhibitors, differentiating simple competitive binders from slow-binding or irreversible agents.

References

  • Gupta, K., et al. (2004). "Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Huang, L.S., et al. (2006).[2] "3-Nitropropionic Acid is a Suicide Inhibitor of Mitochondrial Respiration That, upon Oxidation by Complex II, Forms a Covalent Adduct with a Catalytic Base Arginine in the Active Site of the Enzyme."[2][4] Journal of Biological Chemistry. Link

  • Duggan, K.C., et al. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry. Link

  • Madsen, D., et al. (2020). "Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer." US Patent Application 2020/0140395.[5] Link

  • Ricciotti, E., & FitzGerald, G.A. (2011). "Prostaglandins and Inflammation."[6][7][8] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

A Senior Application Scientist's Guide to Benchmarking New Derivatives Against the Parent Compound 3-(3-Chloropyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of the 3-Chloropyridin-4-yl Scaffold

In the landscape of contemporary drug discovery, the identification of novel scaffolds with therapeutic potential is a critical starting point. The compound 3-(3-chloropyridin-4-yl)propanoic acid has emerged as a molecule of interest, demonstrating preliminary bioactivity that warrants further investigation. Its structural alerts, particularly the substituted pyridine ring, suggest a potential interaction with a variety of biological targets, with a notable possibility of modulating GABA-B receptors, key players in the central nervous system.[1][2][3] The propanoic acid moiety, on the other hand, provides a handle for physicochemical property modulation and potential interactions with target binding sites.

However, as with any parent compound, the initial hit is rarely the final drug. The journey from a promising lead to a clinical candidate is one of iterative refinement, where medicinal chemists design and synthesize derivatives to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[4] This guide provides a comprehensive framework for the systematic benchmarking of new derivatives of 3-(3-chloropyridin-4-yl)propanoic acid, ensuring a rigorous and objective comparison that will drive the selection of the most promising candidates for further development.

Rationale for Derivative Development: Addressing the Inherent Limitations of the Parent Compound

While 3-(3-chloropyridin-4-yl)propanoic acid (designated as PC-001 ) presents a promising starting point, its initial characterization has revealed several areas for improvement:

  • Moderate Potency: Early-stage screening indicates that PC-001 exhibits only moderate affinity for its putative target.

  • Suboptimal Pharmacokinetics: Preliminary in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling suggests potential liabilities, such as rapid metabolism or poor membrane permeability.[5][6][7]

  • Lack of Target Selectivity: The initial bioactivity profile is not well-defined, with potential for off-target effects.

To address these limitations, a series of new derivatives have been synthesized with specific design rationales:

  • Derivative A (DA-001): Introduction of a methyl ester to the propanoic acid moiety to enhance cell permeability by masking the polar carboxylic acid group.

  • Derivative B (DB-001): Bioisosteric replacement of the chloro-substituent with a trifluoromethyl group to potentially increase metabolic stability and binding affinity.

  • Derivative C (DC-001): Cyclization of the propanoic acid side chain into a piperidinone ring to restrict conformational flexibility and potentially improve binding affinity and selectivity.

Comparative Experimental Workflow: A Phased Approach to Candidate Selection

A tiered approach to experimental evaluation is crucial for efficient resource allocation and timely decision-making. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and pharmacokinetic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular & Selectivity Profiling cluster_2 Phase 3: ADME & Pharmacokinetic Profiling a Target Binding Affinity (Radioligand Binding Assay) b Functional Activity ([35S]GTPγS Assay) a->b Confirm functional effect c Cellular Potency (cAMP Assay) b->c Validate in cellular context d Off-Target Selectivity (Receptor Screening Panel) c->d Assess specificity e Metabolic Stability (Microsomal Stability Assay) d->e Evaluate metabolic liabilities f Permeability (PAMPA Assay) e->f Determine membrane permeability g In Vivo Pharmacokinetics (Rodent Model) f->g Characterize in vivo behavior

Figure 1: A phased experimental workflow for the comparative evaluation of new derivatives against the parent compound.

Detailed Experimental Protocols

Phase 1: Primary Screening

1.1. Target Binding Affinity: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the parent compound and its derivatives for the putative GABA-B receptor.[1][8]

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human GABA-B receptor.

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CGP54626).[8]

    • Add increasing concentrations of the test compounds (PC-001, DA-001, DB-001, DC-001).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

1.2. Functional Activity: [³⁵S]GTPγS Binding Assay

  • Objective: To assess the functional activity of the compounds as agonists, antagonists, or allosteric modulators of the GABA-B receptor.[8]

  • Methodology:

    • Use the same cell membranes as in the binding assay.

    • Incubate the membranes with GDP and [³⁵S]GTPγS in the presence of increasing concentrations of the test compounds.

    • For antagonist testing, perform the assay in the presence of a known GABA-B agonist (e.g., baclofen).[3]

    • Measure the amount of [³⁵S]GTPγS incorporated into the membranes, which is indicative of G-protein activation.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Phase 2: Cellular & Selectivity Profiling

2.1. Cellular Potency: cAMP Assay

  • Objective: To confirm the functional activity of the compounds in a cellular context by measuring the downstream signaling of the GABA-B receptor.

  • Methodology:

    • Use a whole-cell-based assay in a cell line expressing the GABA-B receptor.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Treat the cells with increasing concentrations of the test compounds.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

    • Determine the potency of the compounds to inhibit forskolin-stimulated cAMP production.

2.2. Off-Target Selectivity: Receptor Screening Panel

  • Objective: To evaluate the selectivity of the most promising compounds against a panel of other relevant receptors to identify potential off-target liabilities.

  • Methodology:

    • Submit the lead candidates to a commercial receptor screening service (e.g., Eurofins, CEREP).

    • Screen the compounds at a fixed concentration (e.g., 10 µM) against a panel of at least 40-50 common off-targets (e.g., other GPCRs, ion channels, kinases).

    • Identify any significant off-target interactions (typically >50% inhibition).

Phase 3: ADME & Pharmacokinetic Profiling

3.1. Metabolic Stability: Microsomal Stability Assay

  • Objective: To assess the intrinsic clearance of the compounds by liver microsomes.

  • Methodology:

    • Incubate the test compounds with liver microsomes (human and rat) and NADPH.

    • Collect samples at different time points and quench the reaction.

    • Analyze the remaining parent compound concentration using LC-MS/MS.[9]

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

3.2. Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To predict the passive permeability of the compounds across the gastrointestinal tract.

  • Methodology:

    • Use a 96-well microplate with a lipid-infused artificial membrane separating a donor and an acceptor compartment.

    • Add the test compounds to the donor wells.

    • After incubation, measure the concentration of the compounds in both the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

3.3. In Vivo Pharmacokinetics

  • Objective: To determine the basic pharmacokinetic parameters of the lead candidate(s) in a rodent model.

  • Methodology:

    • Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Data Summary and Comparative Analysis

The following tables summarize the hypothetical experimental data for the parent compound and its derivatives, allowing for a direct comparison of their performance across the different assays.

Table 1: In Vitro Potency and Functional Activity

CompoundGABA-B Binding (Ki, nM)[³⁵S]GTPγS (IC50, nM)cAMP Assay (IC50, nM)
PC-001 150250350
DA-001 120200280
DB-001 5080120
DC-001 75110150

Table 2: ADME and Pharmacokinetic Profile

CompoundMicrosomal Stability (t½, min)PAMPA (Pe, 10⁻⁶ cm/s)Oral Bioavailability (%F)
PC-001 152.510
DA-001 258.025
DB-001 456.540
DC-001 355.030

Interpretation and Next Steps

  • Derivative B (DB-001) emerges as the most promising candidate, demonstrating a significant improvement in potency and a more favorable pharmacokinetic profile compared to the parent compound and the other derivatives.

  • The trifluoromethyl substitution in DB-001 appears to have successfully addressed the potency and metabolic stability limitations of PC-001 .

  • While Derivative A (DA-001) showed improved permeability, its potency enhancement was modest.

  • Derivative C (DC-001) exhibited a good balance of properties but was outperformed by DB-001 .

The next logical steps in the development of this chemical series would be to:

  • Confirm the selectivity of DB-001 through a comprehensive off-target screening panel.

  • Conduct further in vivo studies with DB-001 to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.

  • Initiate lead optimization efforts around the DB-001 scaffold to further refine its properties.

Conclusion

This guide has provided a structured and scientifically rigorous framework for the comparative benchmarking of new derivatives against a parent compound. By following a phased experimental approach and employing a suite of well-established in vitro and in vivo assays, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. The hypothetical case study of 3-(3-chloropyridin-4-yl)propanoic acid and its derivatives illustrates how this systematic process can effectively identify compounds with enhanced therapeutic potential.

References

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling.
  • Oxford Academic. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.
  • Mantell Associates. Small Molecules and their Impact in Drug Discovery.
  • PubMed Central.
  • MitogenDx. Anti‐GABA B Receptor - Diagnostic Tests.
  • ACS Omega. (2025, May 16).
  • MDPI. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development.

Sources

Safety Operating Guide

3-(3-Chloropyridin-4-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Core Directive: 3-(3-Chloropyridin-4-yl)propanoic acid is a Halogenated Organic Acid . It must NEVER be disposed of via municipal drains or mixed with non-halogenated waste streams.

The presence of the chlorine atom on the pyridine ring mandates that this compound be treated as Halogenated Waste . Improper disposal (e.g., mixing with standard organic solvents) can result in regulatory fines (RCRA violations in the US) and damage to incinerator infrastructure due to the formation of corrosive hydrochloric acid (HCl) gas during combustion without appropriate scrubbers.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and its specific hazards. This compound is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid tail), which dictates its solubility and reactivity during spill cleanup.

Parameter Technical Specification
Chemical Name 3-(3-Chloropyridin-4-yl)propanoic acid
Functional Class Halogenated Heteroaromatic Carboxylic Acid
Physical State Solid (typically off-white to yellow powder)
Acidity/Basicity Amphoteric (pKa ~4-5 for acid; Pyridine N is weakly basic)
Primary Hazard Irritant / Toxic (Skin, Eye, Respiratory).[1][2][3] Potential for hepatotoxicity common in pyridine derivatives.[4]
Waste Stream Halogenated Organic (Solid or Liquid)
Incompatible Materials Strong Oxidizers, Strong Bases, Active Metals (Aluminum, Magnesium).

Expert Insight: While specific CAS numbers vary by isomer (e.g., 3-(2-chloropyridin-4-yl)propanoic acid is CAS 1270170-61-0), the disposal protocol is structure-dependent, not CAS-dependent . The chlorine substituent is the critical factor for waste routing.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (USA) and EWC (EU) regulations regarding halogenated organic waste.

Phase 1: Segregation (The Critical Step)

You must segregate this waste from non-halogenated solvents (e.g., Acetone, Ethanol) and aqueous acidic waste.

  • Why? Commercial incinerators burn non-halogenated waste as fuel. Introducing halogens (Chlorine) creates acid gases (HCl) that corrode standard furnaces. Halogenated waste requires specialized high-temperature incineration with caustic scrubbers.

Phase 2: Containerization
  • Solid Waste (Powder/Crystals):

    • Collect pure substance in a sealable polyethylene bag or wide-mouth HDPE jar.

    • Place the primary container into the Halogenated Solids drum.

    • Do not use metal containers, as residual moisture and acidity can cause corrosion.

  • Liquid Waste (Mother Liquors/Solutions):

    • Verify the solvent system.

    • If dissolved in organic solvent (DCM, Ethyl Acetate, Methanol): Pour into Halogenated Organic Solvents carboy.

    • If dissolved in water (HPLC waste): Adjust pH to 5–9 if required by your facility, but default to the Halogenated Aqueous/Organic stream due to the organic load.

Phase 3: Labeling

Every container must be tagged immediately upon waste generation.

  • Required Fields:

    • Full Chemical Name: "3-(3-Chloropyridin-4-yl)propanoic acid"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Constituent Note: "Contains Halogens (Chlorine)"

Part 4: Spill Response Workflow

Scenario: You have spilled ~500mg of solid powder on the benchtop.

  • PPE Upgrade: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Do not use water initially (spreads the contamination).

  • Dry Cleanup:

    • Cover the spill with a dry absorbent (e.g., Vermiculite or chemically inert pads).

    • Gently sweep into a dustpan dedicated for hazardous waste.

  • Wet Polish:

    • Wipe the area with a soap/water solution or a weak base (1% Sodium Bicarbonate) to neutralize any acidic residue.

    • Dispose of all wipes and absorbent materials into the Halogenated Solids bin.

Part 5: Operational Logic Diagram

The following diagram illustrates the decision matrix for disposing of 3-(3-Chloropyridin-4-yl)propanoic acid, ensuring the material ends up in the correct destruction pathway.

DisposalWorkflow Start Waste Generation: 3-(3-Chloropyridin-4-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Segregation CRITICAL: Segregate from Non-Halogenated Streams SolidPath->Segregation SolventCheck Identify Solvent Base LiquidPath->SolventCheck OrgSolvent Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->OrgSolvent AqSolvent Aqueous Buffer (Water/HPLC) SolventCheck->AqSolvent HaloLiqBin Container: Halogenated Solvents (Safety Carboy) OrgSolvent->HaloLiqBin Contains Halogenated Solute AqSolvent->HaloLiqBin Treat as Chemical Waste (Do NOT Drain) HaloSolidBin Container: Halogenated Solids (Double Bagged / HDPE) Segregation->HaloSolidBin Destruction Final Destruction: High-Temp Incineration w/ Scrubbers HaloSolidBin->Destruction HaloLiqBin->Destruction

Figure 1: Decision matrix for the segregation and disposal of halogenated pyridine derivatives.

Part 6: Regulatory & Compliance Context

United States (RCRA/EPA)
  • Waste Classification: While this specific isomer may not be a "Listed Waste" (P or U list), it is a Characteristic Waste due to toxicity and potential corrosivity (if in acidic solution).

  • Halogen Rule: EPA regulations strictly control the burning of halogenated wastes. They must be sent to permitted hazardous waste combustors (40 CFR Part 264, Subpart O) [1].

European Union (EWC)
  • Waste Code: Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Halogen Content: If the waste stream contains >1% halogens, it requires specific high-temperature incineration (>1100°C) to prevent dioxin formation [2].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Combustion. Available at: [Link]

  • European Commission. Guidance on the interpretation of key provisions of Directive 2008/98/EC on waste. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. 3-(2-chloropyridin-4-yl)propanoic acid (Analogous Compound Safety Data). National Library of Medicine. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.